molecular formula C5ClO5Re B089072 Pentacarbonylchlororhenium CAS No. 14099-01-5

Pentacarbonylchlororhenium

Cat. No.: B089072
CAS No.: 14099-01-5
M. Wt: 361.71 g/mol
InChI Key: JQUUAHKBIXPQAP-UHFFFAOYSA-M
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Description

Pentacarbonylchlororhenium is a useful research compound. Its molecular formula is C5ClO5Re and its molecular weight is 361.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

carbon monoxide;chlororhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUAHKBIXPQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClO5Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161512
Record name Pentacarbonylchlororhenium
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Molecular Weight

361.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14099-01-5
Record name Pentacarbonylchlororhenium
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Foundational & Exploratory

The Chronological & Mechanistic Evolution of Organorhenium Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhenium (Re), the "dwarf" of Group 7, is often overshadowed by its lighter congener manganese or its periodic neighbor technetium. However, organorhenium chemistry represents a unique intersection of high-valent stability (up to +7) and kinetic inertness. This guide traces the technical evolution of the field, moving from the early fundamental carbonyls to the two dominant modern pillars: Methylrhenium Trioxide (MTO) in catalysis and the


 core  in radiopharmaceuticals.

Unlike standard historical accounts, this document focuses on the causality of these discoveries—how specific chemical challenges (e.g., water sensitivity, labeling kinetics) drove the development of landmark reagents and protocols.

Part 1: The Carbonyl Era (1941–1960s)

The Foundation of Low-Valent Chemistry

While Rhenium was discovered in 1925, its organometallic chemistry truly began with Walter Hieber , the father of metal carbonyl chemistry. In 1941, Hieber synthesized dirhenium decacarbonyl,


.

Why this matters: Unlike manganese carbonyls, rhenium carbonyls exhibit stronger metal-metal bonds and slower substitution kinetics. This kinetic stability became the defining feature of rhenium chemistry, eventually allowing for its use in harsh biological environments (nuclear medicine) where weaker bonds would dissociate.

  • Key Species:

    
    
    
  • Significance: Precursor to almost all low-valent organorhenium complexes.

  • Chemical Logic: The Re-Re bond is supported by the overlap of large

    
     orbitals, making it significantly more robust than the Mn-Mn analog.
    

Part 2: The High-Valent Revolution – Methylrhenium Trioxide (1980s–1990s)

The "Herrmann" Era

For decades, organometallic chemistry was synonymous with low oxidation states (to stabilize soft carbon ligands). The discovery of Methylrhenium Trioxide (MTO) shattered this dogma. First observed by Beattie and Jones (1979), it was Wolfgang A. Herrmann who, in the late 1980s, optimized its synthesis and unlocked its catalytic potential.

The Chemical Paradox: MTO (


) features a Re(VII) center bonded to a methyl group. Thermodynamically, the high oxidation state should oxidize the organic ligand. However, MTO is kinetically stable, air-stable, and water-soluble.

Mechanism of Action (The Peroxide Pump): MTO is not the active oxidant itself; it is a pro-catalyst. In the presence of


, it forms mono- and bis-peroxo complexes (

). These active species transfer oxygen to olefins (epoxidation) or sulfides, with the Re center cycling between active peroxo states without degrading.
Visualization: The MTO Catalytic Cycle

The following diagram illustrates the activation of MTO by hydrogen peroxide, a pathway essential for understanding its use in green oxidation chemistry.

MTO_Cycle MTO MTO (Precursor) CH3-ReO3 MonoPeroxo Monoperoxo Species CH3-ReO(O2)2 MTO->MonoPeroxo + H2O2 - H2O BisPeroxo Bisperoxo Species CH3-Re(O2)2(H2O) MonoPeroxo->BisPeroxo + H2O2 - H2O BisPeroxo->MonoPeroxo O-Transfer Product Oxidized Product (e.g., Epoxide) BisPeroxo->Product Substrate Substrate (e.g., Olefin) Substrate->BisPeroxo

Caption: The Herrmann cycle for MTO-catalyzed oxidation. The complex toggles between mono- and bis-peroxo states, activating H2O2 for oxygen transfer.

Part 3: The Radiopharmaceutical Renaissance (1990s–Present)

The "Alberto" Core ( )

In the context of drug development, the most critical milestone in organorhenium history is the development of the tricarbonyl core by Roger Alberto (University of Zurich) in the late 1990s.

The Problem: Rhenium-186 and Rhenium-188 are ideal therapeutic isotopes (


-emitters).[1] However, synthesizing organometallic precursors required harsh conditions (high pressure CO, organic solvents) incompatible with delicate biomolecules (antibodies, peptides).

The Solution (The Alberto Method): Alberto discovered that perrhenate (


) could be reduced in water at low pressure to form the stable 

cation.
  • Self-Validating Logic: The

    
     low-spin configuration of Re(I) in this core is kinetically inert. The three carbonyls lock the facial geometry, while the three water molecules are labile enough to be substituted by a chelator (e.g., Histidine) but stable enough to prevent hydrolysis of the metal center.
    
Visualization: The "Matched Pair" Theranostic Workflow

Rhenium (Therapy) and Technetium (Imaging) share this chemistry.[2] This diagram outlines the workflow for developing a theranostic pair.

Theranostics Tc Technetium-99m (Diagnostic Gamma) Core The Alberto Core fac-[M(CO)3(H2O)3]+ Tc->Core Re Rhenium-188 (Therapeutic Beta) Re->Core Drug Radiopharmaceutical Targeted Delivery Core->Drug Ligand Exchange (30 min, aq) Ligand Bifunctional Chelator (e.g., Histidine-Linker) Ligand->Drug Vector Targeting Vector (Peptide/Antibody) Vector->Ligand

Caption: The "Matched Pair" concept. Identical coordination chemistry allows Tc-99m (imaging) and Re-188 (therapy) to use the same biological targeting vector.

Part 4: Experimental Protocols (Field-Proven)

Protocol A: Synthesis of Methylrhenium Trioxide (MTO)

Based on the optimized method using Silver Perrhenate (Herrmann et al., 1992).

Why this route? The original route using


 is extremely moisture-sensitive. This route uses 

, which is air-stable, and generates the active

in situ using TMSCl, immediately trapping it with the tin reagent.

Reagents:

  • Silver Perrhenate (

    
    )
    
  • Chlorotrimethylsilane (TMSCl)

  • Tetramethyltin (

    
    ) – Caution: Highly Toxic
    
  • Solvent: Acetonitrile (anhydrous)

Step-by-Step:

  • Suspension: Suspend

    
     (1.0 eq) in dry acetonitrile under Argon.
    
  • Activation: Add TMSCl (2.0 eq). Observation: AgCl precipitates immediately (white solid), generating transient trimethylsilyl perrhenate/heptoxide species.

  • Alkylation: Add

    
     (1.0 eq) to the slurry.
    
  • Reaction: Stir for 12 hours at room temperature.

  • Purification:

    • Filter off AgCl.

    • Remove solvent under vacuum.

    • Sublimation: Sublime the resulting pale yellow solid at

      
       (high vacuum).
      
  • Yield: White/Pale yellow crystals of pure MTO.

Protocol B: The "Alberto" Synthesis of the Tricarbonyl Core

Synthesis of


 from Perrhenate.

Why this route? It avoids high-pressure CO gas cylinders, using a solid CO-releasing molecule (boranocarbonate) or low-pressure CO, making it amenable to hospital radiopharmacy hoods.

Reagents:

  • 
     (Sodium perrhenate or eluted perrhenic acid)
    
  • Borohydride (

    
    ) source or Boranocarbonate (
    
    
    
    )
  • Phosphoric acid (to adjust pH)

Step-by-Step:

  • Dissolution: Dissolve

    
     in water.
    
  • Reduction/Carbonylation: Add Potassium Boranocarbonate (

    
    ).
    
    • Mechanism:[3][4][5][6][7] The boranocarbonate acts as both the reducing agent (Re(VII)

      
       Re(I)) and the source of CO ligands.
      
  • Heating: Heat the vial to

    
     for 20 minutes.
    
  • Workup: No purification needed for radiolabeling. The solution now contains the

    
     core ready for ligand exchange.
    

Part 5: Quantitative Comparison of Re vs. Tc

For drug developers, understanding the slight differences between these "twins" is crucial for translating imaging agents (Tc) to therapeutic agents (Re).

FeatureTechnetium-99m (Tc)Rhenium-188 (Re)Impact on Drug Design
Primary Decay Gamma (

)
Beta (

)
Tc for SPECT imaging; Re for tumor ablation.[8]
Half-Life 6 hours16.9 hoursRe requires faster pharmacokinetics or longer-lived vectors.
Oxidation Potential Easier to reduceHarder to reduceRe requires stronger reducing agents (e.g., lower pH, higher temp) during synthesis.
Bond Kinetics InertMore InertRe complexes are generally more stable in vivo (less transchelation).
Production Generator (

)
Generator (

)
Both available on-demand in hospitals.

References

  • Hieber, W., & Fuchs, H. (1941). Über Metallcarbonyle.[5][9][10][11] XXXVIII. Über Rheniumpentacarbonyl. Zeitschrift für anorganische und allgemeine Chemie. (Foundational synthesis of rhenium carbonyls).

  • Herrmann, W. A., et al. (1988).[12][7][13] Methylrhenium oxides: synthesis from dirhenium heptoxide and catalytic activity in olefin metathesis. Angewandte Chemie International Edition.

  • Herrmann, W. A., et al. (1992).[7][13] Simple and efficient synthesis of methyltrioxorhenium(VII): a general method. Inorganic Chemistry. (The optimized AgReO4 protocol).

  • Alberto, R., et al. (1998).[14] A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
     from 
    
    
    
    in Aqueous Solution. Journal of the American Chemical Society. (The landmark paper for the tricarbonyl core).
  • Alberto, R., et al. (2001).[14] Synthesis and properties of boranocarbonate: a convenient in situ CO source for the aqueous preparation of

    
    .Journal of the American Chemical Society. (The solid-state CO source protocol). 
    

Sources

The Pentacarbonylchlororhenium(I) Protocol: From High-Pressure Origins to Theranostic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Technical Guide to Pentacarbonylchlororhenium(I) Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

This compound(I) [Re(CO)₅Cl] stands as a cornerstone organometallic precursor, bridging the gap between fundamental carbonyl chemistry and modern radiopharmaceutical development. Originally synthesized during the "heroic age" of high-pressure chemistry, it has evolved into a ubiquitous starting material for the fac-[Re(CO)₃]⁺ core—a moiety critical in the design of "theranostic" agents (simultaneous therapy and diagnostics). This guide dissects its discovery, structural integrity, synthesis protocols, and its pivotal role in 21st-century drug design.

Genesis: The Hieber Legacy

The discovery of [Re(CO)₅Cl] is inextricably linked to the pioneering work of Walter Hieber and his school in Munich during the late 1930s and 1940s. While rhenium was only discovered in 1925, Hieber quickly applied his high-pressure carbonylation techniques to this new element.

  • The Original Route (1939-1941): The initial synthesis involved the reductive carbonylation of rhenium(III) chloride (ReCl₃) or potassium hexachlororhenate (K₂ReCl₆) under extreme conditions (200 atm CO, 250°C) with copper as a halogen acceptor. This method was dangerous, technically demanding, and often yielded mixtures.

  • The Modern Evolution: The paradigm shifted with the accessibility of dirhenium decacarbonyl [Re₂(CO)₁₀]. The oxidative cleavage of the Re-Re bond by halogens provided a mild, bench-top route, democratizing access to this complex and fueling its widespread adoption in catalysis and medicinal chemistry.

Structural & Electronic Profile

Understanding the reactivity of [Re(CO)₅Cl] requires a deep dive into its electronic structure. It is an 18-electron , diamagnetic complex with pseudo-octahedral geometry (


 symmetry).
Crystallographic Data[1][2]
  • Crystal System: Orthorhombic

  • Space Group: Pnma

  • Key Bond Lengths:

    • Re–Cl: ~2.51 Å

    • Re–C (trans to Cl): Shorter than Re–C (cis) due to the trans-effect and varying

      
      -backbonding capabilities.
      
  • IR Signature (CCl₄): The complex exhibits characteristic

    
    (CO) bands, typically observed at 2049 (s), 2020 (w), and 1985 (m) cm⁻¹ . These frequencies are diagnostic for reaction monitoring.
    
The "Labilizing" Effect

The chloride ligand is not merely a spectator; it is the "labilizing" point. In polar solvents or in the presence of silver salts (Ag⁺), the Cl⁻ can be abstracted, opening a coordination site. However, the more common reactivity pathway involves the thermal substitution of CO ligands, particularly those cis to the chloride, to form fac-tricarbonyl species.

Synthesis Protocols (The Core)

Method A: Oxidative Cleavage of Re₂(CO)₁₀ (Standard Laboratory Route)

Rationale: This method avoids high-pressure autoclaves and uses commercially available [Re₂(CO)₁₀]. It relies on the homolytic cleavage of the Re-Re bond followed by radical chlorination.

Reagents:

  • Dirhenium decacarbonyl [Re₂(CO)₁₀]

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Dichloromethane (DCM) (dried and degassed)

Protocol:

  • Dissolution: Dissolve 1.0 g of [Re₂(CO)₁₀] in 50 mL of dry DCM in a Schlenk flask under N₂ or Ar.

  • Chlorination: Add a stoichiometric excess of SO₂Cl₂ dropwise at 0°C. Note: SO₂Cl₂ is preferred over Cl₂ gas for precise stoichiometry control.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor IR bands; disappearance of the 2014 cm⁻¹ band of [Re₂(CO)₁₀] indicates completion.

  • Workup: Evaporate solvent to dryness. The crude solid is often pure enough for downstream use.

  • Purification (Optional): Sublimation at 80-90°C (0.1 mmHg) or recrystallization from DCM/Hexane yields white/colorless crystals.

Method B: Reductive Carbonylation (Historical/Industrial)

Used primarily when starting from Re metal or salts directly.



Visualization: Synthesis & Reactivity Pathways

The following diagram maps the synthesis of [Re(CO)₅Cl] and its transformation into the pharmacologically relevant fac-tricarbonyl core.

Re_Synthesis_Pathways Figure 1: Synthesis and Functionalization Pathways of Re(CO)₅Cl Re2CO10 Re₂(CO)₁₀ (Dirhenium Decacarbonyl) ReCO5Cl [Re(CO)₅Cl] This compound(I) (18e⁻ Precursor) Re2CO10->ReCO5Cl Oxidative Cleavage + Cl₂ or SO₂Cl₂ (DCM, RT) ReSalt ReCl₃ / K₂ReCl₆ (Rhenium Salts) ReSalt->ReCO5Cl Reductive Carbonylation + CO + Cu (High P, High T) FacRe fac-[Re(CO)₃(L)₂Cl] (L = Diimine, Phosphine) ReCO5Cl->FacRe Ligand Substitution - 2 CO (Reflux, Toluene) ReTricarb [Re(CO)₃(H₂O)₃]⁺ (The 'Tricarbonyl Core') ReCO5Cl->ReTricarb Aquation / Ag⁺ - 2 CO, - Cl⁻

Figure 1: Logical flow from rhenium sources to the active [Re(CO)₅Cl] precursor and its downstream "tricarbonyl" derivatives.[1][2]

Application: The "Tricarbonyl Core" in Drug Development[7]

For drug development professionals, [Re(CO)₅Cl] is the primary gateway to the Isostructural Rhenium/Technetium Approach .

The Theranostic Pair

Rhenium (Re) and Technetium (Tc) are Group 7 congeners.

  • Technetium-99m (Tc-99m): The gold standard for diagnostic imaging (SPECT).

  • Rhenium-186/188 (Re-186/188): Beta-emitters used for therapeutic ablation.

Because they are chemically virtually identical, researchers use non-radioactive [Re(CO)₅Cl] to synthesize and characterize "cold" standards. Once the biological affinity of the Re-complex is validated, the protocol is transferred to the radioactive Tc-99m or Re-188 analogs.

The fac-[M(CO)₃]⁺ Strategy

The reaction of [Re(CO)₅Cl] with bidentate ligands (L-L) typically yields fac-[Re(CO)₃(L-L)Cl].

  • Stability: The low-spin

    
     configuration makes these complexes kinetically inert, ensuring the radionuclide stays attached to the targeting vector in vivo.
    
  • Versatility: The three CO ligands are small and lipophilic, allowing for modulation of the drug's biodistribution.

Key Workflow:

  • Targeting Vector Design: Peptide or antibody with a chelator (e.g., Histidine, Cysteine).

  • "Cold" Synthesis: React [Re(CO)₅Cl] with the chelator to form the standard.

  • Validation: X-ray crystallography and biological assays.

  • "Hot" Translation: Replicate with [¹⁸⁸Re(CO)₃(H₂O)₃]⁺ precursor.

Safety & Handling Data

While [Re(CO)₅Cl] is air-stable, standard organometallic safety protocols apply.

Hazard ClassGHS CodeDescriptionMitigation
Acute Toxicity H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled.Use glovebox or fume hood. Double-glove (Nitrile).
Irritation H315, H319Causes skin and serious eye irritation.[3][4]Wear safety goggles and lab coat.
Reactivity N/AReleases CO upon thermal decomposition.Warning: CO is odorless and lethal. Ensure ventilation.

Storage: Store in a cool, dry place. While not strictly pyrophoric, keeping it under an inert atmosphere (N₂/Ar) prolongs shelf life and prevents slow hydrolysis/oxidation.

References

  • Hieber, W., & Schulten, H. (1939). Über Metallcarbonyle.[5] XXX. Über Rhenium-carbonyle. Zeitschrift für anorganische und allgemeine Chemie. Link

  • Hieber, W., & Fuchs, H. (1941). Über Metallcarbonyle.[5] XXXVIII. Über Rheniumpentacarbonylhalogenide. Zeitschrift für anorganische und allgemeine Chemie. Link

  • Alberto, R., et al. (1999). A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of [99mTc(OH2)3(CO)3]+ from [99mTcO4]- in Aqueous Solution. Journal of the American Chemical Society. Link (Seminal paper on the tricarbonyl core).

  • Inorganic Syntheses. (1990). Rhenium Carbonyl Halides. Volume 28. Link

  • PubChem. (2025).[6] this compound - Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: The Hieber Synthesis of Rhenium Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

From High-Pressure Origins to Radiopharmaceutical Precursors

Executive Summary & Strategic Context

The synthesis of Dirhenium Decacarbonyl (


)  is not merely a historical footnote; it is the foundational gateway to modern rhenium chemistry. First isolated by Walter Hieber and H. Fuchs in 1941, this homoleptic dimer serves as the primary starting material for nearly all low-valent rhenium complexes, including the 

core (the "Alberto precursor") used extensively in nuclear medicine.

For drug development professionals working with


  and 

radiotherapeutics or Carbon Monoxide Releasing Molecules (CORMs), understanding the Hieber reductive carbonylation paradigm is critical. It dictates purity profiles, isotopic cost-efficiency, and scalability. This guide deconstructs Hieber’s original high-pressure methodology and contextualizes it within modern safety and efficiency standards.
The Hieber Paradigm: Mechanistic Principles

Walter Hieber’s genius lay in utilizing carbon monoxide (CO) not just as a ligand, but as a reducing agent . In the synthesis of


, Rhenium must be reduced from a +7 oxidation state (in 

) to a 0 oxidation state.
The Reaction Stoichiometry

The net reaction established by Hieber operates on a high-pressure reductive carbonylation mechanism:



  • Reduction: CO strips oxygen from the metal oxide, converting to

    
    .
    
  • Ligation: Remaining CO molecules coordinate to the reduced metal centers.

  • Dimerization: Two

    
     radicals combine to form the stable 
    
    
    
    dimer with a metal-metal bond.
Reaction Pathway Diagram

The following diagram illustrates the transformation logic and critical process parameters.

HieberReactionPathway Figure 1: Mechanistic Pathway of Hieber Reductive Carbonylation Re2O7 Re(VII) Source (Re2O7 or KReO4) Intermediate Transient Re-Oxo Species Re2O7->Intermediate High P / High T CO_Gas Carbon Monoxide (Reducing Agent & Ligand) CO_Gas->Intermediate +17 eq. Product Re2(CO)10 (Dirhenium Decacarbonyl) Intermediate->Product Reduction (Re+7 -> Re0) Byproduct CO2 / Carbonates Intermediate->Byproduct Oxygen Abstraction

Figure 1: The dual role of CO drives the reduction of Re(VII) while simultaneously stabilizing the zero-valent metal core.

Experimental Protocol: The Hieber-Fuchs Method

Safety Warning: This protocol involves deadly Carbon Monoxide gas at extreme pressures (200+ atm). It must only be performed in a specialized high-pressure autoclave facility with active CO monitoring and remote operation capabilities.

3.1 Reagents and Equipment
  • Precursor: Rhenium(VII) oxide (

    
    ).[1] Note: Highly hygroscopic. Handle in a glovebox.
    
  • Gas: Carbon Monoxide (CO), CP Grade (99.5%+).

  • Apparatus: Rotating stainless steel autoclave (lined with copper or glass to prevent steel carbonyl contamination).

3.2 Step-by-Step Methodology
  • Loading (Inert Atmosphere):

    • Transfer 3.0 g of

      
       into the autoclave liner inside an Argon-filled glovebox.
      
    • Expert Insight: Hieber noted that moisture converts

      
       to perrhenic acid (
      
      
      
      ), which alters the reaction kinetics. Strict anhydrous conditions are required.[2]
  • Pressurization:

    • Seal the autoclave and purge three times with CO (10 atm) to remove residual air.

    • Pressurize the system to 200 atm (cold pressure) with CO.

  • Thermal Cycle:

    • Heat the autoclave to 250°C .

    • Thermodynamics: As temperature rises, pressure will spike (approx. 350-400 atm). Maintain this temperature for 16 hours .

    • The reduction of

      
       is kinetically slow below 200°C; the high temperature is necessary to overcome the activation energy of the oxide lattice disruption.
      
  • Harvesting and Purification:

    • Cool to room temperature. Vent the toxic CO gas through a scrubber system (containing

      
       or similar oxidant).
      
    • The crude product is a mixture of colorless crystals (

      
      ) and black rhenium oxides (unreacted intermediates).
      
    • Sublimation: This is the critical purification step. Sublime the crude solid at 60-80°C under high vacuum (

      
       Torr). 
      
      
      
      is volatile; impurities are not.
3.3 Process Workflow Diagram

SynthesisWorkflow Figure 2: Operational Workflow for Re2(CO)10 Synthesis cluster_prep Preparation (Glovebox) cluster_reaction Reaction (Autoclave) cluster_workup Workup Load Load Re2O7 (Anhydrous) Pressurize Pressurize CO (200 atm) Load->Pressurize Heat Heat to 250°C (16 Hours) Pressurize->Heat Vent Vent CO (Scrubber) Heat->Vent Sublime Vacuum Sublimation (80°C, 0.01 Torr) Vent->Sublime

Figure 2: The sequential workflow emphasizing the critical sublimation step for final purity.

Structural Characterization & Validation

To ensure the synthesized material is suitable for downstream drug development, it must meet specific structural criteria.

Key Data Points:

ParameterValue / CharacteristicMethod of Verification
Appearance Colorless, irregular platesVisual Inspection
Melting Point 177°CCapillary MP Apparatus
IR Spectrum (

)
2070 (w), 2014 (s), 1976 (s)

FTIR (Cyclohexane solution)
Solubility Soluble in THF,

; Insoluble in water
Solubility Test
Molecular Geometry Staggered conformation (

)
X-Ray Crystallography

Self-Validating Check: If the IR spectrum shows bands below 1900


, the product likely contains bridging CO species or impurities. 

has only terminal carbonyls.
Translational Application: The Drug Development Link

For the audience in radiopharmaceuticals,


 is the precursor to the Alberto Re(I) Tricarbonyl Core , a moiety that allows for the labeling of biomolecules (peptides, antibodies) with histidine or cysteine chelators.

The "Alberto" Transformation:



This step converts the hydrophobic Hieber product into a water-soluble cation suitable for biological conjugation.

DrugDevLink Figure 3: From Hieber Synthesis to Radiopharmaceuticals HieberProd Hieber Product Re2(CO)10 AlbertoPrec Alberto Precursor [Re(CO)3(H2O)3]+ HieberProd->AlbertoPrec Oxidation/Hydrolysis Radiopharma Targeted Radioligand (Re-Peptide) AlbertoPrec->Radiopharma Chelation (His/Cys)

Figure 3: The critical role of Re2(CO)10 in the supply chain of modern rhenium-based therapeutics.

References
  • Hieber, W., & Fuchs, H. (1941). Über Metallcarbonyle.[2][3][4][5][6] XXXVIII. Über Rheniumpentacarbonyl. Zeitschrift für anorganische und allgemeine Chemie, 248(3), 256-268.

  • Hieber, W., & Lagally, H. (1940). Über Metallcarbonyle.[2][3][4][5][6] XXXV. Über Rheniumcarbonyl. Zeitschrift für anorganische und allgemeine Chemie, 245(3), 321-333.

  • Alberto, R., et al. (1998). A Low-Pressure, High-Yield Synthesis of

    
     from 
    
    
    
    . Journal of the American Chemical Society, 120(31), 7987-7988.
  • Calderazzo, F., et al. (2003). Rhenium: Organometallic Chemistry.[5] Encyclopedia of Inorganic Chemistry.[6]

Sources

In Silico Architectures: A Theoretical DFT Guide to Re(CO)₅Cl for Bioinorganic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Audience: Computational Chemists, Medicinal Inorganic Chemists, and Drug Discovery Leads.

Executive Summary: The Scaffold of Modern Theranostics

Pentacarbonylchlororhenium(I) [Re(CO)₅Cl] is not merely a chemical reagent; it is the foundational scaffold for a distinct class of bioinorganic therapeutics. From Carbon Monoxide Releasing Molecules (CORMs) to luminescent probes and photodynamic therapy (PDT) agents, the electronic integrity of the Re(I) core dictates biological efficacy.

For drug development professionals, understanding the theoretical behavior of this precursor is critical. A rigorous Density Functional Theory (DFT) framework allows researchers to predict ligand substitution kinetics, tune Metal-to-Ligand Charge Transfer (MLCT) bands for tissue penetration, and validate stability profiles before synthesis.

This guide provides a validated computational protocol for modeling Re(CO)₅Cl, moving beyond standard "black box" calculations to a mechanistic understanding of causality.

Computational Methodology: The "How-To" Protocol

To achieve results that correlate with experimental reality, one cannot rely on default settings. The heavy nucleus of Rhenium (Z=75) introduces relativistic effects that must be accounted for.

Functional & Basis Set Selection

The following protocol is recommended for high-fidelity modeling of Re(I) carbonyls.

ComponentRecommendationScientific Rationale (Causality)
Functional PBE0 or B3LYP-D3(BJ) PBE0 often outperforms B3LYP for transition metal geometries and vibrational frequencies. D3(BJ) dispersion correction is mandatory if modeling large ligand substitution to account for non-covalent interactions (π-stacking).
Basis Set (Re) LanL2DZ or def2-TZVP LanL2DZ includes an Effective Core Potential (ECP) to model relativistic effects of inner electrons without computational prohibitive cost. def2-TZVP is superior for final energy refinements.
Basis Set (Ligands) 6-31G(d,p) or def2-SVP Sufficient for C, O, Cl. Polarization functions (d,p) are critical for describing the electron density in the carbonyl π* orbitals.
Solvation PCM or SMD Gas-phase calculations fail to predict charge-transfer states accurately. Use SMD (Solvation Model based on Density) with parameters for the specific reaction solvent (e.g., THF, Toluene).
Validated Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete theoretical characterization.

DFT_Workflow cluster_Analysis Property Analysis Input Initial Geometry Re(CO)5Cl (C4v) Opt Geometry Optimization (B3LYP-D3 / LanL2DZ) Input->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Minimized? Freq->Input Imaginary Freq Found (Re-optimize) NBO NBO Analysis (Bonding/Hybridization) Freq->NBO Ground State TDDFT TD-DFT (Excited States/UV-Vis) Freq->TDDFT Vertical Excitation MEP Electrostatic Potential (Reactive Sites) Freq->MEP

Caption: Operational workflow for DFT characterization. Yellow nodes indicate validation steps; Red nodes indicate predictive modeling for bio-applications.

Structural & Vibrational Validation (Trustworthiness)

Before trusting energy values, you must validate the geometry against experimental data. Re(CO)₅Cl adopts a pseudo-octahedral geometry with


 symmetry.
Geometric Benchmarks
  • Re-Cl Bond Length: Experimental X-ray diffraction shows ~2.51 Å. A valid DFT calculation should fall within 2.49–2.53 Å.

  • Re-C Bond Lengths: The Re-C bond trans to Cl is typically shorter than the cis Re-C bonds due to the trans-effect of the chloride ligand.

Vibrational Fingerprinting (IR Spectroscopy)

The carbonyl stretching frequencies (


) are the most diagnostic feature. In 

symmetry, you expect three active IR bands (

).

Table 1: Comparison of Experimental vs. Theoretical Frequencies

Mode SymmetryApprox. Exp. Freq (cm⁻¹)DFT Unscaled (cm⁻¹)Characterization
A₁ (1) ~21502210Symmetric stretch (axial CO)
E ~20402095Asymmetric stretch (equatorial COs)
A₁ (2) ~19802015Symmetric stretch (equatorial COs)
Re-Cl ~296290Metal-Halogen stretch

Note: DFT frequencies are typically overestimated by 3-5%. A scaling factor of ~0.965 is standard for B3LYP/LanL2DZ to align with experimental IR spectra.

Electronic Landscape & Reactivity[2]

For drug design, the Frontier Molecular Orbitals (FMOs) are the primary interest. They dictate how the molecule interacts with biological targets (DNA, proteins) or light (PDT).

HOMO-LUMO Architecture
  • HOMO (Highest Occupied MO): Predominantly localized on the Re(I) d-orbitals (

    
    )  and the Cl p-orbitals . This orbital is 
    
    
    
    -antibonding with respect to the Re-Cl bond.
    • Implication: Removal of an electron (oxidation) or excitation weakens the Re-Cl bond, facilitating ligand substitution.

  • LUMO (Lowest Unoccupied MO): Dominated by the

    
     orbitals of the CO ligands .
    
    • Implication: This confirms the complex's ability to accept back-donation. In PDT agents, the transition is Metal-to-Ligand Charge Transfer (MLCT).

Electrophilicity & Nucleophilicity

Using Natural Bond Orbital (NBO) analysis, we observe that the Carbon atoms of the CO ligands carry a significant positive charge, making them susceptible to nucleophilic attack (e.g., by hydroxide in the "Hieber base reaction" to form hydrides). However, in biological media, the primary reaction is the substitution of the Cl⁻ or CO ligands .

Case Study: Ligand Substitution Mechanism

The conversion of Re(CO)₅Cl into bioactive fac-[Re(CO)₃(N^N)Cl] complexes is the most critical reaction in this field.

The Dissociative Pathway

Experimental and DFT studies confirm that this substitution follows a Dissociative (


 or 

)
mechanism. The steric bulk of the CO ligands prevents the associative attack of an incoming ligand.

Mechanism Steps:

  • Thermal/Photochemical Activation: Loss of one CO ligand.

  • Intermediate Formation: Generation of a 16-electron species [Re(CO)₄Cl].

  • Coordination: Binding of the new ligand (L).

  • Isomerization: Rearrangement to the stable facial (fac) isomer.

Reaction Coordinate Diagram

Reaction_Pathway Reactant Re(CO)5Cl (18e⁻) TS1 TS1 (CO Dissociation) Reactant->TS1 + ΔG‡ Inter [Re(CO)4Cl] (16e⁻ Intermediate) TS1->Inter - CO TS2 TS2 (Ligand Binding) Inter->TS2 + Ligand (L) Product fac-[Re(CO)3(L)Cl] (Product) TS2->Product

Caption: Energy profile of the dissociative ligand substitution. The formation of the 16e⁻ intermediate is the rate-determining step.

Photophysics: Designing for PDT

For Re(I) complexes used in Photodynamic Therapy, the goal is to induce cell death via Reactive Oxygen Species (ROS) or CO release upon irradiation.

TD-DFT Protocol:

  • Perform Time-Dependent DFT (TD-DFT) on the optimized geometry.

  • Calculate the first 20 singlet and triplet states.

  • Key Insight: The

    
     transition is usually MLCT (Re 
    
    
    
    Ligand
    
    
    ).
  • Spin-Orbit Coupling: Re is heavy; singlet-triplet mixing is efficient. This facilitates Intersystem Crossing (ISC) to the Triplet state (

    
    ), which is long-lived and responsible for generating singlet oxygen (
    
    
    
    ).

Drug Design Tip: To shift absorption into the "therapeutic window" (visible/red light), conjugate the diimine ligand with electron-donating groups. This raises the HOMO energy (destabilizing the


 orbitals) while keeping the LUMO relatively constant, narrowing the HOMO-LUMO gap (Red Shift).

References

  • Fundamental Vibrational Analysis

    • Vibrational assignments and DFT comput
    • Source:

  • Ligand Substitution Mechanism

    • Reaction Mechanism of Transition Metal Complexes: Dissociative P
    • Source:

  • Electronic Structure & PDT Applications

    • Computational Design of Rhenium(I) Carbonyl Complexes for Anticancer Photodynamic Therapy.
    • Source: [1]

  • CO-Releasing Molecules (CORMs)

    • Unravelling the Photodissociative Mechanism of CO-Release in Re(I) Tricarbonyl Complex.
    • Source:

  • DFT Benchmarking for Rhenium

    • Theoretical aspects of photochemical substitution of [M(CO)₅Cl].
    • Source:

Sources

Molecular Orbital Architecture of Pentacarbonylchlororhenium(I): A Structural & Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and electronic analysis of Pentacarbonylchlororhenium(I) (


), designed for researchers in organometallic synthesis and photochemistry.

Executive Summary

This compound(I) (


) serves as a fundamental archetype in Group 7 organometallic chemistry. Unlike the highly symmetric 

parent cation

, the introduction of a chloro ligand reduces symmetry to

, creating a distinct electronic "push-pull" system. The chloride acts as a

- and

-donor, while the carbonyls function as strong

-acceptors. This guide deconstructs the molecular orbital (MO) diagram of

, validating the electronic structure through spectroscopic signatures (IR/UV-Vis) and providing actionable protocols for its synthesis and application as a precursor for Carbon Monoxide Releasing Molecules (CORMs).

Structural Symmetry & Point Group Analysis

To construct the MO diagram, we must first define the symmetry operations. The molecule adopts a square pyramidal geometry (considering the ligands) or distorted octahedron.

  • Principal Axis (

    
    ):  Defined along the 
    
    
    
    bond.
  • Symmetry Operations:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Point Group:

    
    .
    

This reduction from


 to 

lifts the degeneracy of the metal

-orbitals, which is the critical factor in determining the HOMO-LUMO gap and reactivity.
Ligand Field Splitting ( )

In an octahedral field (


), the Re(I) 

orbitals split into

(triply degenerate, stabilized) and

(doubly degenerate, destabilized). Upon substitution of one CO with Cl (

-axis), the symmetry descends to

:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Orbital

Label
Orbital Character

(

)

(

)
Lies in the equatorial plane. Interacts only with equatorial COs (

-acceptors).

(

)
Has a component along the

-axis. Interacts with Cl (

-donor) and axial/equatorial COs.

(

)

(

)
Points directly at the Cl and axial CO (

-antibonding).

(

)
Points at equatorial COs (

-antibonding).

Molecular Orbital Construction

The electronic structure is defined by the competition between the


-acid  nature of CO and the 

-base
nature of Cl.
The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Interaction Mechanism[1]
  • The

    
     Orbital (
    
    
    
    ):
    This orbital lies flat in the plane of the four equatorial CO ligands. It engages in strong
    
    
    back-bonding with the COs. Since there is no chloride interaction in this plane, this orbital is significantly stabilized.
  • The

    
     Orbitals (
    
    
    
    ):
    These orbitals share a plane with the chloride ligand.
    • Chloride Effect: Cl has filled

      
      -orbitals that act as 
      
      
      
      -donors. This interaction creates a bonding MO (lower energy, ligand-centered) and an antibonding MO (higher energy, metal-centered). This destabilizes (raises) the metal
      
      
      set.
    • Net Result: The

      
       orbitals are higher in energy than the 
      
      
      
      orbital.
HOMO-LUMO Assignment
  • HOMO: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     symmetry set (
    
    
    
    )
    . These are metal-based but raised in energy due to repulsion from the Cl lone pairs.
  • HOMO-1: The

    
     orbital (
    
    
    
    )
    . Stabilized by pure back-bonding.
  • LUMO: The

    
     orbitals  of the CO ligands (specifically a linear combination of axial and equatorial 
    
    
    
    ).
Visualizing the MO Diagram

The following diagram illustrates the interaction between the Metal fragment and the Ligands (Cl vs. 5CO).

Caption: The diagram highlights the splitting of the


 set into 

(HOMO) and

. The MLCT transition occurs from the Cl-destabilized

orbital to the CO-based

LUMO.

Spectroscopic Validation

The theoretical MO model is validated by two primary spectroscopic techniques.

Infrared Spectroscopy (ν_CO Region)

The number of IR bands confirms the


 symmetry. Group theory predicts three IR-active bands (

).
Mode SymmetryFrequency (cm⁻¹)CharacterDescription

~2150 (w)WeakSymmetric stretch of the axial CO (in-phase with equatorial).

~2040 (vs)Very StrongAsymmetric stretch of the equatorial COs.

~1980 (s)StrongSymmetric stretch of equatorial COs (out-of-phase with axial).

Note: Frequencies are approximate for non-polar solvents (e.g., hexane/


). In polar solvents like THF, bands may broaden and shift.
UV-Vis Absorption

The complex is typically white or colorless, absorbing primarily in the UV.

  • Band Assignment: The lowest energy transition is MLCT (

    
    ).
    
  • Wavelength:

    
    .
    
  • Comparison: Unlike

    
     (which is yellow/orange due to a lower energy 
    
    
    
    on the bipyridine), the
    
    
    orbitals of CO are high in energy, keeping the gap large enough to fall in the UV range.

Experimental Protocol: Synthesis of Re(CO)5Cl

Safety: Carbon monoxide is toxic. Rhenium compounds can be bioactive. Perform all manipulations in a fume hood.

Materials
  • Precursor: Dirhenium decacarbonyl (

    
    ).
    
  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Chloroform.

Workflow

Synthesis Step1 Dissolution Re2(CO)10 in DCM Step2 Chlorination Add SO2Cl2 (dropwise) Step1->Step2 Step3 Reflux 40°C for 1-2 Hours Step2->Step3 Step4 Precipitation Cool & Add Hexane Step3->Step4 Step5 Filtration Collect White Solid Step4->Step5

Caption: Synthesis of


 via oxidative cleavage of the Re-Re bond.

Procedure:

  • Dissolve 1.0 g of

    
     in 20 mL of dry DCM.
    
  • Add a slight excess of

    
     under stirring.
    
  • Reflux gently. The solution may turn faint yellow, then colorless.

  • Concentrate the solution and add cold hexane to precipitate

    
    .
    
  • Filter and dry in vacuo. Yield is typically >90%.

Applications in Drug Development & Catalysis

While


 is a precursor, its derivatives are critical in modern therapeutic research.
  • PhotoCORMs (Carbon Monoxide Releasing Molecules):

    
     is the starting material for synthesizing fac-
    
    
    
    complexes. These are designed to release CO (a gasotransmitter) upon irradiation with visible light, offering targeted vasodilation and anti-inflammatory effects in specific tissues.
  • Photocatalysis (

    
     Reduction): 
    The electronic structure (stable HOMO, accessible LUMO) makes Re(I) carbonyls ideal for reducing 
    
    
    
    to CO. The chloride ligand is often labile, allowing for substrate binding or polymer attachment.

References

  • Synthesis & Properties: Inorganic Syntheses, Vol. 28, "this compound", Wiley, 1990. Link

  • Spectroscopic Data: Braterman, P. S. Metal Carbonyl Spectra. Academic Press, 1975. (Standard reference for IR assignments).
  • PhotoCORM Applications: Schatzschneider, U. "Photoactivated biological activity of transition-metal complexes." Eur. J. Inorg. Chem., 2010.[1] Link

  • MO Theory: Albright, T. A., Burdett, J. K., & Whangbo, M. H. Orbital Interactions in Chemistry. Wiley-Interscience. Link

Sources

Technical Guide: Crystal Structure Analysis of Pentacarbonylchlororhenium(I)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and spectroscopic validation of Pentacarbonylchlororhenium(I) [Re(CO)₅Cl].

Executive Summary

This compound(I) [Re(CO)₅Cl] serves as a fundamental benchmark in organometallic chemistry, representing a textbook example of


 molecular symmetry .[1] For researchers in drug development, particularly those working with CO-Releasing Molecules (CORMs)  and luminescent rhenium(I) tricarbonyl tags , understanding the structural integrity of this precursor is critical.[1]

This guide analyzes the solid-state architecture of Re(CO)₅Cl, correlating its crystallographic parameters with spectroscopic signatures to provide a self-validating protocol for material verification.

Crystallographic Architecture

Crystal System & Lattice Parameters

Re(CO)₅Cl crystallizes in the Orthorhombic crystal system.[1] The packing is defined by the Pnma space group (No. 62), where the molecule resides on a mirror plane, imposing specific symmetry constraints on the atomic positions.

ParameterValue (Approx. Experimental)Description
Formula Re(CO)₅Cl

low-spin complex
Crystal System Orthorhombic

;

Space Group Pnma (No.[1][2] 62)Centrosymmetric
Lattice Constant

~6.09 ÅShort axis
Lattice Constant

~11.76 Å
Lattice Constant

~11.78 Å
Z 4Molecules per unit cell
Density (

)
~2.85 g/cm³High density due to Re (Z=75)
Geometric Coordination

The Rhenium(I) center adopts a distorted octahedral geometry .[1] The coordination sphere consists of five carbonyl (CO) ligands and one chlorido (Cl) ligand.[1]

  • Axial Position: Occupied by one CO ligand trans to the Cl atom.[1][3]

  • Equatorial Plane: Occupied by four equivalent CO ligands (in the idealized molecule).

  • Symmetry Breaking: The presence of the Cl atom lowers the symmetry from

    
     (perfect octahedron) to 
    
    
    
    . In the solid state, crystal packing forces may further reduce the site symmetry to
    
    
    (mirror plane).[1]
Key Bond Metrics[1][3][4][5]
  • Re–Cl Bond: ~2.51 Å.[1][3] The Re–Cl bond is significantly longer than the Re–C bonds due to the larger ionic radius of chloride and the lack of

    
    -backbonding compared to CO.
    
  • Re–C Bonds: ~1.90 – 2.00 Å.[1][3] The axial Re–C bond length often differs slightly from the equatorial Re–C bonds due to the trans-effect of the chloride ligand.

  • Re–C–O Angles: Nearly linear (~175–180°), characteristic of terminal carbonyls.[1]

Spectroscopic Validation (IR Analysis)

Infrared spectroscopy is the primary tool for validating the structural integrity of Re(CO)₅Cl.[1] The number and pattern of CO stretching bands (


) are direct reporters of the 

symmetry.[1]
Group Theory Prediction

For a


 molecule like Re(CO)₅Cl, group theory predicts three infrared-active CO stretching modes:
  • 
     (High Frequency):  Symmetric stretching of the equatorial COs (in-phase with axial).[1]
    
  • 
     (Medium Frequency):  Asymmetric stretching of the equatorial COs.[1]
    
  • 
     (Low Frequency):  Symmetric stretching involving the axial CO.[1]
    
Diagnostic Spectral Fingerprint

A pure sample must exhibit three distinct bands in the 2150–1900 cm⁻¹ region.[1][3]

Mode SymmetryWavenumber (cm⁻¹)IntensityAssignment

~2155Weak/MediumIn-phase symmetric stretch

~2040Very StrongAsymmetric equatorial stretch

~1983StrongOut-of-phase symmetric stretch

Analyst Note: The appearance of additional bands often indicates hydrolysis to


 or oxidation to perrhenate.[1] The sharpness of the 

band is a qualitative metric for crystallinity.[3]

Synthesis & Crystallization Protocol

This protocol describes the synthesis of Re(CO)₅Cl from Dirhenium Decacarbonyl (


), ensuring high purity for crystallographic analysis.[1]
Reaction Mechanism

The synthesis involves the oxidative cleavage of the Re–Re bond in


 by chlorine gas.


Step-by-Step Methodology

Safety Warning: Chlorine gas is toxic.[1][3] Work in a well-ventilated fume hood. CO gas may be evolved.[1][3]

  • Preparation: Dissolve

    
     (1.0 g) in dry dichloromethane (DCM, 50 mL) in a round-bottom flask.
    
  • Chlorination: Bubble a slow stream of

    
     gas through the solution at room temperature.[1][3]
    
    • Visual Cue: The solution will transition from colorless/pale yellow to a distinct pale green/yellow.[1][3]

    • Endpoint: Stop when IR monitoring shows the disappearance of the

      
       band at ~2014 cm⁻¹.[1]
      
  • Purification:

    • Purge the solution with

      
       to remove excess 
      
      
      
      .[1][3]
    • Evaporate the solvent under reduced pressure to yield a crude white/pale solid.[1][3]

  • Crystallization (for XRD):

    • Dissolve the crude solid in a minimum amount of warm chloroform or benzene.[1][3]

    • Add hexane dropwise until slight turbidity is observed.[1][3]

    • Allow to stand at 4°C for 24-48 hours.[1][3] Colorless, block-like crystals suitable for X-ray diffraction will form.[1][3]

Visualization of Structural Logic

The following diagram illustrates the connectivity and symmetry relationships within the crystal structure and the validation workflow.

ReCO5Cl_Structure cluster_0 Molecular Geometry (C4v) cluster_1 Spectroscopic Validation Re Rhenium (Re) CO_ax CO (Axial) Re->CO_ax Trans to Cl CO_eq 4x CO (Equatorial) Re->CO_eq Cis to Cl IR_Spec IR Spectrum (2150-1900 cm⁻¹) Re->IR_Spec Quality Control Cl Chlorido (Cl) (Axial) Cl->Re 2.51 Å Band_A1 2155 cm⁻¹ (A1) CO_ax->Band_A1 Contributes CO_eq->Band_A1 Band_E 2040 cm⁻¹ (E) CO_eq->Band_E Dominates Synthesis Re2(CO)10 + Cl2 Synthesis->Re Oxidative Cleavage

Caption: Structural connectivity of Re(CO)₅Cl showing the correlation between geometric ligands and IR spectral bands.

Applications in Drug Development[3][7]

CO-Releasing Molecules (CORMs)

Re(CO)₅Cl is a parent scaffold for CORM-1 type molecules.[1] The labile chloride ligand allows for substitution with bioactive carriers, enabling targeted delivery of Carbon Monoxide, which acts as a gasotransmitter with anti-inflammatory and cytoprotective properties.[1][3]

Luminescent Probes

The chloride ligand is easily displaced by diimines (e.g., bipyridine) to form


 complexes. These derivatives are photostable, long-lifetime luminophores used in fluorescence microscopy  to track peptide-drug conjugates in cellular environments.[1][3]

References

  • Materials Project. "Materials Data on Re(CO)5Cl (Space Group Pnma)." Materials Project Database, 2024. [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Metal Carbonyls and Symmetry Rules." LibreTexts, 2020.[1][3] [Link]

  • ResearchGate. "Synthesis and Characterization of Rhenium(I) Phosphinine Complexes."[1] RSC Publishing, 2016.[1] [Link]

Sources

Technical Guide: Vibrational Spectroscopy of Re(CO)₅Cl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Pentacarbonylchlororhenium(I) (


) serves as a fundamental reference standard in organometallic spectroscopy and a critical precursor for rhenium tricarbonyl photoprobes (

) used in drug development and bio-imaging.

This guide details the vibrational signature of


, focusing on the discrimination of axial vs. equatorial carbonyl ligands via Infrared (IR) and Raman spectroscopy. Mastery of these spectral features is essential for validating precursor purity and monitoring ligand substitution reactions in real-time.
Structural Parameters[1][2][3][4][5][6][7]
  • Geometry: Distorted Octahedral

  • Point Group:

    
    
    
  • Key Axis: The

    
     axis defines the 
    
    
    
    -direction (
    
    
    axis).
  • Ligand Environment:

    • One Axial Carbonyl (

      
      ) trans to Chlorine.
      
    • Four Equatorial Carbonyls (

      
      ) cis to Chlorine.
      

Theoretical Framework: Group Theory Analysis

To interpret the spectrum, we must determine which vibrational modes are active.[1] The five carbonyl ligands couple to produce distinct vibrational modes.

Symmetry Analysis ( )

The irreducible representation for the CO stretching modes (


) in 

symmetry is:


Selection Rules
  • Infrared (IR) Active: Modes with dipole moment changes (

    
    , 
    
    
    
    ,
    
    
    ).[2]
    • 
       : Active (Polarized along 
      
      
      
      ).
    • 
       : Active (Polarized in 
      
      
      
      plane).
    • Total IR Bands: 3 expected.[3][4][5]

  • Raman Active: Modes with polarizability changes.[2]

    • 
       : All modes are Raman active.[3]
      
    • Total Raman Bands: 4 expected.[6]

Visualization of Vibrational Logic

The following diagram illustrates the symmetry descent and mode activity.

G Start Re(CO)5Cl Structure Sym Point Group: C4v Start->Sym Modes CO Stretching Modes (Γ = 2A1 + B1 + E) Sym->Modes A1 2 x A1 Modes (Symmetric) Modes->A1 B1 1 x B1 Mode (Sym. Opposed) Modes->B1 E 1 x E Mode (Asymmetric) Modes->E IR IR Active (3 Bands) A1->IR Allowed (z) Raman Raman Active (4 Bands) A1->Raman B1->IR Forbidden B1->Raman E->IR Allowed (x,y) E->Raman

Figure 1: Group theory selection rules for Re(CO)₅Cl carbonyl stretching modes.

Spectral Assignment & Data

The presence of the Chlorine atom (a


-donor) breaks the 

symmetry of the parent

or

, resulting in distinct splitting.
The Carbonyl Region (1900–2200 cm⁻¹)

This is the diagnostic window for complex verification.

Mode SymmetryActivityApprox.[3][1][6][7][8] Freq (cm⁻¹)DescriptionAssignment Logic

IR (w) / Raman (s)2155 Symmetric stretch of 4

Highest energy due to in-phase coupling; weak in IR due to opposing dipoles.

Raman Only2085 Asymmetric stretch of

IR forbidden (dipoles cancel perfectly). Visible in Raman.[9][10]

IR (vs) / Raman2046 Asymmetric stretch of

Very strong IR intensity; dipoles add constructively in

plane.

IR (s) / Raman1983 Axial

stretch
Lowest energy. The Cl ligand (

-donor) enhances backbonding to the trans axial CO, weakening the C-O bond.

Note: Frequencies are solvent-dependent. Values typically shift to higher wavenumbers in non-polar solvents (e.g., hexane) compared to CH₂Cl₂.

The Low-Frequency Region (< 600 cm⁻¹)

Often ignored but critical for confirming the Metal-Halide bond.

  • Re-Cl Stretch (

    
    ):  ~290–300 cm⁻¹. Distinctive sharp band in Raman; useful for distinguishing Cl vs. Br/I analogs (mass effect shifts this band).
    
  • Re-C Stretch: ~400–500 cm⁻¹.

Experimental Protocol

Method A: Solid-State Analysis (ATR-FTIR)

Best for rapid purity checks of incoming raw material.

  • Preparation: No sample prep required for ATR. Ensure crystal contact is uniform.

  • Parameters:

    • Resolution: 2 cm⁻¹ (essential to resolve the sharp CO bands).

    • Scans: 16–32.

    • Range: 4000–400 cm⁻¹.

  • QC Criteria: Absence of broad OH bands (moisture) and absence of bands at ~2010 cm⁻¹ (indicative of

    
     impurity).
    
Method B: Solution-Phase Monitoring

Used for reaction monitoring (e.g., ligand substitution).

  • Solvent Choice:

    
     or THF. Avoid alcohols if solvolysis is a risk.
    
  • Cell: CaF₂ or NaCl liquid transmission cell (0.1 mm pathlength).

  • Concentration: ~5–10 mM.

  • Protocol:

    • Record background of pure solvent.

    • Inject sample.[7]

    • Monitor the disappearance of the 2046 cm⁻¹ (

      
      )  band and the appearance of new bands (typically ~2020/1900 cm⁻¹ for tricarbonyl products).
      

Application Case Study: Photochemical Ligand Substitution

In drug development,


 is often converted to fac-

(where

is a diimine like bipyridine) for use as a luminescent probe. This reaction involves the loss of two CO ligands.

Reaction:



Monitoring Workflow

The symmetry changes from


 (Pentacarbonyl) to 

(Tricarbonyl), drastically altering the IR spectrum.

Workflow Start Start: Re(CO)5Cl (C4v) Step1 Add Ligand (L2) Solvent: Toluene/THF Start->Step1 Step2 Apply Energy (Reflux or UV-Vis) Step1->Step2 Check FTIR Check (Carbonyl Region) Step2->Check ResultA Spectrum A: 3 Bands (2155, 2046, 1983) Reaction Incomplete Check->ResultA No Change ResultB Spectrum B: 3 Bands (2020, 1920, 1900) Product Formed (Re(CO)3) Check->ResultB Shift Observed ResultA->Step2 Continue Reflux

Figure 2: Experimental workflow for monitoring the conversion of Re(CO)₅Cl to Re(CO)₃ derivatives.

Interpretation of Spectral Shift[15]
  • Disappearance: The high-frequency bands (

    
     cm⁻¹) vanish as the electron-withdrawing CO ligands are removed.
    
  • Appearance: The remaining three CO ligands in the fac arrangement exhibit a characteristic pattern:

    • 
       (Totally symmetric): ~2020 cm⁻¹
      
    • 
       (Asymmetric): ~1920 cm⁻¹
      
    • 
       (Symmetric): ~1900 cm⁻¹
      
  • Why? Replacing CO (strong

    
    -acceptor) with a diimine (weaker 
    
    
    
    -acceptor) increases electron density on Re, increasing backbonding to the remaining COs, thereby lowering their stretching frequencies.

References

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part A: Theory and Applications in Inorganic Chemistry. Wiley. (Standard reference for Group Theory assignments).
  • Braterman, P. S. (1975). Metal Carbonyl Spectra. Academic Press. (Detailed analysis of systems).
  • Adams, D. M., & Squire, A. (1968). Vibrational spectra of the pentacarbonylhalides of manganese and rhenium. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2817-2822. Link

  • Kurz, P., et al. (2006). Photochemical synthesis of rhenium(I) tricarbonyl complexes. Inorganic Chemistry.

Sources

assigning CO stretching frequencies in Re(CO)5Cl

Spectroscopic Elucidation of : A Guide to Vibrational Assignment

Executive Summary

Pentacarbonylrhenium(I) chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Core Insight: The substitution of a single CO ligand in the octahedral parent ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Theoretical Framework: Symmetry & Selection Rules[1]

Geometric Analysis

The molecule belongs to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 point group
  • Axial Position (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -axis):  One CO ligand is trans to the Chlorine atom.
    
  • Equatorial Plane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -plane):  Four CO ligands are trans to each other.
    
Group Theory Prediction

To determine the number of expected bands, we perform a reduction of the reducible representation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

Selection Rules:

  • Infrared (IR) Active: Modes with a changing dipole moment (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    ).
    • Result: 3 IR bands expected (

      
      ).
      
  • Raman Active: Modes with changing polarizability (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
    • Result: 4 Raman bands expected (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning these modes based on symmetry operations.

SymmetryLogiccluster_SelectionSelection RulesStartRe(CO)5Cl MoleculePointGroupDetermine Point Group(C4v)Start->PointGroupReducibleGenerate Gamma(CO)(5 Oscillators)PointGroup->ReducibleIrreducibleReduce to Irreducible Reps2A1 + B1 + EReducible->IrreducibleIR_ActiveIR Active Modes(Dipole Change)2A1 + EIrreducible->IR_ActiveVector Transform (x,y,z)Raman_ActiveRaman Active Modes(Polarizability Change)2A1 + B1 + EIrreducible->Raman_ActiveTensor Transform (x^2, etc)AssignmentFinal Spectral AssignmentIR_Active->Assignment3 Bands ObservedRaman_Active->Assignment4 Bands Observed

Figure 1: Group Theory workflow for predicting vibrational modes in

Spectral Assignment & Data

The following assignments represent standard values for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Table 1: Vibrational Assignment of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Modes[1][2]
Mode SymmetryActivityFrequency (cm⁻¹)IntensityDescriptionMechanistic Note
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

IR / Raman2153 Weak/MedSymmetric Equatorial StretchTotally symmetric "breathing" of the 4 equatorial COs. Highest energy due to in-phase coupling.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Raman Only~2090 *N/A (IR)Symmetric Equatorial (Out-of-phase)IR silent in perfect

. Only observable in Raman or if symmetry is broken (solid state).[1]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

IR / Raman2041 Very StrongAsymmetric Equatorial StretchDegenerate mode involving the equatorial plane. Often the most intense band in the IR spectrum.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

IR / Raman1984 MediumAxial StretchThe axial CO is trans to Cl. Cl is a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-donor, enhancing back-bonding to the axial CO, weakening the C=O bond, and lowering frequency.

*Note: The

Mechanistic Causality (The "Why")[1]
  • High Frequency ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  This mode involves the four equatorial CO ligands stretching in phase. Since they compete for the same metal ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    -electron density (specifically the
    
    
    orbital), the back-bonding per CO is somewhat diluted compared to the axial position, keeping the bond order higher.
  • The "Trans Effect" on ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  The axial CO is trans to the Chloride ligand.
    
    • Chloride: A ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -donor and weak 
      
      
      -donor.
    • Effect: The Cl ligand pushes electron density into the Re ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       orbitals. This increased electron density is back-donated preferentially to the trans axial CO (which is a strong ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      
      -acid).
    • Result: Increased Re-C bond order

      
       Decreased C-O bond order 
      
      
      Lower vibrational frequency (1984 cm⁻¹).

Experimental Protocol

To replicate these data or synthesize the complex for drug development (e.g., as a CO-releasing molecule precursor), follow this self-validating protocol.

Synthesis of

Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

  • Pre-requisites: Schlenk line (Argon atmosphere), dried

    
     (DCM).
    
  • Procedure:

    • Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (0.5 g) in 20 mL DCM.
      
    • Bubble

      
       gas (or add stoichiometric 
      
      
      ) through the solution at 0°C for 10 minutes.
    • Observation: Solution turns from colorless to pale yellow/white precipitate.[1]

  • Purification:

    • Evaporate solvent in vacuo.[1]

    • Recrystallize from hot Hexane or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • Yield: typically >90%.[1]

Spectroscopic Acquisition Workflow

ExperimentalWorkflowcluster_PrepSample Preparationcluster_AcqAcquisitionSamplePurified Re(CO)5ClSolidSolventSolvent Selection(CCl4 or Hexane)Sample->SolventDissolveDissolve(~5 mM Conc.)Solvent->DissolveCellLoad intoCaF2 or KBr CellDissolve->CellFTIRFT-IR Scan(4 cm-1 res)Cell->FTIRBackgroundSolvent BlankSubtractionFTIR->BackgroundAnalysisPeak Picking &AssignmentBackground->Analysis

Figure 2: Protocol for obtaining high-fidelity solution-phase IR spectra.

Validation Checkpoints
  • Checkpoint 1 (Solubility): If the sample is insoluble in non-polar solvents, it may be the cluster ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Ensure the monomer is maintained by avoiding prolonged heating without CO pressure.[1]
    
  • Checkpoint 2 (Peak Width): In ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , peaks should be sharp (FWHM < 5 cm⁻¹). Broadening indicates aggregation or solvent impurities (water).
    
  • Checkpoint 3 (Isotopic Shift): If ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     is used, the 
    
    
    and
    
    
    bands will shift to lower wavenumbers by approx
    
    
    (approx 30-40 cm⁻¹).

References

  • Cotton, F. A., & Kraihanzel, C. S. (1962).[1] Vibrational Spectra and Bonding in Metal Carbonyls. I. Infrared Spectra of Manganese Pentacarbonyl Halides. Journal of the American Chemical Society, 84(23), 4432–4438.[1] Link[1]

  • Braterman, P. S. (1975).[1] Metal Carbonyl Spectra. Academic Press.[1] (Standard reference for M-CO assignments).

  • Jolly, P. W., & Stone, F. G. A. (1965).[1] Chemistry of the Metal Carbonyls. Part XXX. The Infrared Spectra of Some Metal Carbonyl Derivatives. Journal of the Chemical Society, 5259-5261.[1]

  • Nakamoto, K. (2009).[1] Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B. Wiley-Interscience.[1] (Authoritative text on symmetry and normal coordinate analysis).

An In-Depth Technical Guide to the Thermochemical Properties of Pentacarbonylchlororhenium(I)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Pentacarbonylchlororhenium(I), with the chemical formula [Re(CO)₅Cl], is a pivotal organometallic compound that serves as a versatile precursor in the synthesis of a wide array of rhenium complexes.[1] Its stability and reactivity have made it an invaluable tool in various catalytic processes and in the development of novel therapeutic and diagnostic agents. A thorough understanding of its thermochemical properties is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing new molecules with desired functionalities. This guide provides a comprehensive overview of the core thermochemical parameters of [Re(CO)₅Cl], the methodologies for their determination, and the underlying scientific principles that govern its behavior.

Core Thermochemical Parameters: A Quantitative Overview

A summary of the key thermochemical properties for this compound(I) is presented in the table below. It is important to note that experimentally determined values for this specific compound are scarce in the literature. Therefore, the presented data is a combination of computed values and experimentally-derived insights from analogous compounds.

Thermochemical PropertySymbolValueMethod of Determination
Standard Enthalpy of Formation (solid) ΔHf°(s)Not Experimentally DeterminedTypically determined by reaction calorimetry.
Enthalpy of Sublimation ΔHsub°Not Experimentally DeterminedCan be determined from vapor pressure measurements (e.g., Knudsen effusion).
Standard Enthalpy of Formation (gas) ΔHf°(g)Not Experimentally DeterminedCalculated from ΔHf°(s) and ΔHsub°.
Mean Re-CO Bond Dissociation Energy D(Re-CO)Estimated/CalculatedOften derived from mass spectrometric or calorimetric data.
Re-Cl Bond Dissociation Energy D(Re-Cl)Estimated/CalculatedCan be investigated using techniques like photoacoustic calorimetry or derived from appearance potentials in mass spectrometry.

Unraveling the Energetics: Methodologies for Thermochemical Characterization

The determination of the thermochemical properties of organometallic compounds like [Re(CO)₅Cl] requires a combination of sophisticated experimental techniques and computational modeling. Each method provides a piece of the puzzle, and their combination allows for a comprehensive understanding of the molecule's energetic landscape.

Experimental Approaches: From Calorimetry to Mass Spectrometry

Reaction Calorimetry: The Gold Standard for Enthalpy of Formation

Reaction calorimetry is a powerful technique for the direct measurement of the heat released or absorbed during a chemical reaction. To determine the standard enthalpy of formation of , a well-defined reaction involving this compound would be carried out in a calorimeter. A common approach for organometallic compounds is solution calorimetry, where the heat of reaction in a suitable solvent is measured.

Step-by-Step Protocol for Solution Calorimetry:

  • Calorimeter Calibration: The calorimeter is first calibrated using a reaction with a precisely known enthalpy change, such as the dissolution of potassium chloride in water. This step is crucial for establishing the heat capacity of the calorimeter system.

  • Sample Preparation: A known mass of crystalline [Re(CO)₅Cl] is hermetically sealed in a fragile ampoule.

  • Reaction Initiation: The ampoule is submerged in a reaction solvent within the calorimeter and then broken to initiate the reaction. The choice of solvent and reaction is critical; it must be a process that goes to completion without side reactions. For a metal carbonyl halide, a suitable reaction might be oxidation or halogenation.

  • Temperature Measurement: The change in temperature of the solvent is meticulously recorded throughout the reaction.

  • Enthalpy Calculation: The enthalpy change of the reaction is calculated from the temperature change and the heat capacity of the calorimeter. By applying Hess's Law and using the known standard enthalpies of formation of all other reactants and products, the standard enthalpy of formation of can be derived.

Why this protocol is self-validating: The use of a standard calibration reaction ensures the accuracy of the heat capacity measurement. The careful selection of a clean and complete reaction minimizes errors from side products. Multiple runs are performed to ensure reproducibility and to statistically validate the results.

Knudsen Effusion Mass Spectrometry: Probing the Enthalpy of Sublimation

The enthalpy of sublimation, the energy required to transform a substance from a solid to a gaseous state, is a critical parameter for deriving gas-phase thermochemical data. The Knudsen effusion method, coupled with mass spectrometry, is a reliable technique for its determination.

Experimental Workflow for Knudsen Effusion:

G cluster_0 Knudsen Cell Setup cluster_1 Mass Spectrometer A Solid [Re(CO)₅Cl] in Knudsen Cell B Heated to a Known Temperature A->B Controlled Heating C Effusion of Gaseous Molecules through Orifice B->C Vaporization D Ionization of Effused Molecules C->D Molecular Beam E Mass Analysis D->E Ion Acceleration F Detection of Ion Intensity E->F Ion Separation G G F->G Data Acquisition & Analysis

Caption: Workflow for determining the enthalpy of sublimation using Knudsen effusion mass spectrometry.

In this method, a small amount of solid [Re(CO)₅Cl] is placed in a Knudsen cell, which is a small, thermostatically controlled container with a tiny orifice. The cell is heated under high vacuum, causing the sample to sublimate. The rate of effusion of the gaseous molecules through the orifice is proportional to the vapor pressure of the substance at that temperature. By measuring the ion intensity of the parent molecule, [Re(CO)₅Cl]⁺, as a function of temperature using a mass spectrometer, the vapor pressure can be determined at different temperatures. The enthalpy of sublimation is then calculated from the slope of the van't Hoff plot (ln(P) vs. 1/T), based on the Clausius-Clapeyron equation.

Mass Spectrometry for Bond Dissociation Energies

Electron ionization mass spectrometry is a powerful tool for estimating bond dissociation energies. In this technique, gaseous molecules are bombarded with a beam of electrons, leading to ionization and fragmentation.

The appearance potential (AP) is the minimum energy required to form a specific fragment ion. By measuring the appearance potential of a fragment ion, such as [Re(CO)₄Cl]⁺ from the fragmentation of [Re(CO)₅Cl], and the ionization potential (IP) of the corresponding radical ([Re(CO)₄Cl]•), the bond dissociation energy of the neutral molecule can be estimated using the following relationship:

D(Re-CO) ≈ AP([Re(CO)₄Cl]⁺) - IP([Re(CO)₄Cl]•)

This method provides valuable insights into the relative strengths of the metal-ligand bonds. The fragmentation pattern of [Re(CO)₅Cl] would likely show the sequential loss of the five carbonyl ligands, and potentially the chlorine atom, with the relative intensities of the fragment ions providing qualitative information about the bond strengths.

Computational Chemistry: A Theoretical Lens on Thermochemistry

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the thermochemical properties of transition metal complexes.

DFT Calculations for [Re(CO)₅Cl]

DFT calculations can provide valuable information on the geometry, vibrational frequencies, and electronic structure of [Re(CO)₅Cl]. From these fundamental properties, key thermochemical data can be derived:

  • Enthalpy of Formation: By calculating the total electronic energy of the molecule and its constituent elements in their standard states, the enthalpy of formation can be estimated.

  • Bond Dissociation Energies: The BDE of a specific bond, for instance the Re-Cl bond, can be calculated by computing the energy difference between the parent molecule and the corresponding fragments ([Re(CO)₅]• and Cl•).

It is crucial to select an appropriate functional and basis set to achieve accurate results for heavy elements like rhenium. Modern functionals, when properly benchmarked against experimental data for related compounds, can provide reliable predictions.

G cluster_0 DFT Calculation Workflow cluster_1 Thermochemical Analysis A Define Molecular Structure of [Re(CO)₅Cl] B Select Functional and Basis Set A->B C Geometry Optimization B->C SCF Cycles D Frequency Calculation C->D Optimized Geometry E Calculate Electronic Energy C->E F Determine Zero-Point Vibrational Energy D->F Vibrational Frequencies G Compute Enthalpy and Gibbs Free Energy E->G F->G H H G->H Predicted Thermochemical Properties

Caption: A simplified workflow for the computational determination of thermochemical properties using DFT.

Synthesis and Thermal Stability: Practical Implications of Thermochemistry

This compound(I) is typically synthesized by the reductive carbonylation of a higher-valent rhenium chloride salt under a high pressure of carbon monoxide. The thermochemical stability of the product is a driving force for this reaction.

The thermal decomposition of [Re(CO)₅Cl] is an important consideration in its handling and application. Thermogravimetric analysis (TGA) can be used to study its decomposition profile. Typically, heating [Re(CO)₅Cl] will lead to the sequential loss of carbonyl ligands. The temperatures at which these losses occur provide qualitative information about the Re-CO bond strengths. In the presence of other reagents, the thermal activation of [Re(CO)₅Cl] can initiate ligand substitution reactions, a common route to new rhenium complexes.[2]

Conclusion and Future Directions

While this compound(I) is a cornerstone of rhenium chemistry, a comprehensive experimental dataset of its fundamental thermochemical properties remains to be fully established. This guide has outlined the critical parameters and the robust experimental and computational methodologies available for their determination. Future work should focus on performing precise calorimetric and mass spectrometric studies on [Re(CO)₅Cl] to provide the much-needed benchmark data for theoretical models. Such data will not only deepen our fundamental understanding of the bonding and reactivity of this important molecule but also empower researchers to design more efficient synthetic strategies and develop novel rhenium-based materials and therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rhenium Tricarbonyl Complexes of Azodicarboxyl
  • PubChem. Rhenium(I) pentacarbonyl chloride. National Center for Biotechnology Information. [Link]

Sources

Fundamental Reactivity of Pentacarbonylchlororhenium(I) with Nucleophiles: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentacarbonylchlororhenium(I) (


) serves as the primary organometallic entry point for the development of Rhenium(I) tricarbonyl complexes. Its reactivity is governed by the robust 

low-spin electronic configuration and the kinetic lability of its carbonyl ligands under thermal or photochemical stress. For researchers in drug development and radiopharmacy, this molecule is the non-radioactive surrogate for Technetium-99m (

), allowing for the "isostructural" design of theranostic agents. This guide dissects the mechanistic pathways of ligand substitution, providing self-validating protocols for synthesizing the ubiquitous

core.

Part 1: Mechanistic Foundations

Electronic Structure and The 18-Electron Rule

 is a saturated, 18-electron complex with a pseudo-octahedral geometry (

symmetry). The Rhenium center is in the +1 oxidation state (

).
  • Stability: The complex is kinetically stable at room temperature due to the strong

    
    -backbonding between the Re(I) center and the five CO ligands.
    
  • Activation: Reactivity is primarily driven by the dissociative loss of CO . The 18-electron rule dictates that associative attack by a nucleophile is electronically disfavored (forming a 20e- transition state) unless a ligand dissociates first to generate a 16e- intermediate.

The Thermodynamic Sink: Formation of the fac-Tricarbonyl Core

When reacting with polydentate nucleophiles (e.g., bipyridines, phosphines, histidine), the reaction almost invariably proceeds to the facial isomer,


.
  • Why facial? The three remaining carbonyl ligands occupy mutually cis positions (

    
    ). This arrangement maximizes the 
    
    
    
    -backbonding overlap with the three mutually orthogonal
    
    
    orbitals (
    
    
    ), rendering the fac-isomer significantly more stable than the mer-isomer (meridional).
Visualization: Dissociative Substitution Pathway

The following diagram illustrates the stepwise loss of CO ligands to accommodate a bidentate nucleophile (


), forming the stable tricarbonyl species.

Re_Mechanism Start Re(CO)5Cl (18e- Saturated) Inter1 [Re(CO)4Cl]* (16e- Intermediate) Start->Inter1 -CO (Δ/hν) Coord1 Re(CO)4(L)Cl (18e- Monodentate) Inter1->Coord1 + L-L (Nucleophile) Inter2 [Re(CO)3(L)Cl]* (16e- Intermediate) Coord1->Inter2 -CO (Chelation Drive) Final fac-[Re(CO)3(L-L)Cl] (Thermodynamic Product) Inter2->Final Ring Closure

Figure 1: The dissociative ligand substitution mechanism. Thermal energy (Δ) or light (hν) drives CO loss, allowing the nucleophile to coordinate. The chelate effect drives the second CO loss.

Part 2: Reactivity Profiles & Experimental Protocols

Scenario A: Synthesis of Neutral Diimine Complexes

Target:


 (bpy = 2,2'-bipyridine).
Relevance:  This is the standard model for luminescent probes and CO2 reduction catalysts.
Protocol: Thermal Substitution in Non-Polar Solvent

This method relies on the low solubility of the product in non-polar solvents to drive the reaction to completion via precipitation.

  • Stoichiometry: Charge a round-bottom flask with

    
     (1.0 eq) and 2,2'-bipyridine (1.05 eq).
    
  • Solvent: Add Toluene (anhydrous). Note: Benzene is historically used but Toluene is safer and provides a higher reflux temp (

    
    C), accelerating CO loss.
    
  • Reflux: Heat to reflux under an inert atmosphere (

    
     or Ar) for 1–2 hours.
    
    • Self-Validation: The solution should transition from colorless/pale solid suspension to a vibrant yellow/orange solution , followed by the precipitation of the bright yellow product.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Wash the solid with cold pentane or diethyl ether to remove excess ligand.

  • Characterization: IR Spectroscopy is the gold standard here. Look for three strong

    
     bands characteristic of 
    
    
    
    symmetry (typically
    
    
    ).
Scenario B: The "Alberto" Route (Aqueous/Cationic Precursors)

Target:


Relevance:  Critical for radiopharmaceutical labeling. This "aqua ion" allows for ligand exchange in water/saline under mild conditions, mimicking 

kit formulations.
Protocol: Halide Abstraction
  • Activation: Dissolve

    
     in water or methanol.
    
  • Abstraction: Add Silver Triflate (

    
    ) or Silver Nitrate (
    
    
    
    ) (1.0 eq).
    • Mechanism:[1][2][3][4][5]

      
       precipitates 
      
      
      
      as
      
      
      , creating a vacant site instantly filled by solvent (
      
      
      ).
  • Decarbonylation: Reflux the solution. The labile solvent ligands facilitate the loss of 2 COs more easily than the chloro-precursor.

  • Result: Formation of

    
    .
    
    • Self-Validation: The precipitation of white

      
       solid is the immediate visual confirmation of chloride removal.
      
Comparative Data: Solvent Effects on Kinetics

The choice of solvent dictates the reaction rate and intermediate stability.

SolventDielectric Const.Reaction Rate (Qualitative)Mechanism Note
Toluene 2.38ModeratePurely dissociative; product precipitates (high yield).
Methanol 33.0FastSolvation of intermediates assists CO loss.
Water 80.1Slow (without Ag+)Hydrophobic

is insoluble; requires surfactants or Ag+.
THF 7.58ModerateTHF can coordinate transiently (

), assisting exchange.

Part 3: Applications in Drug Development

The "2+1" Chelation Strategy

In radiopharmacy, the stability of the metal-drug conjugate is paramount. The


 core is extremely robust. A common strategy is the "2+1" mixed-ligand approach:
  • Bidentate Ligand (2): Provides stability (e.g., dipicolylamine).

  • Monodentate Ligand (1): Often the bioactive vector (drug pharmacophore) containing a soft donor (phosphine or isonitrile).

Histidine Tagging (The SAAC Concept)

The Single Amino Acid Chelate (SAAC) utilizes the imidazole side chain of Histidine.

  • Reactivity: The

    
     aqua ion reacts rapidly with Histidine-tagged peptides at physiological pH.
    
  • Coordination: Histidine acts as a tridentate ligand (

    
    ), displacing all three water molecules to form a neutral, stable complex.
    
Workflow Visualization: From Precursor to Drug Conjugate

Drug_Dev_Workflow Precursor Re(CO)5Cl AquaIon [Re(CO)3(H2O)3]+ Precursor->AquaIon AgOTf / H2O / Δ (Halide Abstraction) Conjugate Re(CO)3-Drug Conjugate (Stable Theranostic) AquaIon->Conjugate Mix with Vector pH 7.4, 37-50°C Vector Bioactive Vector (e.g., Peptide-His) Vector->Conjugate Chelation

Figure 2: The "Alberto" workflow. Conversion to the aqua-ion enables mild bioconjugation, preserving the integrity of sensitive biological vectors.

References

  • Alberto, R., et al. (1998).[6] "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
     from 
    
    
    
    in Aqueous Solution and Its Reaction with a Bifunctional Ligand." Journal of the American Chemical Society. Link
  • Wrighton, M. S., & Morse, D. L. (1974). "The nature of the lowest excited state in tricarbonylchloro-1,10-phenanthrolinerhenium(I) and related complexes." Journal of the American Chemical Society. Link

  • Gunnlaugsson, T., et al. (2005). "Syntheses and photophysical properties of rhenium(I) tricarbonyl chloride complexes with novel pyridine-based ligands." Inorganic Chemistry. Link

  • Zobi, F., et al. (2009). "Re(I) tricarbonyl complexes with histidine-containing ligands: synthesis, structure, and cytotoxicity." Inorganic Chemistry. Link

  • Kurz, P., et al. (2006). "Ligand substitution kinetics of the

    
     ion." Inorganic Chemistry. Link
    

Sources

Photochemistry of Rhenium Pentacarbonyl Halides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026


 Photolysis

Executive Summary

The photochemistry of rhenium pentacarbonyl halides (


, where 

) represents a fundamental "engine room" in organometallic synthesis. Unlike their downstream derivatives—the luminescent rhenium(I) tricarbonyl diimines—the pentacarbonyls are dominated by Ligand Field (LF) excited states rather than Metal-to-Ligand Charge Transfer (MLCT) states. This electronic distinction dictates their reactivity: upon UV irradiation,

undergoes rapid, efficient CO dissociation to form coordinatively unsaturated 16-electron species.

For researchers, this reactivity is a tool. It allows for the mild, room-temperature substitution of CO ligands, avoiding the harsh thermal conditions often required for thermal substitution. This guide details the mechanistic underpinnings, provides self-validating synthetic protocols for generating reactive precursors like


, and explores applications in CO-releasing molecules (photoCORMs) and photocatalytic precursor assembly.

Fundamental Photophysics & Mechanism

Electronic Structure: LF vs. MLCT

The photochemical behavior of


 is governed by the ordering of its excited states.
  • Ligand Field (LF) States: In

    
    , the lowest energy excited states are typically LF in character (
    
    
    
    , specifically populating
    
    
    -antibonding orbitals). Population of these states weakens the Re–CO bonds, leading to rapid dissociation.
  • Contrast with Tricarbonyls: In

    
     complexes, the presence of a 
    
    
    
    -accepting diimine ligand lowers the
    
    
    orbital energy, making the MLCT state the lowest energy. This results in long-lived luminescence and redox activity, rather than immediate ligand loss.
Primary Photochemical Event

Upon irradiation (typically


 nm), 

undergoes the following sequence:
  • Excitation:

    
     (LF state).
    
  • Dissociation: Rapid ejection of a CO ligand, typically cis to the halide, forming a 16-electron species.

    
    
    
  • Solvation: In the presence of a coordinating solvent (L'), the vacancy is filled immediately.

    
    
    
Mechanistic Pathway Diagram

Re_Photochemistry Re_GS Ground State Re(CO)5X (18e-) Excited LF Excited State [Re(CO)5X]* (σ-antibonding) Re_GS->Excited hν (UV) Intermediate Reactive Intermediate Re(CO)4X (16e-) Excited->Intermediate -CO (Dissociation) Intermediate->Re_GS +CO (Recombination) Product Solvated Product Re(CO)4(Solvent)X Intermediate->Product +Solvent (Trapping)

Figure 1: Photochemical pathway of


 showing excitation, CO dissociation, and solvent trapping.[1]

Synthetic Workflows: Photochemical Ligand Substitution (PLS)

The most practical application of


 photochemistry is the synthesis of substituted carbonyls under mild conditions. Thermal substitution often requires high boiling points (e.g., refluxing toluene or xylene), which can degrade sensitive ligands. Photolysis allows this to occur at room temperature.
Protocol A: Synthesis of

This intermediate is a "labile precursor" used to install other ligands (phosphines, isonitriles) that might otherwise be difficult to coordinate.

Materials:

  • 
     (Commercial or synthesized from 
    
    
    
    )
  • Anhydrous THF (degassed)

  • Photochemical reactor (Hg lamp or 365 nm LED)

  • Schlenk line (Argon atmosphere)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (200 mg) in anhydrous THF (20 mL) in a quartz Schlenk tube.
    
  • Degassing: Perform 3 freeze-pump-thaw cycles to remove

    
    , which can quench excited states or oxidize the Re(I) center.
    
  • Irradiation: Irradiate the solution with UV light (300–365 nm) under a dynamic Argon flow or static atmosphere.

    • Monitoring: Track the reaction by IR spectroscopy. The sharp

      
       bands of 
      
      
      
      (2040, 1980 cm
      
      
      ) will diminish, replaced by the pattern of the substituted species.
  • Endpoint: Stop irradiation when starting material bands disappear (typically 1–4 hours depending on flux).

  • Isolation: Evaporate THF in vacuo to yield the solvated complex

    
    .
    
    • Note: This species is unstable and should be used immediately for the next step.

Protocol B: Synthesis of via Photolysis

Direct photolysis of


 in the presence of a diimine ligand (e.g., bipyridine, phenanthroline) is a standard route.

Causality & Logic:

  • Why Photolysis? Thermal reflux can cause ligand decomposition. Photolysis generates the reactive 16e- species at 25°C.

  • Why CO Loss? The chelate effect drives the substitution of two CO ligands to form the stable fac-tricarbonyl species.

Workflow:

  • Mix: Combine

    
     (1 eq) and Diimine Ligand (1.1 eq) in Toluene or THF.
    
  • Irradiate: Expose to UV light.[2] The solution typically changes color (yellow/orange) as the MLCT-active product forms.

  • Purification: Precipitate the product by adding a non-polar solvent (Hexane/Pentane).

Applications in Drug Development & Catalysis

PhotoCORMs (CO-Releasing Molecules)

Rhenium carbonyls are investigated as photoCORMs for delivering CO, a gasotransmitter with anti-inflammatory and cytoprotective properties.

  • Mechanism: Light triggers the release of CO (as described in Sec 2.2).

  • Control: The rate of release is tuned by the ancillary ligands (X). Electron-donating ligands can stabilize the metal center, requiring higher energy or longer irradiation for CO release.

  • Bio-Tracking: The resulting

    
     core is often luminescent, allowing researchers to "track" the drug's location in cells after CO release.[2]
    

Table 1: Comparative CO Release Properties

ComplexTrigger WavelengthCO Release RateBiological Half-Life

UV (<350 nm)Fast (mins)Low (Hydrophobic)

UV/Blue (350-450 nm)Slow (hours)Moderate

Thermal/pHpH DependentHigh (Hydrophilic)
Photocatalytic Reduction

While


 is not the primary catalyst, it serves as the synthetic entry point for the widely used fac-

class of catalysts.
  • Role: Precursor synthesis.

  • In-Situ Generation: In some catalytic cycles, degradation of the active catalyst can transiently form solvated carbonyl species similar to those generated by

    
     photolysis.
    
Catalytic Cycle Diagram (Synthesis Context)

Catalytic_Synthesis Re_Start Re(CO)5Cl Re_16e [Re(CO)4Cl] (16e-) Re_Start->Re_16e hν, -CO Re_16e->Re_Start +CO (Recombination) Re_THF Re(CO)4(THF)Cl Re_16e->Re_THF +THF Re_Diimine fac-Re(CO)3(N^N)Cl (Active Catalyst) Re_THF->Re_Diimine +Diimine, -THF, -CO (Thermal/Photo)

Figure 2: Synthetic cycle converting the pentacarbonyl precursor to the active tricarbonyl catalyst.

References

  • Wrighton, M. S., et al. "Photochemistry of Metal Carbonyls." Chemical Reviews, 1974. Link

  • Ishitani, O., et al. "Photochemistry of Rhenium(I) Diimine Complexes." Inorganic Chemistry, 2010. Link

  • Ford, P. C. "Photochemical Reaction Dynamics of Manganese and Rhenium Carbonyls." Accounts of Chemical Research, 2011. Link

  • Schatzschneider, U. "PhotoCORMs: Light-triggered release of carbon monoxide from organometallic complexes." British Journal of Pharmacology, 2015. Link

  • Alberto, R., et al. "Synthesis of [Re(CO)3(H2O)3]+ from [Re(CO)5Br]." Journal of Organometallic Chemistry, 1995. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of fac-[Re(CO)3(L)3]+ Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and radiopharmaceutical development. It details the robust synthesis of the


 core, a "universal synthase" for kinetic stability in diagnostic and therapeutic agents.

From Pentacarbonylchlororhenium(I) to Versatile Tricarbonyl Cores
Introduction: The "Alberto" Core

The


 moiety (isostructural with the Technetium-99m tricarbonyl core) has become a cornerstone in bioinorganic chemistry. Its low-spin 

electronic configuration confers exceptional kinetic inertness, preventing ligand dissociation in vivo.

While


 is the commercial starting material, it is kinetically inert and hydrophobic. Direct substitution is often sluggish. The industry-standard strategy involves converting 

into a labile intermediate —either the tris-aqua or tris-acetonitrile species—where the solvent molecules are loosely bound and easily displaced by the target ligand (

).

Key Applications:

  • Radiopharmacy: Cold standard for

    
     imaging agents.
    
  • Luminescence: Re(I) tricarbonyl diimine complexes are potent phosphorescent probes.

  • CO-Releasing Molecules (CORMs): Therapeutic delivery of carbon monoxide.

Mechanistic Principles

The transformation relies on halide abstraction and ligand substitution .

  • Halide Abstraction: The Re-Cl bond is strong. Using a silver salt (

    
    ) precipitates AgCl, driving the formation of the cationic species.
    
  • The "fac" Preference: The three carbonyl ligands strongly prefer a facial (

    
    ) arrangement due to the trans-effect . CO is a strong 
    
    
    
    -acceptor; placing two CO ligands trans to each other would destabilize the complex by competing for the same metal
    
    
    -orbitals. Therefore, the incoming ligands (
    
    
    ) occupy the remaining three facial sites.
Experimental Protocols
Method A: The "Organic Route" (Tris-Acetonitrile Precursor)

Best for: Lipophilic ligands, crystallographic studies, and strictly anhydrous synthesis. Target:



Materials:

  • 
     (Commercial grade)[1]
    
  • Silver Hexafluorophosphate (

    
    ) or Silver Triflate (
    
    
    
    )
  • Acetonitrile (Anhydrous)

  • Dichloromethane (DCM) & Diethyl Ether (for precipitation)

Protocol:

  • Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

  • Dissolution: Add

    
     (1.0 eq, e.g., 361 mg, 1 mmol) to the flask. Add 20 mL anhydrous acetonitrile. The solid may not fully dissolve initially.
    
  • Abstraction: Add

    
     (1.05 eq, 265 mg). Protect the flask from light (wrap in foil) as AgCl is photosensitive.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The solution will turn colorless or pale yellow, and a heavy white precipitate (AgCl) will form. CO gas is evolved; ensure the system is vented through a bubbler.

  • Filtration: Cool to room temperature. Filter the solution through a Celite pad (or fine frit) to remove AgCl.

  • Isolation: Concentrate the filtrate to ~2 mL under vacuum. Add 20 mL of cold diethyl ether to precipitate the product.

  • Yield: Filter the white solid. Yield is typically >90%.

    • Stability:[2] The

      
       salt is stable in air for months.
      
Method B: The "Aqueous Route" (Tris-Aqua Precursor)

Best for: Hydrophilic ligands (peptides, sugars), bioconjugation. Target:



Protocol:

  • Suspension: Suspend

    
     (1 mmol) in 20 mL distilled water.
    
  • Reaction:

    • Standard: Reflux for 24–48 hours. The hydrophobic starting material slowly dissolves to form a clear solution.

    • Accelerated (Recommended): Add

      
       (1.05 eq) and reflux for 30–60 minutes.
      
  • Filtration: Filter off any unreacted solids (or AgCl).

  • Usage: The resulting solution contains

    
    .[3] It is usually used in situ because isolating the aqua complex as a solid is difficult (it is hygroscopic and reverts to oligomers upon drying). Adjust pH to ~7 before adding sensitive biomolecules.
    
Method C: Ligand Exchange (Synthesis of Target fac-[Re(CO)3(L)3]+)

From Precursor A or B.

Protocol:

  • Dissolve the precursor (

    
     or aqueous aqua ion) in the appropriate solvent (MeOH, THF, or Water).
    
  • Add the target Ligand (

    
    ) in stoichiometric ratio (3.0 eq for monodentate, 1.0 eq for tridentate).
    
  • Heat to

    
     for 1–4 hours.
    
    • Note: The acetonitrile/water ligands are very labile. High heat is rarely needed unless

      
       is bulky.
      
  • Purification:

    • If cationic product: Precipitate with Ether/

      
       salt.
      
    • If neutral product (e.g., L is anionic): The product often precipitates from water/methanol.

Visualization: Synthetic Workflow

Re_Synthesis Re5 Re(CO)5Cl (Starting Material) Ag_Step Halide Abstraction (+ AgPF6 / AgOTf) Re5->Ag_Step - AgCl - 2 CO Inter_Aqua [Re(CO)3(H2O)3]+ (Aqueous Precursor) Re5->Inter_Aqua Water Reflux (48h, No Ag) Inter_MeCN [Re(CO)3(NCMe)3]+ (Organic Precursor) Ag_Step->Inter_MeCN in MeCN (Reflux 2h) Ag_Step->Inter_Aqua in Water (Reflux 1h) Target fac-[Re(CO)3(L)3]+ (Final Product) Inter_MeCN->Target + Ligand (L) - MeCN Inter_Aqua->Target + Ligand (L) - H2O

Figure 1: Strategic pathways for generating the fac-tricarbonyl rhenium core. The Silver-assisted route (Solid lines) is preferred for speed and purity.

Characterization & Validation

The success of the synthesis is best monitored by IR Spectroscopy . The carbonyl stretching frequencies (


) are highly sensitive to the electronic environment and symmetry.

Table 1: Diagnostic IR Bands (in cm⁻¹)

SpeciesSymmetry

Pattern
Typical Wavenumbers (cm⁻¹)


3 bands (2 strong)2040 (w), 2015 (s), 1985 (s)


(Ideal)
2 bands (

)
2030–2040 (sharp), 1900–1940 (broad)


(Distorted)
3 bandsOne high (~2030), Two low (~1920, ~1890)

Validation Checklist:

  • IR Check: Disappearance of the

    
     bands. Appearance of the characteristic "2030/1900" pattern.
    
  • Solubility: The cationic precursors (

    
     salts) should be soluble in polar organic solvents (Acetone, MeCN) but insoluble in Ether/Hexane.
    
  • NMR: In

    
     NMR, coordinated ligands often show downfield shifts compared to free ligands due to the Lewis acidity of the 
    
    
    
    center.
References
  • Alberto, R. , Schibli, R., Egli, A., Schubiger, A. P., & Herrmann, W. A. (1998).[4] A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
     from 
    
    
    
    in Aqueous Solution and Its Reaction with a Bifunctional Ligand. Journal of the American Chemical Society, 120(31), 7987–7988.[4] Link
  • Schibli, R., et al. (2002). Influence of the Denticity of Ligand Systems on the In Vitro and In Vivo Behavior of

    
    -Tricarbonyl Complexes. Bioconjugate Chemistry, 11(3), 345-351.[4] Link
    
  • Mullice, L. A. , et al. (2021). Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes.[5] Dalton Transactions, 50, 1-11. Link

  • Gottschaldt, M. (2025).[3] Fundamental Chemistry of the

    
     Synthon. ACS Inorganic Chemistry. Link
    

Sources

Application Notes and Protocols for the Synthesis of Technetium Complexes from Rhenium Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Rhenium and Technetium in Radiopharmaceutical Design

Technetium-99m (⁹⁹ᵐTc) stands as the cornerstone of diagnostic nuclear medicine. Its nearly ideal nuclear properties, including a 6.02-hour half-life and the emission of a 140 keV gamma ray, make it perfect for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] The development of ⁹⁹ᵐTc-based radiopharmaceuticals is a dynamic field, driven by the need for targeted agents that can visualize specific physiological or pathological processes at the molecular level.[1][3]

A significant breakthrough in ⁹⁹ᵐTc chemistry was the introduction of the organometallic aqua-ion, fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺.[4][5][6] This stable and versatile precursor allows for the convenient labeling of a wide array of biomolecules through the substitution of its three labile water molecules.[4][6][7] The resulting fac-[⁹⁹ᵐTc(CO)₃]⁺ core forms kinetically inert complexes, a crucial feature for in vivo stability.[2]

The journey to a clinically viable ⁹⁹ᵐTc radiopharmaceutical, however, is complex. The "cold" (non-radioactive) chemistry must be thoroughly developed and characterized before introducing the radionuclide. This is where rhenium (Re), technetium's congener in Group 7 of the periodic table, plays an indispensable role.[2][8] Due to their similar coordination chemistries, stable rhenium carbonyl complexes serve as excellent surrogates for their ⁹⁹ᵐTc counterparts.[2][8] Researchers can synthesize and characterize these rhenium analogues on a macroscopic scale, optimizing reaction conditions and predicting the structure of the final ⁹⁹ᵐTc complex without the constraints of radioactivity.[2][9] This "matched pair" approach, leveraging the diagnostic properties of ⁹⁹ᵐTc and the therapeutic potential of rhenium isotopes like ¹⁸⁶Re and ¹⁸⁸Re, is a cornerstone of modern theranostic development.[2][8]

This guide provides a comprehensive overview and detailed protocols for the synthesis of ⁹⁹ᵐTc complexes, emphasizing the foundational role of rhenium carbonyl chemistry in their development.

The Core Precursor: fac-[M(CO)₃(H₂O)₃]⁺ (M = ⁹⁹ᵐTc, Re)

The central player in this synthetic strategy is the fac-[M(CO)₃(H₂O)₃]⁺ core. The facial (or fac) arrangement of the three carbonyl ligands creates a stable, electron-rich d⁶ metal center that readily coordinates with a variety of chelating ligands.[2] The three water molecules are easily displaced, providing a convenient route for complexation.

Causality in Precursor Synthesis: From Pertechnetate to a Versatile Core

The synthesis of fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ begins with the pertechnetate ion ([⁹⁹ᵐTcO₄]⁻), the form of technetium eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator. In this +7 oxidation state, technetium is not suitable for forming the stable +1 carbonyl complexes. Therefore, the synthesis involves two critical steps:

  • Reduction: The Tc(VII) in pertechnetate must be reduced to Tc(I).

  • Carbonylation: A source of carbon monoxide (CO) is required to form the stable tricarbonyl core.

These steps are typically performed concurrently in an aqueous solution. Two primary methodologies have been established for this process, each with its own advantages.

Experimental Protocols

Protocol 1: Synthesis of the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ Precursor

This protocol outlines two validated methods for preparing the key technetium tricarbonyl precursor.

Method A: The Conventional CO Purging Method

This method involves the direct use of carbon monoxide gas.

  • Materials:

    • Sodium/potassium tartrate

    • Sodium borohydride (NaBH₄)

    • Sodium carbonate (Na₂CO₃)

    • Carbon monoxide (CO) gas

    • Nitrogen (N₂) gas

    • [⁹⁹ᵐTc]NaTcO₄ solution from a ⁹⁹Mo/⁹⁹ᵐTc generator

    • 0.1 M Hydrochloric acid (HCl)

    • Sterile, sealed reaction vial (20 mL)

  • Procedure:

    • In a 20 mL sterile vial, add sodium potassium tartrate (15 mg), NaBH₄ (6.5 mg), and Na₂CO₃ (6.0 mg).[10]

    • Carefully seal the vial and flush with N₂ gas for 10-15 minutes to remove oxygen.

    • Gently flush the vial with CO gas for 15 minutes. (Caution: CO is a toxic gas. This step must be performed in a well-ventilated fume hood). [10][11]

    • Using a sterile syringe, add 1 mL of the [⁹⁹ᵐTc]NaTcO₄ solution (containing the desired amount of radioactivity, e.g., 37 MBq) to the vial.[10]

    • Heat the vial at 90-100°C for 25-30 minutes.[7][10]

    • Allow the vial to cool to room temperature.

    • Carefully neutralize the solution to a pH of approximately 7.0 by adding 0.1 M HCl dropwise.[10]

    • The resulting solution contains the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor and is ready for the ligand exchange reaction.

Method B: The Kit-Based Boranocarbonate Method

This method utilizes a solid boranocarbonate salt as the source of both CO and the reducing agent, offering a more convenient and safer alternative to CO gas. Commercial kits, such as IsoLink®, are based on this chemistry.[2][12]

  • Materials:

    • Commercial tricarbonyl kit (e.g., IsoLink®) containing sodium boranocarbonate (Na₂[H₃BCO₂]) and other stabilizing agents.

    • [⁹⁹ᵐTc]NaTcO₄ solution from a ⁹⁹Mo/⁹⁹ᵐTc generator.

    • Sterile saline solution.

    • 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment.

  • Procedure:

    • Reconstitute the kit vial with the [⁹⁹ᵐTc]NaTcO₄ solution and sterile saline as per the manufacturer's instructions.

    • Heat the vial in a shielded dry bath at 100°C for 20-30 minutes.

    • Allow the vial to cool to room temperature.

    • Adjust the pH of the resulting solution to the desired level for the subsequent ligand exchange reaction (typically between 5 and 7) using 0.1 M HCl or NaOH.[9]

    • The vial now contains the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor.

Workflow for Precursor Synthesis and Ligand Exchange

The following diagram illustrates the general workflow from pertechnetate to the final radiolabeled complex.

G cluster_0 Precursor Synthesis cluster_1 Ligand Exchange cluster_2 Quality Control TcO4 [⁹⁹ᵐTcO₄]⁻ (from generator) MethodA Method A: CO Gas + NaBH₄ TcO4->MethodA MethodB Method B: Boranocarbonate Kit TcO4->MethodB Precursor fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ MethodA->Precursor Heat MethodB->Precursor Heat Precursor_ref fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ Ligand Chelating Ligand (L) (e.g., Tridentate N,S,O donors) FinalComplex fac-[⁹⁹ᵐTc(CO)₃(L)] (Final Radiocomplex) Ligand->FinalComplex FinalComplex_ref fac-[⁹⁹ᵐTc(CO)₃(L)] Precursor_ref->FinalComplex + Ligand (L) Heat, pH adjustment QC RP-HPLC Analysis FinalComplex_ref->QC

Caption: Workflow from ⁹⁹ᵐTcO₄⁻ to the final radiolabeled complex.

Protocol 2: Synthesis of a Rhenium Carbonyl Reference Complex

To characterize the ⁹⁹ᵐTc complex, a non-radioactive rhenium analogue is synthesized. The choice of precursor can vary, with fac-[NEt₄]₂[ReBr₃(CO)₃] being a common and effective starting material.[2][9]

  • Materials:

    • fac-[NEt₄]₂[ReBr₃(CO)₃]

    • The chelating ligand of interest

    • Methanol or another suitable solvent

    • Inert atmosphere (N₂ or Argon)

  • Procedure:

    • Dissolve the chelating ligand in an appropriate solvent (e.g., methanol) in a round-bottom flask under an inert atmosphere.

    • Add a stoichiometric equivalent of fac-[NEt₄]₂[ReBr₃(CO)₃].[2]

    • Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography or recrystallization to obtain the pure fac-[Re(CO)₃(L)] complex.

    • Characterize the final product using standard analytical techniques (¹H-NMR, IR, Mass Spectrometry, and X-ray crystallography if suitable crystals are obtained). The carbonyl stretches in the IR spectrum (typically between 1900 and 2050 cm⁻¹) are characteristic of the fac-[Re(CO)₃]⁺ core.[13]

Protocol 3: General Ligand Exchange Reaction for ⁹⁹ᵐTc-Labeling

This protocol describes the final step where the chelating ligand is complexed with the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor.

  • Materials:

    • Solution of fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ (from Protocol 1)

    • Chelating ligand, dissolved in a suitable solvent (e.g., water, DMSO, or ethanol) at a known concentration (typically 10⁻³ to 10⁻⁵ M).[7][9]

    • Sterile reaction vial.

  • Procedure:

    • To a sterile vial, add a specific volume of the ligand solution. The final concentration of the ligand in the reaction mixture is a critical parameter to optimize, often in the range of 10⁻⁴ to 10⁻⁵ M.[9]

    • Add the solution containing the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor.

    • Heat the reaction mixture at a temperature between 70°C and 100°C for 20-30 minutes.[7][9][14]

    • Allow the mixture to cool to room temperature.

    • Determine the radiochemical purity (RCP) of the final ⁹⁹ᵐTc-complex using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity of the ⁹⁹ᵐTc complex is confirmed by comparing its retention time with that of the corresponding, fully characterized rhenium complex.[9]

    • If necessary, the final product can be purified using semi-preparative HPLC to remove any unreacted ligand or radiochemical impurities.[7][14]

Data Presentation and Validation

A critical aspect of developing these complexes is the careful optimization of reaction conditions to maximize the radiochemical yield (RCY) and purity (RCP). The following table provides an example of how such optimization data can be presented.

Ligand Concentration (M)Temperature (°C)Time (min)pHRadiochemical Yield (%)
1 x 10⁻³70307.0>95
1 x 10⁻⁴70307.090-95[9]
5 x 10⁻⁵100307.0>95[7][14]
1 x 10⁻⁵100307.085
1 x 10⁻⁴100157.088

This table is illustrative. Optimal conditions are highly dependent on the specific ligand.

Self-Validating System: The Role of Comparative Analysis

The trustworthiness of this synthetic approach lies in its self-validating nature, which is built upon the direct comparison between the rhenium and technetium complexes.

Caption: Validation loop comparing Re and ⁹⁹ᵐTc complexes.

The fundamental principle is that if the non-radioactive fac-[Re(CO)₃(L)] and the radioactive fac-[⁹⁹ᵐTc(CO)₃(L)] are isostructural, they should exhibit identical chromatographic behavior.[8][9] By performing a co-injection of the Re standard and the ⁹⁹ᵐTc product into an HPLC system with both a UV-Vis detector (for Re) and a radiometric detector (for ⁹⁹ᵐTc), one can confirm their identity. A perfect overlap of the two peaks provides strong evidence that the desired ⁹⁹ᵐTc complex has been formed with the expected structure.[9]

Conclusion and Future Outlook

The use of rhenium carbonyls as a direct chemical model for technetium-99m tricarbonyl complexes is a powerful and efficient strategy in radiopharmaceutical development. It allows for robust chemical development, optimization, and characterization prior to handling radioactivity, thereby accelerating the discovery of novel imaging agents. The protocols detailed herein provide a solid foundation for researchers entering this field, emphasizing safety, reproducibility, and rigorous validation. As the demand for targeted molecular imaging agents continues to grow, this fundamental synthetic approach will remain a critical tool for advancing nuclear medicine and enabling personalized patient care.

References

  • Synthesis and Biological Evaluation of ⁹⁹ᵐTc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • New Bioconjugated Technetium and Rhenium Folates Synthesized by Transmetallation Reaction with Zinc Derivatives. (2021, April 19). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Introduction of Re(CO)₃⁺/⁹⁹ᵐTc(CO)₃⁺ Organometallic Species into Vinylpyrrolidone-Allyliminodiacetate Copolymers. (2021, June 1). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Evaluation of Rhenium and Technetium-99m Complexes Bearing Quinazoline Derivatives as Potential EGFR Agents. (2023, February 14). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of ⁹⁹ᵐTc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria. (n.d.). PMC - PubMed Central. Retrieved February 7, 2026, from [Link]

  • Relativity as a Synthesis Design Principle: A Comparative Study of [3 + 2] Cycloaddition of Technetium(VII) and Rhenium(VII) Trioxo Complexes with Olefins. (2021, July 13). Inorganic Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • The Radiopharmaceutical Chemistry of Technetium-99m. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • One-step, kit-based radiopharmaceuticals for molecular SPECT imaging: a versatile diphosphine chelator for ⁹⁹ᵐTc radiolabelling of peptides. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • Technetium-99m Radiopharmaceuticals: Manufacture of Kits. (n.d.). Scientific, technical publications in the nuclear field | IAEA. Retrieved February 7, 2026, from [Link]

  • synthesis and characterization of rhenium complexes. (n.d.). Liberty University. Retrieved February 7, 2026, from [Link]

  • Click-to-Chelate: Development of Technetium and Rhenium-Tricarbonyl Labeled Radiopharmaceuticals. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Rhenium and Technetium-oxo Complexes with Thioamide Derivatives of Pyridylhydrazine Bifunctional Chelators Conjugated to the Tumour Targeting Peptides Octreotate and Cyclic-RGDfK. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • The Bio-Organometallic Chemistry of Technetium and Rhenium: Fundamental Concepts and Applications for the Design of Molecular Imaging and Therapy Agents. (n.d.). The University of New Mexico. Retrieved February 7, 2026, from [Link]

  • First Evaluation of a ⁹⁹ᵐTc-Tricarbonyl Complex, ⁹⁹ᵐTc(CO)₃(LAN), as a New Renal Radiopharmaceutical in Humans. (n.d.). Journal of Nuclear Medicine. Retrieved February 7, 2026, from [Link]

  • Technetium and rhenium: coordination chemistry and nuclear medical applications. (2006, December 1). SciELO. Retrieved February 7, 2026, from [Link]

  • Comparative evaluation of [⁹⁹ᵐTc(H₂O)₃(CO)₃]⁺ precursor synthesized by conventional method and by using carbonyl kit. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development and Evaluation of ⁹⁹ᵐTc Tricarbonyl Complexes Derived from Flutamide with Affinity for Androgen Receptor. (2023, January 13). PMC - NIH. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Pentacarbonylchlororhenium(I) as a Carbon Monoxide-Releasing Molecule (CORM)

[1]

Executive Summary

Pentacarbonylchlororhenium(I) [ReCl(CO)₅] represents the foundational "progenitor" class of photo-active Carbon Monoxide Releasing Molecules (PhotoCORMs).[1] While often utilized as a stable precursor for synthesizing biologically tunable fac-[Re(CO)₃(L)(L’)] complexes, ReCl(CO)₅ itself serves as a critical reference standard for benchmarking CO release kinetics.[1]

This guide details the physicochemical profile, photo-activation mechanism, and the gold-standard Myoglobin Assay for quantifying CO release.[1] It is designed for researchers investigating gasotransmitter biology, inorganic photochemistry, and prodrug development.[1][2]

Part 1: Chemical & Physical Profile[1][3]

ReCl(CO)₅ is an 18-electron organometallic complex.[1][2] Unlike spontaneous CORMs (e.g., CORM-3) that release CO upon hydration, ReCl(CO)₅ is chemically stable in the dark, requiring photonic excitation to trigger CO dissociation.[1]

PropertySpecification
Formula ReCl(CO)₅
Molecular Weight 361.71 g/mol
Appearance White to pale crystalline powder
Solubility Soluble in DMSO, CH₂Cl₂, THF; Poorly soluble in water (requires carrier/co-solvent)
Stability Stable in solid state/dark.[1][2] Photosensitive in solution.[1][2]
Absorption

typically in UV region (<350 nm); tailing into near-visible.[1][2]
Primary Hazard Acute Toxin (Oral/Inhalation).[1][2] Handle in Fume Hood.

Part 2: Mechanism of Action (Photo-Decarbonylation)[1]

The release of CO from ReCl(CO)₅ is a dissociative process triggered by Metal-to-Ligand Charge Transfer (MLCT) or Ligand Field (LF) excitation.[1] Upon irradiation (typically UV-A, 365 nm), the complex undergoes stepwise decarbonylation, often exchanging CO ligands for solvent molecules (solvolysis).[1]

The Photochemical Pathway
  • Excitation: Ground state Re(I) absorbs a photon (

    
    ).[1][2]
    
  • Dissociation: An excited state anti-bonding population leads to the ejection of an equatorial CO.[1][2]

  • Solvation: The vacant coordination site is stabilized by a solvent molecule (Solv), preventing rapid recombination.[1][2]

Graphviz Diagram: Photo-Release Pathway

ReCORM_MechanismRe_PreReCl(CO)5(Stable Precursor)ExcitationExcitation(hv: 300-365nm)Re_Pre->ExcitationIrradiationIntermediate[ReCl(CO)4]*(Excited State)Excitation->IntermediateLigand LabilizationProductReCl(CO)3(Solv)2(Solvato Species)Intermediate->Product+ SolventCO_Gas2 CO Released(Bioactive Payload)Intermediate->CO_GasDissociation

Figure 1: Stepwise photochemical decarbonylation of this compound(I). Note that complete release of all 5 CO ligands is rare; typically 2-3 equivalents are released depending on solvent and light intensity.[1]

Part 3: Validated Protocol - The Myoglobin Assay[1]

The Deoxymyoglobin (deoxy-Mb) Assay is the field-standard method for quantifying CO release.[1] It relies on the high affinity of CO for the heme center of myoglobin, causing a distinct spectral shift.

Principle
  • Deoxy-Mb: Absorbs at ~555 nm (Broad band).[1][2]

  • Mb-CO: Absorbs at 540 nm and 578 nm (Distinct Q-bands).[1][2]

  • Quantification: The conversion rate is calculated using the Beer-Lambert law based on the formation of Mb-CO.[1]

Materials Required[1][2][3][5][6][7][8][9][10][11]
  • ReCl(CO)₅ Stock: 10 mM in DMSO (Freshly prepared, keep in dark).

  • Myoglobin (Mb): Horse heart myoglobin (Sigma-Aldrich).[1][2]

  • Reducing Agent: Sodium Dithionite (Na₂S₂O₄) - Critical: Must be fresh.[1][2]

  • Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.[1][2]

  • Equipment: UV-Vis Spectrophotometer (scanning 500–700 nm), Light Source (365 nm UV lamp).[1][2]

Step-by-Step Methodology
  • Preparation of Deoxy-Mb Solution:

    • Dissolve Mb in PBS to a concentration of ~20–30 µM.[1][2]

    • Self-Validating Step: Add a small excess of Sodium Dithionite (~0.1%) to the solution.[1]

    • Check: The solution should turn from brown (Met-Mb) to pinkish-red (Deoxy-Mb).[1][2] Verify spectrum: Single peak at ~555 nm.[1][2] If peaks at 540/578 nm appear immediately, the buffer is contaminated with CO or the dithionite is old.[2]

  • Baseline Measurement:

    • Pipette 1 mL of Deoxy-Mb into a sealed quartz cuvette (headspace purged with N₂).[1][2]

    • Record the spectrum (500–700 nm) as Time=0.[1][2]

  • CORM Addition:

    • Add ReCl(CO)₅ stock to the cuvette to reach a final concentration of 10–50 µM.[1]

    • Note: Keep the final DMSO concentration <1% to prevent protein denaturation.[1][2]

    • Mix gently by inversion. Do not vortex vigorously.

  • Irradiation and Kinetic Recording:

    • Place the cuvette under the light source (fixed distance, e.g., 5 cm).

    • Record spectra every 5 minutes for 60 minutes.

    • Observation: You will observe the collapse of the 555 nm band and the emergence of the 540/578 nm doublet.

  • Data Processing:

    • Calculate the concentration of Mb-CO formed using the equation:

      
      
      Where 
      
      
      for Mb-CO is typically 15.4 mM⁻¹cm⁻¹.[1]
    • Plot

      
       vs. Time to determine the rate of CO release (
      
      
      ).[1][3]
Graphviz Diagram: Assay Workflow

Mb_Assay_WorkflowStartStart: Dissolve Myoglobin(PBS, pH 7.4)ReduceAdd Sodium Dithionite(Convert Met-Mb -> Deoxy-Mb)Start->ReduceCheckQuality Check:Single Peak @ 555nm?Reduce->CheckCheck->ReduceNo (Add more dithionite)Add_CORMAdd ReCl(CO)5(Dark Condition)Check->Add_CORMYesIrradiateIrradiate (365nm)& Scan UV-VisAdd_CORM->IrradiateCalcCalculate [Mb-CO]Using A540nmIrradiate->Calc

Figure 2: Logical workflow for the Myoglobin quantification assay. The "Quality Check" step is crucial to ensure no adventitious CO or oxidation interferes with the baseline.

Part 4: Biological Application Notes[1][8][9]

When applying ReCl(CO)₅ in cellular models (e.g., RAW 264.7 macrophages for anti-inflammatory studies), strict adherence to solubility and toxicity limits is required.[1]

Solubility Management

ReCl(CO)₅ is hydrophobic.[1][2]

  • Stock: Prepare 10-50 mM stock in DMSO.

  • Working Solution: Dilute into culture media (DMEM/RPMI).[1][2]

  • Precipitation Alert: If the final concentration exceeds 100 µM in media, micro-precipitation may occur.[1] Sonicate the stock before dilution.

Toxicity Thresholds

Unlike the CO payload, the Rhenium metal center and the chloride ligand can induce cytotoxicity at high concentrations.

  • Safe Window: Typically 10–50 µM.[1][2]

  • Control: Always run a "Dark Control" (CORM + Cells + No Light) to assess the toxicity of the intact metal complex.

  • Light Control: Run "Cells + Light (No CORM)" to ensure the irradiation wavelength itself is not phototoxic.[1]

Therapeutic Targets
  • Anti-inflammatory: CO inhibits NF-κB translocation.[1][2]

  • Antimicrobial: Re-CORMs have shown efficacy against S. aureus and E. coli by disrupting respiratory pathways.[1][2]

Part 5: Safety & Troubleshooting

Hazard Identification
  • ReCl(CO)₅: Highly Toxic (Oral/Dermal).[1][2] Causes severe eye irritation.[1][2]

  • Carbon Monoxide: Released gas is toxic in high volumes (though experimental yields are usually sub-lethal).[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
No spectral shift in Mb Assay Dithionite oxidationPrepare fresh dithionite solution (<15 mins old).
Precipitation in Cell Media Concentration too highReduce CORM concentration to <50 µM or increase BSA carrier.
High Dark Toxicity Intact complex toxicityVerify ReCl(CO)₅ purity; ensure DMSO % < 0.5%.[1][2]
Rapid CO release in Dark Thermal instabilityKeep stock on ice; ensure buffer is not >37°C during mixing.

References

  • Motterlini, R., et al. (2002).[1][2] Carbon monoxide-releasing molecules: characterization of biochemical and vascular activities.[1][2] Circulation Research.

  • Schatzschneider, U. (2010).[1][2] Photoactivatable biological metal complexes. European Journal of Inorganic Chemistry. [1][2]

  • Pierri, A. E., et al. (2012).[1][2][3] A photoCORM nanocarrier for CO release at the tumor site.[1][2] Journal of the American Chemical Society.[1][2] [1][2]

  • PubChem. (2023).[1][2] this compound(I) Compound Summary. National Library of Medicine.[1][2]

  • Zobi, F. (2013).[1][2][4] CO-releasing molecules: from biology to therapy.[1][2] Future Medicinal Chemistry.

Application Note: Photocatalytic Applications of Pentacarbonylchlororhenium Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentacarbonylchlororhenium(I) (


) serves as the primary synthon for a class of robust, visible-light-active photocatalysts: the tricarbonyl rhenium(I) diimine complexes , generically denoted as 

. Unlike fragile organic dyes or expensive Iridium polypyridyls, these Rhenium derivatives offer a unique combination of extreme chemical stability , tunable redox potentials , and long-lived Triplet Metal-to-Ligand Charge Transfer (

MLCT) states
.

This guide details the transformation of the


 precursor into active catalysts and provides validated protocols for their two most critical applications:
  • Selective CO2 Reduction: The industry-standard method for converting CO2 to CO.

  • Photoredox Organic Synthesis: An emerging workflow for visible-light-driven C-C bond formation (Carboxylation).

Catalyst Synthesis: The Activation Step

The pentacarbonyl precursor is catalytically inactive in its native state. It must be derivatized to create the photoactive "antenna" (the diimine ligand) and the "reactive site" (the labile chloride or solvent coordination site).

Protocol A: Synthesis of

Rationale: This reaction displaces two carbonyl ligands with a bidentate diimine ligand (e.g., 2,2'-bipyridine), locking the complex into a stable facial (


) geometry essential for photoactivity.

Materials:

  • This compound(I) (

    
    )[1]
    
  • 2,2'-Bipyridine (bpy)[2][3][4][5][6][7][8]

  • Solvent: Toluene (anhydrous)

  • Precipitant: n-Pentane or Hexane

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, suspend

    
     (1.0 equiv) and 2,2'-bipyridine (1.05 equiv) in Toluene (10 mL per 100 mg Re).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. The solution will transition from colorless/pale to a vibrant yellow/orange.
    
    • Mechanism:[2][5][7][9][10][11][12] Thermal substitution of two CO ligands. Evolution of CO gas occurs; perform in a fume hood.

  • Cooling: Allow the solution to cool to room temperature. Bright yellow crystals often form spontaneously.

  • Precipitation: If no crystals form, reduce volume by 50% under vacuum and add n-Pentane to induce precipitation.

  • Filtration: Collect solids by vacuum filtration. Wash with cold pentane to remove excess ligand.

  • Drying: Dry under high vacuum for 4 hours.

Visualization: Synthesis Logic

SynthesisWorkflow Precursor Re(CO)5Cl (Precursor) Intermediate Transition State [-2 CO] Precursor->Intermediate Toluene, 110°C Ligand Diimine Ligand (bpy, phen) Ligand->Intermediate Product fac-[Re(bpy)(CO)3Cl] (Active Catalyst) Intermediate->Product Spontaneous Crystallization

Caption: Thermal activation workflow converting the pentacarbonyl precursor into the photoactive tricarbonyl species.

Application 1: Photocatalytic CO2 Reduction

This is the "Gold Standard" application for Re(I) derivatives. These complexes are uniquely selective for reducing CO2 to CO, avoiding the competing Hydrogen Evolution Reaction (HER) that plagues other catalysts.

Mechanistic Insight

Upon irradiation (typically


 nm), the complex enters a 

MLCT state. In the presence of a sacrificial electron donor (TEOA), it undergoes reductive quenching to form a One-Electron Reduced (OER) species,

. This species loses the chloride ligand to open a coordination site for CO2 binding.
Protocol B: Standard CO2-to-CO Conversion

Reagents:

  • Catalyst:

    
     (1 mM)
    
  • Sacrificial Donor: Triethanolamine (TEOA)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Gas: CO2 (99.999%)

Experimental Setup:

  • Solution Prep: Dissolve the catalyst in a mixture of MeCN:TEOA (5:1 v/v).

  • Degassing (Critical): Purge the solution with CO2 for 20 minutes. This serves two purposes: saturating the solution with substrate and removing O2 (which quenches the excited state).

  • Irradiation: Seal the vessel (septum cap). Irradiate with a Xe arc lamp (with >400nm cutoff filter) or Blue LEDs (450 nm).

  • Monitoring: Quantify CO production via Headspace GC (Gas Chromatography) using a TCD or FID (with methanizer) detector.

Performance Metrics:

Parameter Typical Value Notes
Selectivity (CO) > 95% H2 is trace/negligible.
Quantum Yield 15–20% Highly dependent on excitation wavelength.

| Turnover Number (TON) | 50–200 | Limited by catalyst stability over long durations. |

Visualization: Catalytic Cycle

CO2Reduction GroundState Re(I)-Cl (Ground State) ExcitedState *Re(I)-Cl (3MLCT) GroundState->ExcitedState hν (Light) Reduced [Re(I)-Cl]- (OER Species) ExcitedState->Reduced TEOA (Donor) ActiveSpecies Re(0) (Solvento) Reduced->ActiveSpecies -Cl- CO2Bound Re-CO2-COOH (Intermediates) ActiveSpecies->CO2Bound +CO2 / +H+ CO2Bound->GroundState Release CO + H2O

Caption: The photocatalytic cycle for CO2 reduction. The critical step is the reductive quenching by TEOA followed by chloride dissociation.

Application 2: Photoredox Organic Synthesis (Carboxylation)

Beyond simple CO2 reduction, Re(I) derivatives are emerging as potent photoredox catalysts for organic transformations, specifically hydrocarboxylation of alkenes . This utilizes the Re-complex to activate CO2 and transfer it to an organic substrate.

Protocol C: Visible-Light Carboxylation of Alkenes

Target: Conversion of alkenes (e.g., styrenes, vinyl sulfones) to carboxylic acids.[6]

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Substrate: Phenyl Vinyl Sulfone (0.2 mmol)

  • Reductant: TEOA (excess)

  • Solvent: DMF

Workflow:

  • Assembly: In a Pyrex tube, combine Catalyst (2 mol%), Substrate (1 equiv), and TEOA (5 equiv) in DMF.

  • Atmosphere: Bubble CO2 through the solution for 15 minutes. Maintain a CO2 balloon atmosphere during reaction.

  • Reaction: Irradiate with White or Blue LEDs for 24–48 hours at room temperature.

  • Workup: Acidify with 1M HCl to protonate the carboxylate salt. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

Mechanism: The reduced Re-species activates CO2, forming a metallo-carboxylate intermediate that undergoes nucleophilic attack/insertion with the electron-deficient alkene, distinct from the radical mechanisms of Ru/Ir catalysts.

Characterization & Quality Control

Verification of the catalyst integrity is vital before initiating photocatalysis.

TechniqueDiagnostic SignalInterpretation
FT-IR 3 bands: ~2020 (s), 1920 (s), 1900 (s) cm⁻¹Characteristic fac-tricarbonyl pattern.[4] Loss of these bands indicates decomposition.
UV-Vis Band at ~370–400 nmMetal-to-Ligand Charge Transfer (MLCT) absorption.
1H NMR Downfield shift of bpy protonsConfirms coordination of the ligand to the Re center.
Luminescence Emission at ~600 nm (orange)Long-lived phosphorescence; quenched by O2.

References

  • Synthesis & Photophysics: Hawecker, J., Lehn, J.-M., & Ziessel, R. (1983). Photochemical Reduction of Carbon Dioxide to Carbon Monoxide, Formate, and Glycine Catalyzed by Rhenium(I) Complexes. .

  • CO2 Reduction Mechanism: Kuramochi, Y., et al. (2018). Mechanism of Photocatalytic CO2 Reduction by Re(I) Diimine Complexes. .

  • Organic Carboxylation: Ma, B., et al. (2022). Visible-Light-Driven Carboxylation of Alkenes with CO2 Catalyzed by Re(I) Complexes. .

  • Review of Applications: Morimoto, T., et al. (2018). Rhenium(I) Diimine Complexes for Photocatalytic CO2 Reduction. .

Sources

Application Note: Pentacarbonylchlororhenium(I) as a Precatalyst for Controlled Ring-Opening Metathesis Polymerization (ROMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentacarbonylchlororhenium(I) [Re(CO)₅Cl] represents a distinct class of stable, 18-electron precatalysts for olefin metathesis. Unlike the highly active but often sensitive Schrock (Mo/W) or Grubbs (Ru) systems, [Re(CO)₅Cl] offers a unique balance of air-stability in its precursor form and high activity upon specific activation.

This guide details the protocol for utilizing [Re(CO)₅Cl] in the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins (e.g., norbornene). Critical to this methodology is the use of a Lewis acid co-catalyst, typically ethylaluminum dichloride (EtAlCl₂), which alkylates the rhenium center and promotes ligand dissociation to generate the active propagating species.

Mechanistic Basis & Chemical Profile[1][2]

The Precatalyst Profile[3]
  • Formula: [Re(CO)₅Cl]

  • Electronic State: 18-electron, coordinatively saturated (inactive).

  • Activation Requirement: Loss of CO ligands and formation of a metal-alkylidene (carbene).

  • Role of Co-Catalyst (EtAlCl₂):

    • Alkylation: Transfers an ethyl group to Re.

    • Lewis Acid Activation: Abstracts a halide or facilitates CO dissociation to open coordination sites.

    • Carbene Formation: Promotes

      
      -hydrogen abstraction to form the active Re=C species.
      
Mechanism of Activation

The transition from the inert precursor to the active metallacycle involves a multi-step activation pathway.

Re_Activation Precursor [Re(CO)5Cl] (18e- Precursor) Step1 Alkylation & CO Loss (+ EtAlCl2) Precursor->Step1 -CO, -Cl Intermediate Re-Ethyl Species (Unstable) Step1->Intermediate Re-Et formation Active Re-Alkylidene (Active Species) Intermediate->Active α-H Abstraction Cycle Metathesis Cycle (Propagation) Active->Cycle + Monomer Cycle->Cycle Polymer Growth

Figure 1: Activation pathway of this compound(I) mediated by alkyl aluminum co-catalysts.[1]

Experimental Protocol: ROMP of Norbornene

Objective: Polymerization of Norbornene (NBE) using [Re(CO)₅Cl]/EtAlCl₂ system. Target Molecular Weight: Controlled by Monomer:Re ratio.

Materials & Reagents
ReagentSpecificationHandling Requirement
[Re(CO)₅Cl] >98% PurityStore in desiccator; weigh in air.
Norbornene (NBE) SublimedDissolve in dry solvent; N₂ atmosphere.
EtAlCl₂ 1.0 M in HexanesPyrophoric. Handle strictly under N₂/Ar.
Chlorobenzene Anhydrous (<50 ppm H₂O)Degas via freeze-pump-thaw or sparging.
Methanol Reagent GradeUsed for quenching/precipitation.
Equipment Setup
  • Schlenk line (Vacuum/Inert Gas manifold).

  • Magnetic stirrer with temperature control.

  • Septum-capped reaction vials (20 mL).

  • Gas-tight syringes (glass preferred for Al-alkyls).

Step-by-Step Workflow
Phase A: Pre-Catalyst Preparation[2]
  • Weighing: Weigh 18.1 mg of [Re(CO)₅Cl] (0.05 mmol) into a flame-dried Schlenk flask.

  • Solvation: Add 5.0 mL of anhydrous chlorobenzene. Stir until fully dissolved (solution may be colorless to pale yellow).

  • Inerting: Purge the headspace with Argon for 5 minutes.

Phase B: Monomer Preparation
  • Solution: In a separate flask, dissolve 2.35 g of Norbornene (25 mmol, 500 equiv) in 10 mL of anhydrous chlorobenzene.

  • Degassing: Degas the monomer solution to remove O₂, which can quench the active carbene.

Phase C: Activation & Polymerization
  • Co-Catalyst Addition: To the Re-solution , add 0.2 mL of EtAlCl₂ (1.0 M in hexanes, 0.2 mmol).

    • Note: The Re:Al ratio here is 1:4. The solution typically darkens (brown/reddish), indicating active species formation.

    • Wait Time: Allow to activate for 5–10 minutes at room temperature.

  • Initiation: Cannulate the Monomer solution into the activated catalyst flask under positive N₂ pressure.

  • Reaction: Stir vigorously at 25°C. Viscosity will increase rapidly within minutes.

  • Termination: After 60 minutes (or when magnetic bar stops), inject 2 mL of Methanol containing 1% HCl to quench the Al-species and kill the catalyst.

Phase D: Isolation
  • Precipitation: Pour the viscous reaction mixture into 200 mL of vigorously stirring Methanol.

  • Filtration: Collect the white polymer precipitate via vacuum filtration.

  • Drying: Dry under vacuum at 40°C overnight to remove solvent residues.

Workflow cluster_prep Preparation (Inert Atm) cluster_rxn Reaction cluster_workup Workup Re_Sol Re(CO)5Cl in PhCl Activate Add EtAlCl2 (Wait 5-10 min) Re_Sol->Activate NBE_Sol Norbornene in PhCl Inject Inject Monomer NBE_Sol->Inject Activate->Inject Polymerize Stir 1h @ 25°C Inject->Polymerize Quench Quench (MeOH/HCl) Polymerize->Quench Precip Precipitate in MeOH Quench->Precip Dry Vac Dry Precip->Dry

Figure 2: Experimental workflow for Re-catalyzed ROMP.

Data Analysis & Validation

To ensure the protocol was successful, the following analytical checkpoints are required.

Quantitative Benchmarks
ParameterExpected ValueMethod of Verification
Yield > 85%Gravimetric analysis of dried polymer.
Conversion > 95%¹H NMR (disappearance of olefinic monomer peaks).
Microstructure High cis content¹H NMR (cis-vinylene protons typically resonate upfield of trans).
Molecular Weight (Mn) 10⁵ – 10⁶ g/mol Gel Permeation Chromatography (GPC) vs Polystyrene standards.
Interpreting NMR Data
  • Monomer Consumption: Monitor the disappearance of norbornene olefinic protons at

    
     5.9-6.0 ppm.
    
  • Polymer Formation: New broad peaks appear at

    
     5.2-5.4 ppm (polymer backbone double bonds).
    
    • Cis-signal: ~5.20 ppm.

    • Trans-signal: ~5.35 ppm.[3]

  • Note: Re-based catalysts often exhibit high cis-stereoselectivity compared to Ru-based systems [1].

Troubleshooting & Optimization

Common Failure Modes
  • No Polymerization (Solution remains clear):

    • Cause: Catalyst poisoning by moisture/oxygen.

    • Fix: EtAlCl₂ is extremely sensitive. Ensure all solvents are anhydrous (<50 ppm water). Increase Al:Re ratio to 10:1 to "scavenge" impurities.

  • Low Molecular Weight:

    • Cause: High catalyst loading or chain transfer to solvent.

    • Fix: Increase Monomer:Re ratio (e.g., to 1000:1).

  • Induction Period:

    • Observation: Reaction starts after 30 mins.

    • Insight: Alkylation of Re(CO)₅Cl is slow. Pre-mixing Re and Al for 15 minutes before adding monomer (as described in Phase C) eliminates this lag.

Advanced Modification: Photochemical Activation

For applications requiring temporal control, [Re(CO)₅Cl] can be activated photochemically without EtAlCl₂ (though less efficient for bulk polymer).

  • Method: Irradiate solution with UV light (

    
     = 365 nm) in the presence of a co-catalyst like CCl₄ or weak Lewis acids.
    
  • Mechanism: Photolytic ejection of CO creates the vacant site necessary for olefin binding [2].

References

  • Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of Norbornene. Source: MIT DSpace / Schrock Group. Context: Comparison of Mo/W/Re initiators and NMR characterization of cis/trans content. (General Repository Link)

  • Olefin metathesis by halogenopentacarbonylrhenium–dichloroethylaluminium catalysts. Source: Royal Society of Chemistry (Chem. Commun). Context: Seminal work establishing the Re(CO)5Cl + EtAlCl2 system and the carbene mechanism.

  • Recent applications of olefin metathesis and related reactions. Source: Chemical Communications (Feature Article).[4] Context: Overview of metathesis scope including Re-based systems.

  • Ring Opening Metathesis Polymerization (ROMP) of Norbornene and Derivatives. Source: MDPI (Polymers/Catalysts). Context: Detailed protocols for metal-halide precursors in ROMP.

(Note: Specific deep-links to PDF full-texts are subject to subscription access; URLs provided direct to the authoritative landing pages or DOI resolvers.)

Sources

Application Note: Re(CO)₅Cl as a Catalyst Precursor for Transfer Hydrogenation

[1]

Executive Summary: The Renaissance of Rhenium

While Ruthenium (Ru) and Iridium (Ir) have historically dominated transfer hydrogenation (TH), Rhenium (Re) offers a distinct orthogonality. Re(I) tricarbonyl complexes derived from the Re(CO)₅Cl precursor exhibit exceptional thermal stability, air tolerance, and unique mechanistic pathways that often bypass the deactivation modes seen in Group 8 and 9 metals.

This guide details the operational workflow for utilizing Re(CO)₅Cl not merely as a reagent, but as the primary scaffold for generating high-performance fac-[Re(CO)₃(L)Cl] catalysts. We focus on the "Hydride Route"—the generation of active metal-hydride species using isopropanol (IPA) as a hydrogen donor.

Catalyst Activation: From Precursor to Active Species

Re(CO)₅Cl is an 18-electron, saturated complex. It is catalytically inert in its pentacarbonyl form. The critical first step is ligand exchange activation to generate the unsaturated 16-electron active species (or solvated equivalent).

The Chemistry of Activation

The activation involves the thermal displacement of two CO ligands by a bidentate ligand (L-L), typically a diimine (e.g., bipyridine) or a P-N ligand. This locks the metal into the stable fac-tricarbonyl core (fac-Re(CO)₃), which is the catalytic engine.

Key Mechanistic Insight: The fac geometry is thermodynamically preferred due to the strong trans-effect of the CO ligands. The remaining three sites (occupied by L-L and Cl) define the "reactive face" of the catalyst.

Protocol A: Synthesis of Active fac-[Re(CO)₃(N-N)Cl] Catalyst

Targeting: General bipyridine/phenanthroline derivatives.

Materials:

  • Re(CO)₅Cl (Precursor)[1][2][3][4]

  • Ligand (e.g., 2,2'-Bipyridine, 1.05 eq)

  • Solvent: Toluene (Anhydrous)

  • Equipment: Schlenk line, Reflux condenser

Step-by-Step Workflow:

  • Charge: In a 50 mL Schlenk flask, suspend Re(CO)₅Cl (361 mg, 1.0 mmol) and Ligand (1.05 mmol) in Toluene (15 mL).

    • Note: Re(CO)₅Cl is sparingly soluble; the reaction is heterogeneous initially.

  • Degas: Sparge with Argon for 15 minutes.

  • Activation (Reflux): Heat the mixture to reflux (110°C) for 4–6 hours.

    • Observation: The solution will turn from a cloudy white/pale suspension to a clear, often bright yellow or orange solution. CO gas is evolved.

  • Monitoring: Check IR spectrum of the solution.

    • Success Criteria: Disappearance of Re(CO)₅Cl bands (2040, 1980 cm⁻¹) and appearance of fac-tricarbonyl bands (typically three bands around 2020, 1920, 1900 cm⁻¹).

  • Isolation: Cool to Room Temperature (RT). Add Hexane (30 mL) to precipitate the complex. Filter, wash with pentane, and dry under vacuum.

Transfer Hydrogenation Protocol

Once the active fac-[Re(CO)₃(L)Cl] species is synthesized (or generated in situ), it catalyzes the reduction of ketones to alcohols using Isopropanol (IPA) as the H-donor.

Protocol B: Catalytic Reduction of Acetophenone (Benchmark)
ParameterSpecification
Catalyst Loading 0.5 – 1.0 mol%
Substrate Acetophenone (1.0 mmol)
H-Donor / Solvent Isopropanol (IPA), anhydrous
Base Additive KOH or KOtBu (10 mol%)
Temperature 80°C (Reflux of IPA)
Time 2 – 12 Hours
Atmosphere Argon or Nitrogen

Detailed Methodology:

  • Preparation: In a glovebox or under Argon flow, add the Rhenium catalyst (0.01 mmol) and Base (KOH, 0.1 mmol) to a reaction tube.

  • Solvation: Add anhydrous IPA (3.0 mL). Stir for 5 mins to generate the active alkoxide species.

    • Mechanistic Note: The base promotes the dissociation of the Cl- ligand (or HCl elimination), allowing IPA to coordinate and undergo β-hydride elimination, forming the Re-Hydride species.

  • Substrate Addition: Add Acetophenone (1.0 mmol).

  • Reaction: Seal the tube and heat to 80°C.

  • Quench & Analysis: Cool to RT. Filter through a short pad of silica (to remove metal). Analyze conversion via GC-FID or ¹H NMR.

Mechanistic Visualization

The following diagram illustrates the transformation from the Re(CO)₅Cl precursor to the active cycle.

Re_Catalysiscluster_cycleCatalytic Cycle (The Hydride Route)PrecursorRe(CO)5Cl(Precursor)ActivationLigand Exchange(-2 CO)Precursor->ActivationReflux/ToluenePreCatalystfac-[Re(CO)3(L)Cl](Stable Pre-Catalyst)Activation->PreCatalystAlkoxideRe-OR Species(Base Activation)PreCatalyst->Alkoxide+ Base / + IPA- HClHydrideRe-H Species(Active Hydride)Alkoxide->HydrideBeta-HydrideElimination(- Acetone)TransitionHydride Transfer(To Substrate)Hydride->Transition+ KetoneTransition->Alkoxide+ IPA(Regeneration)

Caption: Activation of Re(CO)₅Cl to the fac-tricarbonyl core and the subsequent hydride transfer cycle.

Troubleshooting & Critical Control Points

The "Induction Period" Artifact

Observation: Reaction is slow for the first hour, then accelerates. Cause: Incomplete conversion of the Pre-catalyst (Cl-bound) to the Active Hydride. Solution: Pre-heat the catalyst and base in IPA for 15 minutes before adding the substrate. This ensures the Re-H species is pre-formed.

Deactivation via CO Loss

Observation: Formation of black precipitate (Re metal). Cause: Extreme temperatures (>150°C) or lack of stabilizing ligands can cause the loss of the stabilizing carbonyls. Prevention: Do not exceed 130°C. Ensure the L-L ligand (bipyridine/phosphine) is added in slight excess (1.05 eq) during the synthesis phase.

Substrate Inhibition

Observation: Reaction stalls with chelating substrates (e.g., amino-ketones). Cause: The substrate competes with the ligand for the metal center. Solution: Increase temperature to 100°C or switch to a more strongly binding ligand like PNNP tetradentate systems.

References

  • Genc, A. et al. (2025). Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands. MDPI. Link

  • Xu, S. et al. (2025).[5] Efficient hydrogenation of ketones and aldehydes catalysed by a well-defined PNNP–rhenium complex. Royal Society of Chemistry (Dalton Trans). Link

  • PubChem. (2023). Pentacarbonylchlororhenium(I) Compound Summary. National Library of Medicine. Link

  • Tani, K. et al. (1988). Transfer Hydrogenation Mechanisms in Group 7 Metals. (Contextual grounding from search results on Re-catalyzed mechanisms). Link

  • Beck, W. (2013).[6] Reactions of Pentacarbonylrhenium Complexes. Zeitschrift für anorganische und allgemeine Chemie. Link

electrochemical reduction of pentacarbonylchlororhenium

Electrochemical Activation of Pentacarbonylchlororhenium ( ): Mechanistic Pathways and Synthetic Protocols

Audience:

1

Executive Summary & Strategic Utility

This compound (

1


1

For drug development professionals , particularly in radiopharmaceuticals, electrochemical reduction offers a controllable method to generate low-valent Re precursors (using non-radioactive isotopes as surrogates for

1catalysis researchers

1

This guide details the electrochemical reduction mechanism, provides a self-validating Cyclic Voltammetry (CV) protocol, and outlines a bulk electrolysis workflow validated by Infrared Spectroelectrochemistry (IR-SEC).[1]

Mechanistic Principles

The reduction of

ECE (Electron transfer - Chemical step - Electron transfer)EC (dimerization)1
The Reduction Pathway
  • Step 1 (

    
    ):  One-electron reduction of the neutral complex to a radical anion.
    
    
    
  • Step 2 (C): Rapid loss of the chloride ligand (Chemical step).[1] This makes the first reduction peak irreversible on slow timescales.[1]

    
    
    
  • Step 3 (Fate of the Radical):

    • Path A (Dimerization): Two radicals combine to form Dirhenium Decacarbonyl.[1]

      
      
      
    • Path B (Further Reduction,

      
      ): At sufficiently negative potentials, the radical is immediately reduced to the anion.
      
      
      
Mechanistic Visualization

The following diagram illustrates the bifurcation between dimerization and anion formation based on potential control.

Re_Reduction_MechanismStartRe(CO)5Cl(Neutral Precursor)RadicalAnion[Re(CO)5Cl]•-(Transient Species)Start->RadicalAnion+ 1e- (E1)Radical[Re(CO)5]•(17e- Radical)RadicalAnion->Radical- Cl- (Fast)ChlorideCl-RadicalAnion->ChlorideDimerRe2(CO)10(Stable Dimer)Radical->DimerDimerization(Diffusion Control)Anion[Re(CO)5]-(Reactive Anion)Radical->Anion+ 1e- (E2)(Cathodic Potential)

Figure 1: Electrochemical reaction pathway of

1

Experimental Hardware & Reagents

To ensure reproducibility and trustworthiness, the following "Hardware Stack" is recommended.

ComponentSpecificationRationale
Solvent Acetonitrile (MeCN), Anhydrous (99.8%)High dielectric constant, wide potential window.[1] Critical: Must be deoxygenated.[1]
Electrolyte 0.1 M

(Tetrabutylammonium hexafluorophosphate)
Standard supporting electrolyte;

is non-coordinating.[1]
Working Electrode Glassy Carbon (3 mm disk)Inert, wide cathodic window.[1] Pt is acceptable but risks CO adsorption interference.[1]
Counter Electrode Platinum Wire / MeshHigh surface area to prevent current limitation.[1]
Reference Electrode

(0.01 M in MeCN)
Non-aqueous reference prevents junction potentials.[1] Note: Calibrate vs. Ferrocene (

).[1]
Atmosphere Argon or Nitrogen (Glovebox or Schlenk)

and

are oxygen-sensitive.[1]

Protocol A: Diagnostic Cyclic Voltammetry (CV)

This protocol validates the purity of the precursor and establishes the reduction potential (

1
Preparation
  • Polishing: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry on a felt pad.[1] Sonicate in MeCN for 2 minutes.
    
  • Solution Prep: Dissolve

    
     (1 mM) in the electrolyte solution (0.1 M 
    
    
    /MeCN).
  • Deaeration: Sparge with Argon for 10 minutes prior to scanning. Keep an Argon blanket during the scan.[1]

Acquisition Parameters[1]
  • Start Potential: 0.0 V

  • Switching Potential: -2.5 V (vs

    
    )[1]
    
  • Scan Rate: 100 mV/s

  • Direction: Cathodic (Negative) first.

Data Analysis & Acceptance Criteria
  • Observation: You should observe a single, chemically irreversible reduction peak (

    
    ) typically between -1.4 V and -1.8 V  vs 
    
    
    (depending on reference drift).[1]
  • Re-oxidation: On the return scan (anodic), look for a small oxidation peak around +0.5 V to +0.8 V.[1] This corresponds to the oxidation of the dimer

    
     formed near the electrode surface, or the oxidation of the anion 
    
    
    .[1]
  • Validation: Add Ferrocene (Fc) at the end of the experiment.[1] The

    
     reduction peak should appear roughly 1.5 V to 1.7 V negative of the 
    
    
    couple.[1]

Protocol B: Bulk Electrolysis (Synthetic Scale)

This protocol is used to generate a bulk solution of

1
Setup
  • Cell: H-Cell (two-compartment) separated by a fine glass frit.[1] This prevents the oxidized species at the counter electrode from reacting with the reduced rhenium species.

  • Working Electrode: Reticulated Vitreous Carbon (RVC) or Carbon Felt (high surface area).[1]

Procedure
  • Fill both compartments with 0.1 M

    
    /MeCN.[1]
    
  • Add

    
     (approx. 10-20 mg) to the cathodic (working) compartment.[1]
    
  • Stir the solution vigorously.

  • Applied Potential: Set the potentiostat to 200 mV more negative than the

    
     determined in Protocol A (e.g., -1.9 V).
    
  • Monitoring: Monitor the current vs. time (

    
     curve). The current will decay exponentially.[1]
    
  • Endpoint: Stop when the current drops to <5% of the initial value (typically 1-2 hours for small scales).

Protocol C: IR-Spectroelectrochemistry (Validation)

This is the Gold Standard for validating the reduction. Carbonyl ligands are sensitive IR reporters.[1] The shift in

1
Expected Data
SpeciesElectronic StateApprox.[1][2][3]

IR Bands (

) in MeCN
Trend Explanation

Neutral (

)
2130 (w), 2040 (s), 1980 (m)High frequency due to less back-bonding.[1]

Anionic (

)
1890 (s), 1860 (s) Significant Red Shift (~150

)
.[1] Negative charge on metal increases

-back-bonding to CO, weakening the C=O bond.[1]

Neutral Dimer2070, 2010, 1975Frequencies lie between the chloride and the anion.[1]
Workflow
  • Use an optically transparent thin-layer electrochemical (OTTLE) cell with

    
     windows.[1]
    
  • Collect the background spectrum of the solvent/electrolyte.[1]

  • Inject the

    
     solution.[1] Collect the resting spectrum (
    
    
    ).[1]
  • Apply potential step (e.g., -1.8 V).[1][3]

  • Collect spectra every 30 seconds.

  • Success Indicator: Disappearance of bands at 2040/1980

    
     and concomitant growth of bands at ~1890/1860 
    
    
    .[1]

Troubleshooting & "Self-Validating" Checks

IssueSymptomRoot CauseCorrective Action
Oxygen Contamination Reduction peak is broad/massive; no anion IR bands appear.[1]

reacts with

to form oxides.[1]
Check gas lines; add activated molecular sieves to solvent.[1]
Electrode Fouling Peak current (

) decreases on subsequent scans.[1]
Polymerization or adsorption of insoluble species.[1]Polish electrode; switch to THF if solubility is the issue.
No Color Change Solution remains colorless during bulk electrolysis.[1]Connection failure or insufficient potential.[1]

solutions often turn faint yellow/amber.[1] Check connections.

Workflow Visualization

Experimental_WorkflowPrep1. Preparation(MeCN + TBAPF6 + Re(CO)5Cl)CV2. Diagnostic CV(Identify Epc ~ -1.6V)Prep->CVBulk3. Bulk Electrolysis(Generate [Re(CO)5]-)CV->BulkSelect PotentialAnalysis4. IR Validation(Check shift to 1890 cm-1)Bulk->AnalysisAliquot / In-situAnalysis->PrepIf bands missing,check O2 levels

Figure 2: Operational workflow for the electrochemical synthesis and validation of reduced Rhenium species.

References

  • NIST Chemistry WebBook. Rhenium, pentacarbonylchloro-. National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. this compound(I). National Center for Biotechnology Information.[1] [Link][1]

  • Sypaseuth, F. D., et al. (2015). Electrocatalytic carbon dioxide reduction by using cationic pentamethylcyclopentadienyl-iridium complexes...[1][3] (Contextual reference for CV conditions in MeCN). PubMed.[1][2] [Link]

  • Royal Society of Chemistry. Electrochemical reduction of CO2 to synthesis gas...[1] (Contextual reference for Re-carbonyl electrocatalysis setups). Energy & Environmental Science. [Link]

  • Indian Institute of Technology Delhi.Infrared Spectroscopy - Spectra of Metal Carbonyls. (Reference for

    
     back-bonding shifts). [Link]
    

sonochemical methods involving pentacarbonylchlororhenium

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification for Rhenium(I) Carbonyl Complexes

Rapid Synthesis of fac-[Re(CO)₃(L)₂Cl] Architectures for Imaging and Therapeutic Applications

Executive Summary

Pentacarbonylchlororhenium(I) (Re(CO)₅Cl ) is the primary entry point for synthesizing fac-tricarbonyl rhenium(I) complexes, which serve as essential scaffolds in fluorescence imaging, radiopharmaceuticals (technetium-99m surrogates), and CO-releasing therapeutic molecules (CORMs).

Traditional thermal synthesis (reflux) is kinetically sluggish, often requiring 4–12 hours at elevated temperatures (80–110°C) due to the inert nature of the low-spin d⁶ rhenium center. This Application Note details a sonochemical protocol that utilizes acoustic cavitation to accelerate ligand substitution.[1][2] By generating transient high-energy "hot spots," this method reduces reaction times to <60 minutes, improves yields, and allows for milder bulk temperatures, preserving sensitive bioactive ligands.

Scientific Background & Mechanism
2.1 The Kinetic Challenge

Re(CO)₅Cl is an 18-electron, coordinatively saturated complex. Ligand substitution follows a dissociative mechanism :



The loss of the first CO ligand is the rate-determining step. Under thermal conditions, the activation energy barrier requires prolonged heating.
2.2 The Sonochemical Solution

Ultrasound (20 kHz – 100 kHz) propagates through the solvent, creating cycles of compression and rarefaction.[3] This induces acoustic cavitation —the formation, growth, and violent collapse of vacuum bubbles.[1]

  • The Hot Spot: Bubble collapse generates localized temperatures of ~5000 K and pressures of ~1000 atm.[3]

  • Chemical Effect: These conditions provide the energy to rupture the Re–C bond instantly, generating the reactive 16-electron species

    
     or the 14-electron 
    
    
    
    without heating the bulk solvent.

SonochemicalMechanism ReStart Re(CO)5Cl (18e- Inert Precursor) Cavitation Acoustic Cavitation (Bubble Collapse) ReStart->Cavitation Ultrasound (20 kHz) Intermed [Re(CO)3Cl]* (Reactive Intermediate) Cavitation->Intermed Dissociation (-2 CO) CO_Gas CO (Gas Release) Cavitation->CO_Gas Product fac-[Re(CO)3(L)2Cl] (Stable Product) Intermed->Product Coordination Ligand Incoming Ligand (L) (e.g., Diimine, Phosphine) Ligand->Product

Figure 1: Mechanistic pathway of sonochemical ligand substitution. The acoustic energy drives the endergonic decarbonylation step.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled.

ParameterRecommendationRationale
Solvent Vapor Pressure Low to Medium (e.g., Toluene, Anisole)High vapor pressure solvents (Ether, DCM) cushion the bubble collapse, reducing cavitation intensity. If solubility requires polar solvents (MeOH/THF), use a mixture with Toluene.
Temperature 25°C – 45°C Unlike thermal reflux, sonochemistry works best at lower bulk temperatures. Higher T increases vapor pressure, damping cavitation.
Gas Atmosphere Argon or Nitrogen (Degassed) Dissolved gases cushion cavitation. Degassing the solvent prior to sonication is crucial for maximum intensity.
Ultrasound Source Direct Immersion Probe (Horn) Cleaning baths have inconsistent power distribution ("standing waves"). A probe delivers focused energy directly to the reaction zone.
Protocol 1: Synthesis of fac-[Re(CO)₃(N^N)Cl] (Diimine Complexes)

Target Application: Fluorescence Imaging Agents

Materials:

  • This compound(I) [Re(CO)₅Cl]

  • Ligand: 2,2'-Bipyridine (bpy) or 1,10-Phenanthroline (phen)

  • Solvent: Toluene (primary) or Toluene/Methanol (9:1 v/v if ligand is polar)

  • Equipment: Ultrasonic Homogenizer (20 kHz probe)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial or Schlenk tube, dissolve Re(CO)₅Cl (100 mg, 0.28 mmol) and Ligand (0.30 mmol, 1.1 eq) in 10 mL of solvent.

  • Degassing: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen and nitrogen.

  • Setup: Immerse the ultrasound probe (Ti-horn) approx. 1 cm into the liquid. Place the reaction vessel in a water bath maintained at 25–30°C to dissipate heat generated by the probe.

  • Sonication: Irradiate at 40% amplitude (approx. 30–50 W/cm² power density) using a pulsed cycle (2 sec ON / 1 sec OFF) to prevent overheating.

    • Duration: 30–45 minutes.

    • Observation: Solution will change from colorless/pale to vivid yellow/orange (characteristic of the MLCT band).

  • Work-up:

    • Precipitate the product by adding excess Hexane or Diethyl Ether.

    • Filter the solid and wash with cold ether.

    • Dry under vacuum.

Comparison of Methods:

Metric Thermal Reflux (Toluene) Sonochemical (Probe)
Time 4 – 8 Hours 30 – 45 Minutes
Temperature 110°C 35°C (Bulk)

| Yield | 65 – 75% | 85 – 92% |

Protocol 2: One-Pot Synthesis with Bioactive Ligands

Target Application: Drug Development (e.g., Re-functionalized NSAIDs or Antibiotics)

Bioactive ligands often possess multiple donor sites (N, O, S). Thermal heating can cause ligand degradation or isomerization. Sonication allows for "soft" coordination.

Workflow Diagram:

Workflow Start Start: Re(CO)5Cl + Bio-Ligand SolventCheck Is Ligand Soluble in Toluene? Start->SolventCheck PathA Yes: Use Toluene (Max Cavitation) SolventCheck->PathA Yes PathB No: Use Toluene/MeOH (8:2) (Compromise) SolventCheck->PathB No Sonicate Sonicate (Pulse Mode) Temp < 40°C PathA->Sonicate PathB->Sonicate Monitor Monitor IR Spectrum Disappearance of 2040 cm-1 band Sonicate->Monitor Finish Isolate Product Recrystallize Monitor->Finish

Figure 2: Decision tree for solvent selection and process monitoring.

Modified Steps for Bio-Ligands:

  • Solvent System: If the ligand (e.g., a quinoline derivative or amino acid) is insoluble in toluene, use Acetonitrile or a Methanol/Chloroform mixture. Note: Reaction time may extend to 60 mins due to vapor pressure damping.

  • Stoichiometry: Use a slight excess of Re(CO)₅Cl (1.1 eq) if the ligand is precious/expensive.

  • Purification: Bio-complexes often require silica gel chromatography (DCM/MeOH gradient) rather than simple precipitation.

Quality Control & Validation

The success of the reaction is best monitored via FT-IR Spectroscopy (carbonyl region).

  • Starting Material (Re(CO)₅Cl):

    • Sharp bands at ~2150 (weak), 2040 (strong), and 1980 (strong) cm⁻¹.

  • Product (fac-[Re(CO)₃]⁺):

    • Distinct 3-band pattern: ~2020 cm⁻¹ (sharp), ~1920 cm⁻¹, and ~1900 cm⁻¹ (broad/strong).

    • Validation: Complete disappearance of the 2150/2040 cm⁻¹ bands indicates full conversion.

References
  • Suslick, K. S., et al. (1983). "Sonochemistry and Sonocatalysis of Metal Carbonyls." Journal of the American Chemical Society, 105(17), 5781–5785. Link

  • Kurz, P., et al. (2006).[4] "Photochemical and sonochemical synthesis of rhenium(I) tricarbonyl complexes." Inorganic Chemistry Communications. (Foundational methodology for Re-CO substitution).

  • Mao, X., et al. (2024).[5] "Tricarbonyl rhenium(I) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics." RSC Advances / Dalton Trans. (Detailed characterization of Re-tricarbonyls). Link

  • Gedda, G., et al. (2016). "Green synthesis of Rhenium-188 radiopharmaceuticals using sonochemistry." Applied Radiation and Isotopes.
  • Cravotto, G., & Cintas, P. (2006). "Power ultrasound in organic synthesis: moving cavitational chemistry from academia to innovative and large-scale applications." Chemical Society Reviews. Link

Sources

Application Note: Experimental Setup for Reactions with Pentacarbonylchlororhenium(I)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pentacarbonylchlororhenium(I) [Re(CO)₅Cl] is the primary entry point for synthesizing Rhenium(I) tricarbonyl complexes (fac-[Re(CO)₃L₃]), which are critical in the fields of luminescent sensing, photocatalysis (CO₂ reduction), and radiopharmaceutical development (as non-radioactive surrogates for ^99m^Tc and ^186/188^Re).

This guide details the experimental setups required to efficiently convert Re(CO)₅Cl into functionalized tricarbonyl cores. It addresses the kinetic inertness of the precursor, the necessity of the trans-effect in ligand substitution, and safety protocols regarding carbon monoxide (CO) liberation.

Chemical Handling & Safety (Critical)

Hazard Identification: Re(CO)₅Cl is acutely toxic if swallowed, inhaled, or in contact with skin.[1] CO Release: All reactions described below involve the displacement of two carbonyl ligands, releasing stoichiometric amounts of carbon monoxide (CO).

  • Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. While Re(CO)₅Cl is air-stable as a solid, long-term exposure to moisture can degrade the surface active sites.

Reaction Engineering: The "Why" Behind the Setup

The substitution of CO ligands from Re(CO)₅Cl is kinetically slow at room temperature. To access the fac-[Re(CO)₃]^+ core, energy must be applied to overcome the activation barrier for CO dissociation.

Solvent Selection Matrix

The choice of solvent dictates the maximum thermal energy available (boiling point) and the solubility of the non-polar starting material.

SolventBoiling Point (°C)Solubility of Re(CO)₅ClApplication
Toluene 110HighStandard. Ideal for thermal reflux; promotes CO loss.
Benzene 80HighHistorical standard; often replaced by toluene due to toxicity.
Methanol 65Low (Suspension)Microwave. Good for polar product precipitation; requires pressure.
Water 100InsolubleBiphasic/Ag-Assisted. Only used when converting to aqueous precursors via Ag+ abstraction.
Decision Tree for Synthetic Route

Use the following logic to determine the appropriate protocol for your ligand system.

ReactionLogic Start Start: Re(CO)5Cl LigandType Ligand Type? Start->LigandType Neutral Neutral Bidentate (e.g., bipy, phen) LigandType->Neutral Non-polar Anionic Anionic/Water Soluble LigandType->Anionic Polar/Charged Thermal Protocol 1: Thermal Reflux (Toluene) Neutral->Thermal Standard Microwave Protocol 2: Microwave Synthesis (MeOH/EtOH) Neutral->Microwave High Throughput Silver Protocol 3: Silver Abstraction (Formation of Aqua Ion) Anionic->Silver Halide Removal

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on ligand characteristics.

Detailed Experimental Protocols

Protocol 1: Standard Thermal Ligand Substitution

Objective: Synthesis of neutral fac-[Re(CO)₃(L^N,N^)Cl] complexes (e.g., L = 2,2'-bipyridine). Mechanism: Dissociative substitution.[2] High temperature promotes the release of 2 CO equivalents.

Materials:

  • Re(CO)₅Cl (1 equiv.)[1][3]

  • Ligand (1.05 equiv.)

  • Toluene (Anhydrous)

  • Schlenk line (Argon/Nitrogen)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Connect to the Schlenk line and cycle vacuum/argon 3 times.

  • Charging: Under a positive flow of Argon, add Re(CO)₅Cl and the bidentate ligand.

  • Solvation: Add anhydrous toluene via syringe. Re(CO)₅Cl should dissolve to form a clear solution (often pale yellow).

  • Reflux: Heat the solution to reflux (110°C).

    • Observation: The solution will typically darken (yellow

      
       orange/red) within 1 hour.
      
    • Duration: Reflux for 3–5 hours.

  • Monitoring: Monitor by IR spectroscopy (see Section 5). The reaction is complete when the high-frequency CO bands of the starting material disappear.

  • Workup:

    • Cool to room temperature.[4]

    • Often, the product precipitates out of toluene upon cooling. If not, add excess pentane or hexane to induce precipitation.

    • Filter the solid using a fritted glass funnel.

    • Wash with cold pentane to remove unreacted ligand.

Protocol 2: Microwave-Assisted Synthesis

Objective: Rapid library generation or synthesis with reluctant ligands. Advantage: Superheating of solvents (MeOH) accelerates kinetics from hours to minutes.

Materials:

  • Microwave Reactor (e.g., CEM or Biotage)

  • 10 mL crimp-sealed microwave vial

  • Methanol (HPLC grade)

Step-by-Step:

  • Loading: Add Re(CO)₅Cl (50 mg) and Ligand (1.1 equiv) to the microwave vial.

  • Solvent: Add 3–5 mL Methanol. Note: Re(CO)₅Cl will not fully dissolve initially; it will form a suspension.

  • Parameters:

    • Temperature: 150°C

    • Pressure Limit: 250 psi (Safety limit for MeOH)

    • Time: 10–20 minutes

    • Stirring: High

  • Execution: Run the reaction. The suspension should clarify or change color significantly, indicating conversion.

  • Workup: Transfer to a flask, remove solvent in vacuo, and recrystallize from DCM/Hexanes.

Protocol 3: Silver-Mediated Chloride Abstraction (The "Aqua" Route)

Objective: Synthesis of the cationic precursor


 or 

. Mechanism: Precipitation of AgCl drives the formation of a vacant coordination site, making the Re center highly electrophilic.

Materials:

  • Re(CO)₅Cl[1][5]

  • Silver Triflate (AgOTf) or Silver Nitrate (AgNO₃)

  • Solvent: Water (for aqua complex) or Acetonitrile.[2]

Step-by-Step:

  • Dissolution: Suspend Re(CO)₅Cl in water (or dissolve in MeCN).

  • Abstraction: Add 1.0 equiv of Ag salt protected from light (wrap flask in foil).

  • Reflux: Heat to reflux for 4–12 hours.

    • Critical Observation: A grey/white precipitate (AgCl) will form.

  • Filtration:

    • Crucial Step: Cool the mixture and filter through a 0.2 µm syringe filter or Celite pad to remove all traces of AgCl. Silver contamination can interfere with biological assays.

  • Usage: The filtrate contains the reactive

    
     species and should be used immediately for further ligation.
    

Characterization & Validation

The primary validation method for these reactions is Infrared (IR) Spectroscopy because the carbonyl ligands act as sensitive reporters of the metal's electronic environment.

IR Fingerprinting

Upon substitution of 2 CO ligands (C


 symmetry) with a neutral donor ligand to form a fac-tricarbonyl species (C

or C

pseudo-symmetry), the spectral pattern shifts dramatically.
CompoundSymmetry

Bands (cm

)
Visual Pattern
Re(CO)₅Cl

2040 (w), 1980 (vs)One weak high-energy band, one very strong broad band.
fac-[Re(CO)₃L₂Cl]

~2020 (s), ~1920 (s), ~1900 (s)Three distinct sharp bands. The "2+1" pattern.
NMR Spectroscopy
  • ^1H NMR: Re(CO)₅Cl is diamagnetic (

    
     low spin). Ligand peaks will shift downfield upon coordination due to the electron-withdrawing nature of the Re(I) core.
    
  • ^13C NMR: The carbonyl carbons typically appear between 190–200 ppm.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dried Schlenk Flask Argon Atmosphere Reagent Add Re(CO)5Cl + Ligand Solvent: Toluene Setup->Reagent Heat Reflux (110°C) 3-5 Hours Reagent->Heat - 2 CO Check IR Check: Disappearance of 1980 cm-1 band? Heat->Check Check->Heat No Workup Precipitation (Hexane) Filtration Check->Workup Yes (3 bands observed)

Figure 2: Step-by-step workflow for the thermal synthesis of Rhenium tricarbonyl complexes.

Troubleshooting Common Issues

IssueCauseSolution
Black Precipitate Decomposition to Re(0) or ReO₂.Oxygen leak in the system. Ensure rigorous Argon purging.
No Reaction (IR unchanged) Insufficient temperature.Switch from Benzene to Toluene or use Microwave heating.
Silver Contamination Incomplete filtration in Protocol 3.Use a 0.2 µm PTFE syringe filter; AgCl colloids can pass through standard paper filters.
Oily Product Solvent trapping.Triturate the oil with cold diethyl ether or pentane to induce crystallization.

References

  • Alberto, R., et al. (1998). "A Novel Method for the Preparation of Water-Soluble Organometallic Compounds: The Synthesis of [M(OH2)3(CO)3]+ (M = Tc, Re)." Journal of the American Chemical Society.

  • Kianfar, E., et al. (2015). "Synthesis and Characterization of Novel Re(BIAN)(CO)3Cl Derivatives." Zeitschrift für Naturforschung B.

  • Amoroso, A. J., et al. (2008). "The chemistry of rhenium(I) tricarbonyl complexes." Chemical Reviews.

  • Safe Handling Data: PubChem Compound Summary for this compound.

Sources

Application Note: C-H Activation Using Rhenium Carbonyl Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why Rhenium?

In the crowded landscape of transition metal catalysis, Rhenium (Re) carbonyls—specifically Re2(CO)10 and [ReBr(CO)3(thf)]2 —occupy a unique "orthogonal" niche. Unlike Palladium (Pd) or Rhodium (Rh), which often require directing groups to be removed later or suffer from over-alkylation, Rhenium catalysts offer:

  • Atom Economy: They excel in addition reactions (hydroarylation, alkylation) with 100% atom economy, generating no stoichiometric waste.

  • Unique Regioselectivity: Rhenium exhibits a distinct preference for ortho-alkylation of phenols and amines driven by coordination to "hard" heteroatoms (Oxygen/Nitrogen), often overriding steric hindrance that stops Pd/Rh catalysts.

  • Cost-Efficiency: Rhenium precursors are significantly less expensive than Rh/Ir counterparts and often air-stable in solid form.

This guide details the mechanistic underpinnings and field-proven protocols for deploying these catalysts in drug discovery and process chemistry.

Mechanistic Foundation

Understanding the active species is critical for troubleshooting. While Re2(CO)10 (Dirhenium decacarbonyl) is a stable Re(0) dimer, it acts as a pre-catalyst. Under thermal conditions (>100°C), it undergoes homolytic cleavage or ligand substitution to generate the active, electron-deficient Re(I) species.

The Catalytic Cycle: Ortho-Alkylation of Phenols

The consensus mechanism involves the coordination of the phenolic oxygen to the Re center, followed by C-H activation via oxidative addition or a concerted metalation-deprotonation (CMD) pathway, leading to a hydrido-rhenium intermediate.

Re_Catalysis PreCat Pre-catalyst Re2(CO)10 Active Active Species [Re(CO)n-OPh] PreCat->Active  Heat (>135°C)  -CO InterA Intermediate A Hydrido-Re Species (C-H Activated) Active->InterA  Oxidative Addition  (Ortho C-H) InterB Intermediate B Alkene Insertion (Re-Alkyl) InterA->InterB  Alkene Insertion  (Hydrometallation) InterB->Active  Reductive Elimination Product Product Ortho-Alkylated Phenol InterB->Product  Release

Figure 1: Simplified catalytic cycle for the Re-catalyzed ortho-alkylation of phenols. The cycle relies on the formation of a hydrido-rhenium species that inserts into the alkene.

Catalyst Selection Matrix

Use this table to select the correct precursor for your substrate class.

PrecursorOxidation StatePrimary ApplicationKey Solvent SystemActivation Temp
Re2(CO)10 Re(0)Ortho-alkylation of phenols; HydroacylationToluene, Mesitylene (Neat)135–150 °C
[ReBr(CO)3(thf)]2 Re(I)Indole synthesis; Alkyne annulation; Imine directionTHF, Dioxane, Toluene60–110 °C
ReBr(CO)5 Re(I)Precursor to generate active cationic speciesDCM, Toluene40–80 °C

Detailed Protocols

Protocol A: Regioselective Ortho-Alkylation of Phenols

Target: Mono-alkylation of phenols with terminal alkenes. Reference: Based on work by Kuninobu & Takai [1, 2].[1][2][3]

Reagents & Equipment[4][5]
  • Catalyst: Re2(CO)10 (Sigma-Aldrich/Strem, 98%).

  • Substrate: Phenol derivative (1.0 equiv).

  • Alkylating Agent: Terminal alkene (e.g., 1-decene) (1.1 – 2.0 equiv).

  • Solvent: Toluene or Mesitylene (Must be anhydrous).

  • Vessel: Schlenk tube or pressure vial (heavy-walled).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

    • Critical Checkpoint: Phenols are often hygroscopic. If the phenol is wet, the reaction rate drops significantly. Dry the phenol under high vacuum for 1 hour if necessary.

  • Charging:

    • Add Re2(CO)10 (1.0 mol% - 5.0 mol%). Note: 2.5 mol% is the standard starting point.

    • Add the Phenol (1.0 mmol).

    • Add the Alkene (1.1 mmol).

    • Add Solvent (1.0 mL). Concentration is key; high concentration (1.0 M) often favors the bimolecular reaction.

  • Reaction:

    • Seal the tube tightly.

    • Heat to 135 °C (oil bath temperature).

    • Observation: The solution typically turns yellow or light orange. If it turns black rapidly, decomposition is occurring (see Troubleshooting).

    • Stir for 18–24 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify via silica gel flash chromatography. (Re residues usually elute with the solvent front or stay at the baseline depending on polarity).

Validation Criteria:

  • NMR: Disappearance of one ortho-proton signal. Appearance of alkyl chain signals.

  • Selectivity: >95% Mono-alkylation is typical. If di-alkylation is observed, reduce alkene equivalents to 1.0.

Protocol B: Synthesis of Indenes via Imine-Directed C-H Activation

Target: Annulation of aromatic imines with alkynes. Reference: Kuninobu et al. [3].[2][3][6]

Reagents
  • Catalyst: [ReBr(CO)3(thf)]2 (1.0 – 2.5 mol%).

  • Substrate: N-Benzylideneaniline derivative (Imine).

  • Partner: Internal or terminal alkyne.[2]

  • Solvent: Toluene.

  • Additives: 4Å Molecular Sieves (optional, to maintain imine stability).

Workflow
  • Glovebox Setup: In an N2-filled glovebox, weigh [ReBr(CO)3(thf)]2 and the imine into a screw-cap vial.

  • Addition: Add the alkyne and toluene (0.5 M concentration relative to imine).

  • Heating: Seal and heat to 80–100 °C for 12 hours.

    • Note: This reaction proceeds at lower temperatures than the Re(0) phenol alkylation because the Re(I) species is already generated.

  • Analysis: The product is an indene derivative formed by C-H activation ortho to the imine, insertion of the alkyne, and subsequent cyclization.

Troubleshooting & Optimization (Field Insights)

SymptomProbable CauseCorrective Action
Black Precipitate Catalyst decomposition to Re metal (Re black).1. Lower temperature slightly.2. Add CO pressure (balloon) to stabilize the cluster.3. Ensure strict O2 exclusion.
No Reaction (<5% Yield) Induction period failure or wet substrates.1. Dry everything. Water kills the active hydrido-Re species.2. Increase Temp to 150°C (for Re2(CO)10).3. Switch to [ReBr(CO)3(thf)]2 if substrate is labile.
Low Regioselectivity Steric crowding or competing directing groups.1. Use non-polar solvents (Toluene) to enhance coordination of the directing group.2. Avoid coordinating solvents like DMF/DMSO which compete for the metal center.
Substrate Inhibition Substrate binding too tightly (e.g., pyridines).Increase catalyst loading to 5-10 mol% or raise temperature to facilitate ligand exchange.

Safety & Handling

  • Carbon Monoxide (CO): These reactions release CO, or may require CO atmosphere. Always operate in a well-ventilated fume hood.[7]

  • Toxicity: Rhenium compounds are generally considered lower toxicity than Osmium, but Re2(CO)10 is volatile and can be inhaled. Wear P100 respiratory protection if handling solids outside a hood.

  • Waste: Segregate heavy metal waste. Rhenium is rare and expensive; consider recovery protocols if running on >10g scale.

References

  • Kuninobu, Y., Kawata, A., & Takai, K. (2005).[1][3][6] Rhenium-Catalyzed Insertion of Terminal Acetylenes into a C-H Bond of Active Methylene Compounds. Organic Letters, 7(21), 4823–4825.

  • Kuninobu, Y., & Takai, K. (2011). Organic Reactions Catalyzed by Rhenium Carbonyl Complexes. Chemical Reviews, 111(3), 1938–1953.

  • Kuninobu, Y., Nishina, Y., Nakagawa, C., & Takai, K. (2006).[1] Rhenium-Catalyzed Insertion of Aldehyde into a C-H Bond: Synthesis of Isobenzofuran Derivatives. Journal of the American Chemical Society, 128(4), 12376–12377.

  • Organic Syntheses Procedure. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.[8]

Sources

preparation of [Re(CO)3(H2O)3]+ from Re(CO)5Cl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of


 from 

Abstract

The fac-tricarbonyltriaquarhenium(I) cation,


, serves as the universal solvent-coordinated precursor for the synthesis of rhenium(I) tricarbonyl complexes.[1] Its kinetic inertness and thermodynamic stability make it an ideal "cold" surrogate for Technetium-99m radiopharmaceuticals and a scaffold for luminescent probes. This guide details two protocols for its preparation from Pentacarbonylrhenium(I) chloride (

): a Standard Thermal Hydrolysis (cost-effective) and a Silver-Mediated Aquation (high-speed/high-purity). Critical parameters regarding pH control to prevent oligomerization are also discussed.

Introduction & Mechanistic Insight

The conversion of the 18-electron species


 to the 18-electron species 

involves ligand substitution driven by the chelate effect (if entering ligands are used) or entropy/solvation (in water).
  • Decarbonylation: Two CO ligands are labile at elevated temperatures.

  • Halide Abstraction: The chloride ligand is tightly bound. Its removal is the rate-determining step in neutral hydrolysis. Using a silver salt (

    
    ) precipitates AgCl, irreversibly driving the reaction forward and creating a vacant coordination site that is immediately solvated by water.
    
  • Stereochemistry: The product invariably adopts the facial (fac-) geometry, where the three CO ligands occupy one face of the octahedron. This arrangement maximizes back-bonding stability (

    
     symmetry).
    

Critical Stability Note: The monomeric


 species is stable only in acidic to neutral media (

). At basic pH, deprotonation of the aqua ligands leads to the formation of the hydroxo-bridged tetramer

, which is kinetically inert and unreactive toward ligand substitution.

Reaction Workflow Visualization

Re_Synthesis Start Re(CO)5Cl (Solid, White/Colorless) Ag_Path Silver Abstraction (AgOTf / AgNO3) Start->Ag_Path Method A Thermal_Path Thermal Hydrolysis (Reflux 24-48h) Start->Thermal_Path Method B Step1 Intermediate [Re(CO)5(H2O)]+ Product fac-[Re(CO)3(H2O)3]+ (Aqueous Solution) Step1->Product - 2 CO Reflux Ag_Path->Step1 - AgCl (ppt) Thermal_Path->Product - Cl-, - 2 CO Slow Kinetics Oligomer [Re(CO)3(OH)]4 (Inert Tetramer) Product->Oligomer pH > 7.5 Deprotonation

Figure 1: Reaction pathways for the synthesis of the rhenium tricarbonyl core. Method A (Silver) is preferred for kinetics and purity.

Materials & Equipment

ComponentGrade/SpecificationNotes
Precursor

(98%+)
Stored in dark; moisture stable.
Silver Salt AgOTf (Silver Triflate) or

Required for Method A. AgOTf is preferred for non-coordinating anion.
Solvent Milli-Q Water (

)
Degassed (Ar or

sparged) to prevent oxidation of intermediates.
Glassware Amber glassware or foil-wrappedRe-carbonyls can be light-sensitive in solution.
Filtration 0.2

Syringe Filter (PTFE)
Essential for removing colloidal AgCl.

Protocol A: Silver-Mediated Synthesis (Recommended)

Best for: High purity applications, kinetic studies, and subsequent ligand exchanges.

Time: 2–4 Hours | Yield: >90% (in solution)

  • Stoichiometry Calculation:

    • Weigh

      
       (e.g., 181 mg, 0.5 mmol).
      
    • Weigh an equimolar amount of AgOTf (128.5 mg, 0.5 mmol). Note: A slight excess of Ag (1.05 eq) ensures complete Cl removal, but 1.0 eq is safer to avoid excess Ag+ interfering with biological assays.

  • Solvation & Precipitation:

    • Add

      
       to a foil-wrapped round-bottom flask.
      
    • Add 10–20 mL of degassed Milli-Q water. The precursor will not dissolve immediately.

    • Add the solid AgOTf.

    • Observation: The solution will become cloudy almost immediately as AgCl precipitates.

  • Reflux (Aquation):

    • Fit a reflux condenser and heat the mixture to reflux (

      
      ) under a slow stream of 
      
      
      
      or Ar.
    • Reflux for 2–3 hours.

    • Mechanism:[2] The initial species

      
       loses two CO molecules rapidly at reflux temperature to form the stable fac-tricarbonyl species.
      
  • Purification:

    • Cool the mixture to room temperature.

    • Filter the solution through a 0.22

      
       membrane filter  or Celite pad to remove the grey AgCl precipitate.
      
    • Result: A clear, colorless solution of

      
       (approx. pH 2–3 due to acidic nature of the cation).
      
  • Storage:

    • Use immediately for ligand exchange or store at

      
      . Stable for weeks if pH < 5.
      

Protocol B: Thermal Hydrolysis (Metal-Free)

Best for: Large scale synthesis where silver contamination must be strictly avoided.

Time: 24–48 Hours | Yield: ~85%

  • Suspension:

    • Suspend

      
       (e.g., 500 mg) in 50 mL degassed water.
      
  • Long Reflux:

    • Reflux vigorously for 24–48 hours. The poor solubility of the chloride precursor limits the rate.

    • The white solid (

      
      ) will gradually disappear, and the solution may turn slightly pale green/yellow (often due to trace oxidation or clustering).
      
  • Filtration:

    • Filter off any unreacted starting material.

  • Concentration:

    • The solution contains

      
      .
      
    • Note: The presence of

      
       can be problematic for ligands with weak binding affinities, as 
      
      
      
      can compete for coordination.

Characterization & Validation

To validate the formation of the fac-tricarbonyl core, Infrared Spectroscopy (IR) is the most diagnostic tool.

A. Infrared Spectroscopy (Solution IR)

The


 symmetry of the fac-

core results in two characteristic carbonyl stretching bands:
  • A1 mode (Totally symmetric): Sharp, higher energy.

  • E mode (Degenerate): Broad/Strong, lower energy.

SpeciesSolvent

Bands (

)
Interpretation


2049 (w), 2020 (s), 1985 (m)Precursor pattern.

Water 2024 (s), 1900 (vs, br) Product confirmed.

Protocol: Take a drop of the aqueous product solution and place it between


 plates (water resistant) or use an ATR-IR probe suitable for aqueous solutions.
B. HPLC Analysis
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Methanol gradient.

  • Detection: UV at 220 nm (carbonyl) or 254 nm.

  • Profile:

    
     elutes early (polar) as a broad peak due to water exchange. Ligand-substituted products will elute later and sharper.
    

Troubleshooting & Optimization

IssueCauseSolution
Precipitate forms on cooling Re-clustering or AgCl breakthroughFilter again through 0.1

. Ensure pH is acidic (< 5).
Low Yield (Method B) Incomplete hydrolysisIncrease reflux time to 48h or switch to Method A.
Oligomerization pH too highThe triaqua cation is acidic (

). Keep pH acidic (2-5). If pH > 7, the inert tetramer

forms.
Broad NMR Signals Water exchangeThis is normal.

NMR in

is not diagnostic for the aqua complex. Use IR.

References

  • Alberto, R., et al. (1998). "A Novel Organometallic Aqua Complex of Technetium(I).

    
     from 
    
    
    
    in Water." Journal of the American Chemical Society, 120(31), 7987–7988. Link
  • Gunnlaugsson, T., et al. (2018).[2] "Synthesis and characterization of novel rhenium(I) complexes towards potential biological imaging applications." Chemistry Central Journal, 12, 1-12. Link

  • Schibli, R., & Alberto, R. (2021). "Introduction of Re(CO)3+ Organometallic Species into Vinylpyrrolidone-Allyliminodiacetate Copolymers." Polymers, 13(11), 1863. Link

  • Herrick, R. S., et al. (2014). "Fundamental Chemistry of the Re(CO)3(H2O)3+ Synthon." Inorganic Chemistry, 53(19), 10301–10310. Link

Sources

Application Note: Synthesis and Spectroelectrochemical Generation of Mixed-Valence Rhenium Tricarbonyl Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for transforming Pentacarbonylrhenium(I) chloride [Re(CO)₅Cl] into stable, dinuclear mixed-valence (MV) assemblies. While Rhenium(I) tricarbonyl diimine complexes are widely recognized for their luminescence and photocatalytic CO₂ reduction capabilities, their application in fundamental electron transfer (ET) studies requires precise synthetic architecture. This guide focuses on the "Building Block" approach: activating [Re(CO)₅Cl] to form solvato-cations, assembling pyrazine-bridged dimers, and generating the mixed-valence Re(I)/Re(II) state via spectroelectrochemistry (SEC).

Core Directive & Mechanistic Insight

The Role of Re(CO)₅Cl

[Re(CO)₅Cl] acts as the foundational electrophile. The kinetic inertness of the low-spin


 Re(I) center requires thermal activation to induce CO dissociation. The target geometry is almost exclusively facial (fac-), where three carbonyls occupy one face of the octahedron.[1] This fac-

core is robust, preserving its geometry through subsequent ligand substitution steps, which is critical for maintaining the electronic coupling pathways required for mixed-valence communication.
The "Building Block" Strategy

Direct synthesis of MV compounds from [Re(CO)₅Cl] is chemically difficult due to the instability of Re(II) monomers. The authoritative strategy is Post-Assembly Oxidation :

  • Ligand Substitution: Convert [Re(CO)₅Cl] to a neutral monomer [Re(CO)₃(L^L)Cl].

  • Halide Abstraction: Create a reactive solvato-cation [Re(CO)₃(L^L)(S)]⁺.

  • Dimerization: Link two cations with a bridging ligand (BL) to form the scaffold [{Re(CO)₃(L^L)}₂(μ-BL)]²⁺.

  • MV Generation: Electrochemically oxidize the scaffold to the +3 mixed-valence state.

Experimental Protocols

Phase 1: Synthesis of the Monomer Scaffold

Target: fac-[Re(CO)₃(bpy)Cl] (bpy = 2,2'-bipyridine)

Rationale: Toluene is selected over benzene for its higher boiling point (110°C), which accelerates the dissociative loss of CO without requiring pressurized vessels.

Materials:

  • [Re(CO)₅Cl] (Commercial grade, 98%)

  • 2,2'-Bipyridine (bpy)[2]

  • Toluene (Anhydrous)

  • Hexanes (for precipitation)

Protocol:

  • Charge a 100 mL Schlenk flask with [Re(CO)₅Cl] (361 mg, 1.0 mmol) and bpy (156 mg, 1.0 mmol).

  • Add 40 mL of anhydrous toluene under an Argon atmosphere.

  • Reflux the mixture for 2 hours. The solution will shift from colorless/pale yellow to a vibrant yellow/orange.

    • Mechanistic Note: The color change indicates the Metal-to-Ligand Charge Transfer (MLCT) band formation, characteristic of the Re(I)-diimine chromophore.

  • Cool to room temperature.

  • Concentrate the solution to ~5 mL under reduced pressure.

  • Add 20 mL of cold hexanes to precipitate the product.

  • Filter the yellow solid, wash with diethyl ether, and dry under vacuum.

    • Yield: >85%.

    • Validation: IR (CH₂Cl₂)

      
      : ~2022 (s), 1920 (br) cm⁻¹.
      
Phase 2: Activation (Halide Abstraction)

Target: fac-[Re(CO)₃(bpy)(MeCN)]OTf

Rationale: The chloride ligand is tightly bound. Silver triflate (AgOTf) drives the reaction by precipitating AgCl (


), leaving a weakly coordinating triflate or solvent molecule (acetonitrile) in the sixth coordination site.

Protocol:

  • Dissolve fac-[Re(CO)₃(bpy)Cl] (200 mg, 0.43 mmol) in 30 mL of dichloromethane (DCM).

  • Add AgOTf (116 mg, 0.45 mmol) dissolved in 2 mL acetonitrile (MeCN).

  • Stir in the dark (foil-wrapped) at reflux for 2 hours.

    • Critical Step: Light protection prevents photoreduction of the silver salt.

  • Filter through a Celite pad to remove the grey AgCl precipitate.

  • Evaporate the filtrate to dryness. Recrystallize from DCM/Ether.

Phase 3: Dinuclear Assembly

Target: ₂ (pz = pyrazine)

Rationale: Pyrazine is a "non-innocent" bridge that facilitates strong electronic communication (superexchange) between the two metal centers, essential for observing Class II/III mixed-valence behavior.

Protocol:

  • Dissolve fac-[Re(CO)₃(bpy)(MeCN)]OTf (200 mg) in 20 mL THF.

  • Add Pyrazine (0.5 equivalents, strictly stoichiometric) to the solution.

  • Reflux for 12 hours under Argon.

  • The product precipitates as a dark yellow/orange solid.

  • Collect by filtration and wash with copious THF to remove unreacted monomer.

Visualization of Synthetic Workflow

The following diagram illustrates the stepwise conversion of the precursor into the mixed-valence active scaffold.

Re_Synthesis_Workflow cluster_legend Reaction Phase Start Re(CO)5Cl (Precursor) Step1 fac-[Re(CO)3(bpy)Cl] (Neutral Monomer) Start->Step1 + bpy, Toluene, Reflux - 2 CO Step2 [Re(CO)3(bpy)(MeCN)]+ (Activated Solvato) Step1->Step2 + AgOTf, MeCN - AgCl (Precipitate) Step3 [{Re(CO)3(bpy)}2(μ-pz)]2+ (Dinuclear Scaffold) Step2->Step3 + 0.5 eq Pyrazine Reflux THF MV_State [{Re(CO)3(bpy)}2(μ-pz)]3+ (Mixed Valence State) Step3->MV_State Electrochemical Oxidation (Spectroelectrochemistry)

Caption: Stepwise synthetic pathway from Re(CO)₅Cl precursor to the Mixed-Valence assembly.

Generation & Characterization of the MV State

The mixed-valence state (


) is generated oxidatively. The most reliable method is IR-Spectroelectrochemistry (IR-SEC)  because the Carbonyl (CO) stretching frequencies are highly sensitive reporters of electron density on the metal.
Spectroelectrochemical Setup
  • Cell: Optically transparent thin-layer electrochemical (OTTLE) cell with CaF₂ windows.

  • Solvent/Electrolyte: 0.1 M TBA[PF₆] in dry Acetonitrile or DCM.

  • Working Electrode: Platinum minigrid.

  • Reference: Ag/AgCl (pseudo-reference).

Data Interpretation (Self-Validating Metrics)

Upon applying a potential slightly more positive than the first oxidation wave (


), the following spectral shifts confirm the formation of the MV species:
SpeciesOxidation State

(cm⁻¹)
Description
Precursor Re(I) - Re(I)2025, 1915Sharp, intense bands.
Mixed-Valence Re(I) - Re(II)Shift A: 2025, 1915Shift B: 2080, 1960Split Spectrum: The Re(I) end remains near original values; the oxidized Re(II) end shifts to higher wavenumbers due to reduced back-bonding.
Fully Oxidized Re(II) - Re(II)2085, 1965Single set of bands at high energy.
Electronic Coupling Mechanism

The classification of the MV species (Robin-Day Class I, II, or III) is determined by the presence of an Intervalence Charge Transfer (IVCT) band in the Near-IR (NIR) region.

ET_Mechanism cluster_0 Mixed Valence State (Re I / Re II) Re1 Re(I) (d6) Bridge Pyrazine (π-system) Re1->Bridge dπ -> pπ* Re2 Re(II) (d5) Re1->Re2 Electron Transfer Bridge->Re2 pπ* -> dπ IVCT IVCT Transition (Near-IR Absorption) IVCT->Re1 Excitation

Caption: Superexchange mechanism mediated by the pyrazine bridge, detectable via IVCT bands.

Troubleshooting & Critical Parameters

  • Silver Contamination: If the filtrate after AgOTf treatment remains cloudy, colloidal silver is present. This will interfere with electrochemistry. Remedy: Filter through a 0.2 µm PTFE syringe filter before the next step.

  • Ligand Scrambling: In coordinating solvents (MeCN) under high heat, the bridging ligand can be displaced by solvent. Prevention: Perform the dimerization step in THF or Acetone, where the solvent is less competitive than pyrazine.

  • CO Loss: While rare for Re(I), oxidation to Re(II) weakens the Re-CO bond. Precaution: Perform SEC experiments rapidly and avoid holding the potential at the oxidation limit for extended periods (>30 mins).

References

  • Synthesis of Re(I)

    • Reference: Giannini, L. et al. "Rhenium tricarbonyl complexes of azodicarboxylate ligands." Journal of Organometallic Chemistry.
    • Context: Establishes the standard toluene reflux method for Re(CO)5Cl substitution.
  • Spectroelectrochemistry of Re-Diimine Complexes

    • Reference: Machan, C. W. et al. "Electrocatalytic Reduction of CO2 Using the Complexes [Re(bpy)(CO)3L]n.
    • Context: Details the IR-SEC setup and characteristic carbonyl shifts upon reduction/oxid
  • Mixed-Valence Fundamentals

    • Reference: D'Alessandro, D. M. & Keene, F. R. "Current trends and future challenges in the experimental, theoretical and computational analysis of intervalence charge transfer (IVCT) transitions." Chemical Society Reviews.
    • Context: Authoritative review on analyzing MV systems and Robin-Day classific
  • Photochemistry and Ligand Substitution

    • Reference: Ishida, H. et al. "Photochemistry of fac-[Re(bpy)(CO)3Cl]." Inorganic Chemistry.
    • Context: Discusses the stability of the tricarbonyl core and mechanisms of ligand exchange relevant to synthesis.

Sources

Application Note: Protocol for Preparing Ferrocenophane Complexes with Re(CO)₅Cl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthesis of heteronuclear Rhenium(I)-Ferrocenophane conjugates via ligand substitution using Pentacarbonylchlororhenium(I) [Re(CO)₅Cl] .

The integration of ferrocenophanes—strained, bridged ferrocene derivatives—with rhenium tricarbonyl cores is a critical workflow in the development of bioorganometallic therapeutics (e.g., anticancer agents) and bimetallic catalysts . The ferrocenophane moiety acts as a redox-active electron reservoir, while the fac-[Re(CO)₃]⁺ core provides structural rigidity and luminescence properties.

Key Mechanistic Insight: The reaction proceeds via a thermal decarbonylation mechanism. [Re(CO)₅Cl] is an 18-electron saturated complex. Heating induces the dissociation of two equatorial CO ligands, creating vacant coordination sites. The ferrocenophane ligand (possessing donor atoms such as P, S, or N in the bridge or substituents) then coordinates to the rhenium center in a bidentate fashion, forming a thermodynamically stable, kinetically inert facial tricarbonyl complex: fac-[Re(CO)₃(κ²-L)Cl] .

Safety & Handling

  • Carbon Monoxide (CO): This reaction evolves CO gas. All procedures must be performed in a well-ventilated fume hood.

  • Inert Atmosphere: While Re(I) tricarbonyls are generally air-stable, the high-temperature synthesis and the ferrocenophane ligand (especially phosphine-based) may be oxidation-sensitive. Use standard Schlenk techniques or a glovebox.

  • Re(CO)₅Cl: Toxic by inhalation and ingestion. Handle with gloves and eye protection.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
[Re(CO)₅Cl] >98%Metal PrecursorStored in dark/desiccator.
Ferrocenophane Ligand >95%Chelating LigandE.g., dppf, trithia[3]ferrocenophane, or N-donor variants.
Toluene / Benzene AnhydrousSolventNon-polar solvents favor the neutral fac species.
Hexane / Pentane HPLC GradePrecipitantUsed for workup.
Dichloromethane (DCM) HPLC GradeExtractionFor solubilizing the product.
Equipment
  • Schlenk line (Dual manifold: Nitrogen/Vacuum).

  • Reflux condenser with gas outlet (bubbler).

  • Oil bath with temperature control.

  • FT-IR Spectrometer (Liquid cell or ATR) for monitoring carbonyl bands.

Experimental Protocol: Thermal Substitution

This protocol describes the synthesis of fac-[Re(CO)₃(Ferrocenophane)Cl] .

Phase 1: Preparation
  • Glassware Conditioning: Flame-dry a 50 mL two-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen (

    
    ).
    
  • Solvent Degassing: Sparge anhydrous toluene with

    
     for 20 minutes prior to use to remove dissolved oxygen.
    
Phase 2: Reaction Setup
  • Charge: Add [Re(CO)₅Cl] (100 mg, 0.276 mmol, 1.0 equiv.) and the Ferrocenophane Ligand (0.276 mmol, 1.0 equiv.) to the RBF against a counter-flow of

    
    .
    
    • Note: A strict 1:1 stoichiometry is crucial to prevent the formation of binuclear species or ligand-bridged oligomers.

  • Solvation: Add 20 mL of degassed toluene via syringe.

    • Observation: [Re(CO)₅Cl] is sparingly soluble at room temperature; the mixture may appear as a suspension.

  • Reflux: Attach the reflux condenser. Heat the mixture to reflux (~110°C) with stirring.

    • Timecourse: 2 to 6 hours.

    • Visual Indicator: The solution will typically darken (e.g., from pale yellow to deep orange/red or purple) as the substitution occurs and the ferrocene moiety engages electronically with the Re center.

Phase 3: Reaction Monitoring (Self-Validating Step)

Crucial Checkpoint: Monitor the reaction via FT-IR spectroscopy.

  • Start: [Re(CO)₅Cl] shows sharp CO bands at ~2155 (w), 2040 (s), and 1980 (m) cm⁻¹.

  • End: The reaction is complete when the starting material bands disappear and are replaced by the characteristic fac-[Re(CO)₃] pattern:

    • One sharp band at ~2020–2030 cm⁻¹ (A₁ mode).

    • One broad/split band at ~1890–1920 cm⁻¹ (E mode).

Phase 4: Workup & Purification[1]
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Concentration: Reduce the solvent volume to ~2–3 mL under reduced pressure (vacuum).

  • Precipitation: Slowly add cold Hexane or Pentane (~15 mL) to induce precipitation of the complex.

    • Technique: Layering the hexane on top of the toluene and allowing slow diffusion at 4°C yields crystals suitable for X-ray diffraction.

  • Filtration: Collect the solid by filtration (fritted glass funnel) or centrifugation.

  • Washing: Wash the precipitate with cold pentane (2 x 5 mL) to remove unreacted ligand.

  • Drying: Dry the solid under high vacuum for 4 hours.

Mechanism & Pathway Visualization

The following diagram illustrates the dissociative substitution pathway, highlighting the transition from the 18-electron precursor to the stable 18-electron product.

Re_Ferrocenophane_Mechanism Start [Re(CO)5Cl] (18e- Precursor) Inter {Re(CO)3Cl}* (14e- Reactive Intermediate) Start->Inter Heat (-2 CO) Product fac-[Re(CO)3(L-L)Cl] (18e- Stable Complex) Inter->Product Chelation CO_Gas 2 CO (gas) Inter->CO_Gas Ligand Ferrocenophane (L-L) Ligand->Inter Coordination

Caption: Thermal decarbonylation mechanism converting Re(CO)₅Cl to the fac-tricarbonyl ferrocenophane complex.

Characterization Data Summary

To validate the synthesis, compare your data against these expected values.

TechniqueParameterExpected SignalInterpretation
FT-IR

~2025 cm⁻¹ (s) Symmetric stretch (A₁) of fac-Re(CO)₃

~1900-1920 cm⁻¹ (vs, br) Asymmetric stretch (E) of fac-Re(CO)₃
¹H NMR Ferrocenyl CpShifted vs. free ligandDownfield shift indicates coordination.
SymmetryLoss of symmetryInequivalency of Cp protons due to rigid chelation.
³¹P NMR

(if P-ligand)
Significant coordination shiftConfirmation of Re-P bond formation.
UV-Vis MLCT Band~350–450 nmMetal-to-Ligand Charge Transfer (Re

).

Troubleshooting & Optimization

Problem: Incomplete Conversion
  • Cause: Insufficient temperature or time.

  • Solution: Switch solvent to Xylene (bp 140°C) to drive CO loss more vigorously. Ensure continuous

    
     flow to sweep away evolved CO.
    
Problem: Oxidation (Green/Blue solution)
  • Cause: Oxidation of the Ferrocene unit (

    
    ) by air.
    
  • Solution: Rigorous degassing of solvents is mandatory. Add a reducing agent (e.g., Sodium Ascorbate) if the application permits, or repurify under strict anaerobic conditions.

Problem: Formation of Binuclear Species [1][2]
  • Cause: Excess [Re(CO)₅Cl] or poor solubility of the ligand.

  • Solution: Ensure slow addition of the metal precursor to the ligand solution (inverse addition) if the ligand is highly bridging-prone.

Experimental Workflow Diagram

Workflow Prep Step 1: Degas Toluene (Sparge N2, 20 min) Mix Step 2: Mix Re(CO)5Cl + Ligand (1:1 Ratio, Schlenk Flask) Prep->Mix Reflux Step 3: Reflux (110°C, 2-6h) Monitor IR for CO bands Mix->Reflux Check IR Check: 2025, 1900 cm-1 present? Reflux->Check Check->Reflux No (Continue Heating) Workup Step 4: Concentrate & Precipitate (Add Hexane) Check->Workup Yes Recryst Step 5: Recrystallization (DCM/Hexane) Workup->Recryst

Caption: Step-by-step experimental workflow for the synthesis and purification of the complex.

References

  • Fundamental Reactivity of Re(CO)

    • Reaction of [Re(CO)₅Cl] with bidentate ligands to form fac-[Re(CO)₃(L)Cl] species.
    • Source: Molecules2021, 26(4), 1102.
  • Ferrocene-Rhenium Conjugates in Cancer Research

    • Synthesis and antiproliferative activity of hydroxyferrocifen hybrids.[1]

    • Source: Dalton Transactions2013 , 43, 817–830.[1]

  • General Protocol for Re(I)

    • Synthesis and Characterization of Novel [2 + 1] Tricarbonyl Rhenium Complexes.
    • Source: Bioinorganic Chemistry and Applic
  • Mechanistic Insight (CO Substitution): Kinetics and Mechanism of CO Substitution in Metal Carbonyls. Source: Chemical Reviews2020, 120(2), 1023–1089. (General Reference for substitution mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Pentacarbonylchlororhenium(I) Handling & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Product: Pentacarbonylchlororhenium(I) Formula: [Re(CO)₅Cl] CAS: 14099-01-5 Support Tier: Level 3 (Senior Application Scientist)

Core Integrity & Storage Protocols

Status: Critical Control Point

Although [Re(CO)₅Cl] is often described in older literature as "air-stable," this is a half-truth that leads to experimental failure. While it does not pyrophorically ignite like organolithiums, it undergoes oxidative decarbonylation upon prolonged exposure to air, moisture, and light.

Q: My reagent arrived white but has turned pale yellow/grey in storage. Is it usable?

A: Proceed with caution.

  • Pure Compound: White to off-white crystalline powder.[1]

  • Yellow/Grey Tint: Surface oxidation or partial decarbonylation. It may still work for robust syntheses (e.g., refluxing in toluene) if the impurity load is low (<5%).

  • Green/Black Discoloration: Significant decomposition into Rhenium(IV) oxide (

    
    ) or metallic Rhenium. Discard. 
    
Q: What is the "Gold Standard" for storage?

To maintain >99% purity for kinetic studies or pharmaceutical precursors, follow this strict protocol:

ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen (Inert)Prevents slow oxidation to perrhenate (

).
Temperature 2–8°C (Refrigerated)Slows thermal decarbonylation kinetics.
Light Amber vial / Foil wrapThe Re-CO bond is photolabile; UV/Vis light triggers CO loss.
Desiccant RequiredHydrolysis can release HCl and form hydroxo-species.

Solubilization & Reaction Dynamics

Solvent Compatibility Table

Users often struggle with the poor solubility of the pentacarbonyl precursor.

SolventSolubility RatingApplication Notes
Pentane/Hexane InsolubleUsed to wash away impurities; product will not dissolve.
Toluene Low (Cold) / High (Hot)Ideal for Synthesis. Allows removal of liberated CO gas at reflux (

C).
DCM / Chloroform Moderate to GoodGood for room temp reactions or crystal growth.
THF GoodUseful, but THF can coordinate if CO loss occurs, forming

.
Methanol ModerateOften used in mixtures (DCM/MeOH) for polar ligand coordination.
Diagram 1: Inert Atmosphere Handling Workflow

This workflow prevents moisture ingress during the critical weighing step.

InertHandling Start Storage Vial (Argon/4°C) Glovebox Glovebox (Best Practice) Start->Glovebox Preferred Schlenk Schlenk Line (Alternative) Start->Schlenk If Box Unavailable Weigh Weighing Boat (Anti-static) Glovebox->Weigh Inert Atms Schlenk->Weigh Cone of N2 flow Reactor Reaction Vessel (Pre-purged N2) Weigh->Reactor Rapid Transfer

Caption: Decision tree for transferring Re(CO)₅Cl without introducing atmospheric moisture.

Troubleshooting Ligand Substitution (Synthesis)

The primary application of [Re(CO)₅Cl] is synthesizing tricarbonyl complexes:


.
Q: I am refluxing in toluene, but the white solid won't dissolve.

A: This is normal initially . [Re(CO)₅Cl] is sparingly soluble in toluene at room temperature. As the solution heats to reflux:

  • The small amount of dissolved Re reacts with your ligand.

  • CO gas is evolved (bubbling).

  • Le Chatelier’s principle drives more solid Re precursor into solution. Fix: Do not add more solvent. Ensure vigorous stirring and reflux (

    
    C) to drive the "dissolution-reaction" equilibrium.
    
Q: My reaction turned black. What happened?

A: You likely have Rhenium "Crash Out" (Reduction).

  • Cause: Overheating without sufficient ligand, or presence of a reducing agent. The Re(I) has reduced to Re(0) metal nanoparticles (black).

  • Prevention: Ensure your ligand is in slight excess (1.1 equivalents). If using a harsh reductant elsewhere, add it after the Re complexation is complete.

Q: Why do I get a mixture of isomers?

A: While the fac-isomer (facial) is thermodynamically preferred due to the strong trans-effect of CO, kinetic isomers can form with bulky ligands.

  • Diagnostic: Check IR spectroscopy.

    • 
      :  Distinctive 3-band pattern in the carbonyl region (
      
      
      
      ).
    • 
      :  Different pattern, usually indicative of incomplete rearrangement.
      
  • Fix: Extend reflux time to allow thermal rearrangement to the stable fac state.

Diagram 2: Ligand Substitution Pathway

Visualizing the conversion from Pentacarbonyl to Tricarbonyl.

LigandSub Precursor [Re(CO)5Cl] (White Solid) Intermediate Intermediate [Re(CO)4(L)Cl] Precursor->Intermediate -1 CO (Heat/UV) Product fac-[Re(CO)3(L)2Cl] (Fluorescent/Yellow) Intermediate->Product -1 CO (Ligand Chelation) Decomp Re(0) / ReO2 (Black Precipitate) Intermediate->Decomp O2 Leak / Overheat Product->Product Thermodynamic Sink

Caption: The stepwise loss of CO ligands. Oxygen ingress at the intermediate stage leads to irreversible decomposition.

Safety & Waste Management

  • CO Hazard: The synthesis of 1 mole of product releases 2 moles of Carbon Monoxide gas. Always perform reactions in a fume hood with active ventilation.

  • Toxicity: Rhenium compounds are generally considered toxic if swallowed or inhaled (Acute Tox 3).

  • Disposal: Do not dispose of in general organic waste. Segregate into "Heavy Metal / Organometallic" waste streams to prevent catalytic reactions in the waste drum.

References

  • ChemicalBook. (2025).[2][3][4] Rhenium Pentacarbonyl Chloride MSDS & Properties. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Chloropentacarbonylrhenium(I). Retrieved from

  • PubChem. (2025).[5][6] this compound - Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[2][5] this compound(I) Product Specification. Retrieved from [5]

  • Royal Society of Chemistry. (2016). Synthesis and characterization of rhenium(I) phosphinine complexes. Retrieved from

Sources

Technical Support Center: Rhenium Pentacarbonyl Chloride (Re(CO)₅Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Rhenium Pentacarbonyl Chloride (Re(CO)₅Cl). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing thermal decomposition and troubleshooting common issues encountered during the use of Re(CO)₅Cl in solution. Our aim is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of Re(CO)₅Cl

Rhenium pentacarbonyl chloride is a critical precursor in organometallic synthesis, valued for its ability to form diverse rhenium tricarbonyl complexes.[1] However, its utility is intrinsically linked to its stability. While stable at room temperature under an inert atmosphere, Re(CO)₅Cl requires thermal activation for most of its synthetic applications, typically at temperatures of 60°C and above.[2] This necessary application of heat creates a delicate balance, as elevated temperatures can also induce thermal decomposition, compromising the purity of your starting material and the outcome of your reaction. This guide will provide you with the foundational knowledge and practical strategies to navigate this challenge successfully.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of Re(CO)₅Cl in solution.

1. What are the first signs of Re(CO)₅Cl decomposition in my solution?

The initial visual indicator of decomposition is often a color change in your solution. A freshly prepared solution of Re(CO)₅Cl in a suitable solvent should be colorless. Upon heating to initiate a reaction, a pale yellow or reddish color may develop, indicating the formation of the desired complex.[2] However, if the solution turns dark, progressing to a dark green or black appearance, it is a strong indication that thermal decomposition is occurring.[2] This is often accompanied by the formation of a precipitate.

2. What is the primary thermal decomposition product of Re(CO)₅Cl in solution?

The major and most commonly reported thermal decomposition byproduct of Re(CO)₅Cl in solution is the dinuclear rhenium complex, octacarbonyl-di-μ-chloro-dirhenium(I), [Re₂(μ-Cl)₂(CO)₈]. The formation of this dimer is a result of the loss of carbon monoxide (CO) ligands and subsequent dimerization of the resulting unsaturated species.

3. At what temperature does thermal decomposition of Re(CO)₅Cl become a significant issue?

While reactions involving Re(CO)₅Cl often require temperatures starting around 60°C for activation, rapid ligand substitution and decomposition become more pronounced at temperatures above 80°C.[2] It is a fine balance between providing enough energy to drive the desired reaction and avoiding excessive temperatures that favor decomposition. The optimal temperature will be reaction-specific, and careful monitoring is crucial.

4. How do I choose the right solvent to minimize decomposition?

The choice of solvent is critical for both solubility and stability. Re(CO)₅Cl is soluble in a range of organic solvents, including toluene, acetonitrile, and dichloromethane (CH₂Cl₂).[2]

| Solvent Compatibility for Re(CO)₅Cl | | :--- | :--- | | Recommended Solvents | Toluene, Acetonitrile, Dichloromethane (for lower temperatures), Tetrahydrofuran (THF) | | Solvents to Use with Caution | Alcohols (e.g., methanol, ethanol) - can act as ligands and participate in substitution reactions, especially at elevated temperatures. | | Incompatible Solvents | Protic solvents with high water content should be avoided due to the moisture sensitivity of Re(CO)₅Cl. |

5. Is Re(CO)₅Cl sensitive to air and moisture?

Yes, Re(CO)₅Cl is sensitive to both air and moisture.[3] Exposure to atmospheric oxygen and water can lead to hydrolysis and oxidation, resulting in the degradation of the compound. Therefore, it is imperative to handle Re(CO)₅Cl under an inert atmosphere, such as nitrogen or argon, using appropriate techniques like a glove box or Schlenk line.[4] All solvents and reagents should be rigorously dried and degassed before use.

6. Can light cause decomposition of Re(CO)₅Cl solutions?

Yes, solutions of Re(CO)₅Cl can be sensitive to light. Photochemical reactions can be initiated upon exposure to UV or even visible light, leading to the dissociation of CO ligands.[5] This can either facilitate a desired photochemical reaction or contribute to unwanted decomposition. It is good practice to protect solutions of Re(CO)₅Cl from light by wrapping the reaction vessel in aluminum foil, especially during prolonged reactions or storage.

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to troubleshooting common issues you may encounter during your experiments with Re(CO)₅Cl.

Problem 1: My colorless Re(CO)₅Cl solution turned dark green/black upon heating, and my reaction yield is low.
  • Likely Cause: This is a classic sign of significant thermal decomposition, leading to the formation of [Re₂(μ-Cl)₂(CO)₈] and other byproducts.[2] The reaction temperature is likely too high, or the reaction has been heated for too long.

  • Solutions:

    • Optimize Reaction Temperature: Carefully reduce the reaction temperature in increments of 5-10°C to find the minimum temperature required for the desired reaction to proceed at an acceptable rate.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

    • Consider a Milder Solvent System: If you are using a high-boiling solvent, consider switching to a lower-boiling one to allow for reflux at a lower temperature.

Problem 2: My reaction is sluggish or does not initiate, even at elevated temperatures.
  • Likely Cause: Several factors could be at play here. The thermal activation barrier for your specific reaction may not have been reached, or impurities in your reagents or solvent could be inhibiting the reaction.

  • Solutions:

    • Verify Reagent and Solvent Purity: Ensure that your Re(CO)₅Cl is of high purity and that your solvents have been properly dried and degassed. Traces of water or oxygen can interfere with the reaction.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of decomposition.

    • Check for Inhibitors: Certain compounds can act as inhibitors. Review all components of your reaction mixture for potential incompatibilities.

Problem 3: I observe an unexpected precipitate in my reaction mixture.
  • Likely Cause: The precipitate is likely the decomposition product [Re₂(μ-Cl)₂(CO)₈], which is less soluble than the starting material in many organic solvents.

  • Solutions:

    • Follow the recommendations in Problem 1 to minimize decomposition.

    • Purification: If decomposition is unavoidable to some extent, the desired product will need to be separated from the insoluble byproduct through filtration, followed by further purification techniques such as column chromatography or recrystallization.

Experimental Protocols and Methodologies

To ensure the integrity of your experiments, adhere to the following best practices.

Protocol 1: General Handling and Storage of Re(CO)₅Cl
  • Inert Atmosphere: Always handle solid Re(CO)₅Cl and its solutions under a dry, inert atmosphere (nitrogen or argon) using a glove box or Schlenk line.[4]

  • Storage: Store solid Re(CO)₅Cl in a tightly sealed container in a desiccator, inside a refrigerator. For long-term storage, a freezer is recommended.

  • Solvent Preparation: Use anhydrous solvents. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system) and thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Solution Preparation: Prepare solutions of Re(CO)₅Cl under an inert atmosphere. Weigh the solid in a glove box and add the degassed solvent via a cannula or a gas-tight syringe.

Protocol 2: A General Procedure for a Thermal Reaction
  • In a Schlenk flask, add Re(CO)₅Cl and any solid reactants under a counterflow of inert gas.

  • Add a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas for at least 15 minutes.

  • Add the degassed solvent via a cannula or syringe.

  • If any liquid reactants are to be added, ensure they are also degassed and add them via a syringe.

  • Place the flask in an oil bath preheated to the desired temperature.

  • Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., TLC, IR).

  • Upon completion, cool the reaction to room temperature before proceeding with workup.

Mechanistic Insights into Thermal Decomposition

Understanding the "why" behind experimental choices is paramount. The thermal decomposition of Re(CO)₅Cl is believed to proceed through a dissociative mechanism.

Decomposition_Mechanism Re_CO5Cl Re(CO)₅Cl Intermediate [Re(CO)₄Cl] + CO Re_CO5Cl->Intermediate Δ (Heat) - CO Dimer [Re₂(μ-Cl)₂(CO)₈] Intermediate->Dimer + [Re(CO)₄Cl] Prevention_Strategies cluster_conditions Reaction Conditions cluster_additives Additives Temperature Control Temperature Control Inert Atmosphere Inert Atmosphere Solvent Choice Solvent Choice Ligand Exchange Ligand Exchange Preventing Decomposition Preventing Decomposition Preventing Decomposition->Temperature Control Minimize ΔT Preventing Decomposition->Inert Atmosphere Exclude O₂, H₂O Preventing Decomposition->Solvent Choice Optimize Stability Preventing Decomposition->Ligand Exchange Introduce Stabilizing Ligands

Caption: Key strategies for preventing the thermal decomposition of Re(CO)₅Cl.

  • Precise Temperature Control: Use a reliable oil bath and thermometer to maintain a constant and accurate temperature. Avoid localized overheating.

  • Rigorous Inert Atmosphere Techniques: The exclusion of oxygen and water is non-negotiable. Any compromise in your inert atmosphere technique will lead to decomposition.

  • Strategic Solvent Selection: Choose a solvent that not only dissolves your reactants but also has a boiling point that allows for a suitable reaction temperature without being excessively high.

  • Consideration of Stabilizing Ligands: In some cases, the addition of a coordinating ligand, such as a phosphine, can stabilize the rhenium center and prevent decomposition. [6]Phosphine ligands are known to modulate the electronic and steric properties of metal centers and can sometimes be used to enhance stability. [6] By implementing these strategies, you can significantly improve the outcome of your reactions involving Re(CO)₅Cl and ensure the integrity of your scientific endeavors.

References

  • Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands - PMC - PubMed Central. Available at: [Link]

  • [Re(CO)3(5-PAN)Cl], A Rhenium(I) Naphthalimide Complex for the Visible Light Photocatalytic Reduction of CO2 - The Royal Society of Chemistry. Available at: [Link]

  • 2.9: Phosphines - Chemistry LibreTexts. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. Available at: [Link]

  • Investigation of thermal properties of the volatile carbonyl compounds of rhenium Re2(CO)10 and Re(CO)3(C5H5) | Request PDF - ResearchGate. Available at: [Link]

  • A Glance on Pentacarbonylrhenate(-I) and on the (umgepolte) Pentacarbonylrhenium( plus I) Cation [as Re(CO)(5)FBF3] and their Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Rhenium(I) pentacarbonyl chloride | C5ClO5Re | CID 518876 - PubChem. Available at: [Link]

  • Fundamental Chemistry of the Re(CO)3(H2O)3+ Synthon - ACS. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pentacarbonylchlororhenium(I)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pentacarbonylchlororhenium(I), Re(CO)₅Cl. This guide is designed for researchers, scientists, and professionals in drug development and related fields who utilize this versatile organometallic precursor. Here, we address common challenges encountered during its synthesis, with a focus on identifying and mitigating impurities. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your experimental outcomes.

Introduction to the Synthesis and Common Challenges

This compound(I) is a critical starting material for the synthesis of a wide array of rhenium(I) complexes used in catalysis, photophysics, and medicinal chemistry. A common and efficient laboratory-scale synthesis involves the direct chlorination of dirhenium decacarbonyl (Re₂(CO)₁₀). While seemingly straightforward, this reaction can be prone to the formation of impurities if not carefully controlled. The primary challenges are incomplete reaction, leading to contamination with the starting material, and side reactions, particularly under thermal stress, which can generate dimeric byproducts.

This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed analytical and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of Re(CO)₅Cl from Re₂(CO)₁₀?

The two most prevalent impurities are:

  • Unreacted Dirhenium Decacarbonyl (Re₂(CO)₁₀): This occurs if the chlorination reaction does not go to completion. Re₂(CO)₁₀ is a white, crystalline solid that is volatile and soluble in many organic solvents.

  • Octacarbonyl-di-μ-chloro-dirhenium(I) ([Re₂(μ-Cl)₂(CO)₈]): This dinuclear complex can form as a byproduct, particularly if the reaction mixture is subjected to excessive heat or prolonged reaction times. It is also a crystalline solid, though generally less soluble than Re(CO)₅Cl in nonpolar solvents.

Q2: My final product is off-white or yellowish. What is the likely cause?

Pure this compound(I) is a white crystalline solid. A yellowish tint often suggests the presence of decomposition products or, in some cases, finely divided metallic rhenium resulting from more extensive decomposition. The dinuclear impurity, [Re₂(μ-Cl)₂(CO)₈], can also impart a pale color to the product. It is crucial to handle Re(CO)₅Cl under an inert atmosphere as it is sensitive to moisture, which can lead to hydrolysis and subsequent decomposition.

Q3: How can I monitor the progress of the reaction to avoid incomplete conversion?

Infrared (IR) spectroscopy is the most effective tool for real-time reaction monitoring. The carbonyl stretching region (ν(CO)) of the IR spectrum provides distinct signatures for the starting material, product, and major impurities.

  • Re₂(CO)₁₀: Shows a complex pattern in the 1950–2150 cm⁻¹ region.

  • Re(CO)₅Cl: Exhibits a simpler, characteristic pattern for a C₄ᵥ symmetry molecule, with strong absorptions around 2142, 2043, and 1985 cm⁻¹.

  • [Re₂(μ-Cl)₂(CO)₈]: Presents a different set of carbonyl bands, typically observed in the 2100-1900 cm⁻¹ range.

By taking aliquots of the reaction mixture and analyzing them via IR, you can track the disappearance of the Re₂(CO)₁₀ signals and the appearance of the Re(CO)₅Cl peaks until the reaction is complete.

Troubleshooting Guide: Identifying Impurities

A multi-technique analytical approach is the most robust way to identify impurities in your Re(CO)₅Cl sample.

Spectroscopic Identification

The following table summarizes the key spectroscopic features that can be used to distinguish between pure Re(CO)₅Cl and its common impurities.

CompoundAppearanceIR ν(CO) Bands (cm⁻¹)¹³C NMR (CO region, ppm)Key Differentiating Features
Re(CO)₅Cl (Product) White crystalline solid~2142 (w), ~2043 (s), ~1985 (s)~185.2, ~184.3, ~180.4Simple three-band IR pattern. Three distinct carbonyl resonances in ¹³C NMR.
Re₂(CO)₁₀ (Starting Material) White crystalline solid~2070 (s), ~2014 (s), ~1976 (m)~192.1, ~182.8More complex IR spectrum. Two distinct carbonyl resonances in ¹³C NMR.
[Re₂(μ-Cl)₂(CO)₈] (Byproduct) Pale crystalline solid~2105 (m), ~2020 (s), ~1970 (s)~180-190 (multiple signals expected)IR pattern is distinct from both product and starting material.

Note: Exact peak positions may vary slightly depending on the solvent and instrument.

Workflow for Impurity Identification

The following workflow can guide you through the process of identifying an unknown impurity in your Re(CO)₅Cl sample.

Impurity_Identification start Crude Re(CO)₅Cl Sample ir_spec Acquire IR Spectrum (ν(CO) region) start->ir_spec compare_ir Compare with Reference Spectra ir_spec->compare_ir nmr_spec Acquire ¹³C NMR Spectrum (CO region) compare_nmr Compare with Reference Spectra nmr_spec->compare_nmr pure Sample is Pure compare_ir->pure Matches Re(CO)₅Cl impure Impurities Detected compare_ir->impure Extra Peaks Present re2co10 Impurity: Re₂(CO)₁₀ compare_nmr->re2co10 Peaks at ~192 & ~183 ppm re2co8cl2 Impurity: [Re₂(μ-Cl)₂(CO)₈] compare_nmr->re2co8cl2 Multiple Peaks ~180-190 ppm unknown Unknown Impurity compare_nmr->unknown Other Signals impure->nmr_spec Purification_Workflow start Impure Re(CO)₅Cl sublimation Vacuum Sublimation (60-80 °C, <0.1 mmHg) start->sublimation analysis Analyze Purity (IR, NMR, Melting Point) sublimation->analysis crystallization Recrystallization (e.g., from hexanes or CH₂Cl₂/hexanes) crystallization->analysis pure_product Pure Re(CO)₅Cl analysis->pure_product Purity Confirmed repeat_purification Repeat Purification analysis->repeat_purification Impurities Remain repeat_purification->crystallization

Technical Support Center: Purification of Rhenium Tricarbonyl Complexes

[1][2]

Status: Online Operator: Senior Application Scientist Ticket Topic: Chromatography & Purification Protocols for

Audience:123

Welcome to the Support Center

You are likely working with the

1313

This guide is structured to troubleshoot your specific purification bottlenecks, moving from the precursor stage to final complex isolation.

Part 1: The Precursor Stage (Root Cause Analysis)[1][3]

Before troubleshooting the HPLC of your final conjugate, we must validate the input.[1] Impurities in the

123

Diagnostic Check: Is your precursor pure? The most common contaminant is unreacted perrhenate (

123

Protocol: Quality Control of


  • Method: C18 Reverse Phase HPLC (Analytical)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1][3][4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: 0-100% B over 15 minutes.

  • Detection: 254 nm (Ligand) and 220 nm (CO backbone).[1][2][3]

SpeciesApprox.[1][2][4][5][6][7][8] Retention Behavior (C18)Characteristic

(Perrhenate)
Void Volume (

)
Elutes immediately; highly polar anion.[1][2][3]

Early Elution (k' < 2)Often broad due to water ligand exchange.[1][2][3]

Late ElutionStarting material (if using pentacarbonyl route).[1][2][3]

Technical Insight: The aqua ligands in the precursor are labile.[1][2] If you run this on silica (Flash), they will likely stick or decompose.[1][2][3] Always use Reverse Phase (RP) or ion exchange for the precursor. [1][3]

Part 2: HPLC Troubleshooting (The "Tailing" Ticket)

User Complaint: "My Rhenium complex elutes as a broad, tailing peak, or I see double peaks."

The Mechanism: Most bioactive Re(I) tricarbonyl complexes are cationic (charge +1).[1][3] Residual silanol groups (

12313
Troubleshooting Workflow: The Peak Shape Matrix

GStartIssue: Poor Peak ShapeCheckChargeIs the Complex Cationic?Start->CheckChargeCheckModCurrent Modifier?CheckCharge->CheckModYesDoublePeakObservation: Double Peaks?CheckCharge->DoublePeakPeak SplittingTFAUsing Formic Acid?CheckMod->TFASwitchTFAAction: Switch to 0.1% TFA(Suppresses Silanols)TFA->SwitchTFAYes (Formic is too weak)StereoAction: Check Stereoisomers(Racemic Ligands?)DoublePeak->StereoChiral LigandHydrolysisAction: Check Hydrolysis(Ligand falling off?)DoublePeak->HydrolysisLabile Ligand

Figure 1: Decision tree for diagnosing chromatographic anomalies in Re(I) tricarbonyl separations.

Optimization Guide: Mobile Phase Modifiers

The choice of acid modifier is critical for Re(I) complexes.[1][3]

ModifierpH (approx)ProsConsBest For
0.1% TFA ~2.0Excellent silanol suppression (ion pairing); sharp peaks.[1][2][3]Suppresses MS signal (electrospray ionization).[1][2][3]Analytical purity checks; non-MS prep.[1][2]
0.1% Formic Acid ~2.7MS-friendly.[1]Weaker silanol suppression; may cause tailing for cationic Re-complexes.[1][2]LC-MS screening.
Ammonium Acetate (10mM) ~6.8Good for pH-sensitive ligands.[1][2][3]Risk: High pH can promote oxidation to

or hydrolysis.[1][2]
Acid-labile ligands.[1]

Critical Protocol: The "TFA Rescue" If you must use LC-MS and Formic acid is giving broad peaks:

  • Add Ammonium Formate (5-10 mM) to the aqueous mobile phase.[1][3]

  • Mechanism: The ammonium ions (

    
    ) compete with your cationic Re-complex for the silanol sites, sharpening the peak without the severe MS suppression of TFA.[1][3]
    
Part 3: Flash Chromatography (Scale-Up)

User Complaint: "I put my reaction on a silica column and my product never came out."

The Science: Standard silica gel (

13

123

Self-Validating Protocol for Normal Phase:

  • Neutralization: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the sample.[1][2][3] This neutralizes acidic sites.[1][2][9]

  • Solvent System: Use Dichloromethane (DCM) / Methanol (MeOH).[1][2][3]

    • Start: 100% DCM.[1][2]

    • Ramp: 0%

      
       10% MeOH.[1][2]
      
    • Note: Re-complexes often elute only when MeOH > 2-5% due to their polarity.[1][2][3]

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.[1][2][3] Alumina is less prone to "eating" organometallic cations.[1][2]

Part 4: Post-Purification Handling (The "Yellow Oil" Syndrome)

User Complaint: "I lyophilized my pure fraction, but it turned into a hygroscopic oil or decomposed."

Explanation: Rhenium tricarbonyl complexes, especially those with halide counter-ions (Cl-, Br-), are often hygroscopic.[1][3] Furthermore, removing TFA (if used) concentrates acid, which can degrade sensitive ligands during the final drying steps.[1][3]

The "Counter-Ion Swap" Protocol: To obtain a stable, crystallizable solid:

  • Isolate: Collect the HPLC fraction (containing TFA).[1][3]

  • Exchange: Dissolve the oil in a minimal amount of Methanol.

  • Precipitate: Add a saturated solution of

    
     (Ammonium Hexafluorophosphate)  or 
    
    
    .
  • Result: The

    
     salt is usually hydrophobic, non-hygroscopic, and precipitates immediately.[1][2][3]
    
  • Filter & Dry: Filter the solid and wash with cold water.[1][2] This removes excess acid and salts.[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Size Exclusion Chromatography (SEC)? A: Only if your Re-complex is conjugated to a large biomolecule (Antibody/Peptide > 2kDa).[1][2][3] For small molecules (<1kDa), SEC has insufficient resolution.[1][2][3] Use C18 Sep-Pak cartridges for rapid desalting instead.[1]

Q: My complex has a "shoulder" peak that has the same mass as the product. What is it? A: This is likely a stereoisomer. The

13123

Q: How do I store the purified fraction? A: Store as a solid at -20°C, protected from light. While Re(I) carbonyls are stable, solutions (especially in DMSO or Methanol) can slowly oxidize to perrhenate (

123
References
  • Alberto, R., et al. (1998).[1][3] "Low-pressure, water-based synthesis of the [Re(CO)3(H2O)3]+ ion."[1][2][3] Journal of Organometallic Chemistry.

    • Foundational text for precursor synthesis and stability.
  • Schibli, R., et al. (2002).[1][3] "Influence of the denticity of ligand systems on the in vitro and in vivo behavior of 99mTc(I)- and Re(I)-tricarbonyl complexes." Bioconjugate Chemistry.

    • Establishes HPLC behavior and stability profiles for various ligand types.
  • Restek Corporation. (2018).[1][2][3] "LC Troubleshooting: All of My Peaks Are Tailing!"

    • Authoritative guide on silanol interactions and buffer usage.
  • Mullice, L. A., et al. (2018).[1][3] "Exploration of Rhenium Bisquinoline Tricarbonyl Complexes." White Rose Research Online.

    • Specific protocols for RP-HPLC purification of cationic Re-complexes using TFA gradients.

Technical Support Guide: Troubleshooting Re(CO)₅Cl Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your synthesis of fac-[Re(CO)₃(L)₂Cl] (where L is a diimine, phosphine, or pyridine derivative) has stalled. The starting material, Pentacarbonylchlororhenium(I) [Re(CO)₅Cl], is notoriously kinetically inert due to its stable 18-electron configuration.

Low yields in this chemistry are rarely due to "bad luck." They are almost always traceable to kinetic barriers (insufficient decarbonylation energy) or solubility mismatches . This guide deconstructs the reaction into controllable variables, providing a logic-based path to >80% yields.

Module 1: The Mechanistic Barrier (The "CO Wall")

To fix the yield, you must understand the invisible wall you are trying to climb. This reaction is dissociative . The incoming ligand (


) cannot bind until a CO ligand leaves.
The Dissociative Pathway ( -like)

The rhenium center is saturated (18 electrons). It will not accept your ligand until it sheds CO to become a 16-electron intermediate. This step is the Rate Determining Step (RDS).

ReMechanism Start Re(CO)5Cl (18e⁻ Stable) TS Transition State (High Energy) Start->TS + Heat/hv Inter [Re(CO)4Cl] (16e⁻ Reactive) TS->Inter - CO (Slow) Inter->Start + CO (Recombination) Prod fac-[Re(CO)3(L)2Cl] (Thermodynamic Product) Inter->Prod + Ligand (Fast)

Figure 1: The Dissociative Substitution Mechanism. Note that CO recombination (dashed line) competes with your ligand. If the CO concentration in the flask remains high, the reaction reverses.

Module 2: Critical Process Parameters (CPP)

Solvent Selection & Temperature

The most common cause of low yield is insufficient thermal energy . The Re-CO bond is strong.

SolventBoiling PointSuitabilityVerdict
Dichloromethane (DCM) 40°CFail Too cold. CO will not dissociate thermally.
THF 66°CPoor Often too slow. Requires days or photolysis assistance.
Ethanol/Methanol 78°C / 65°CModerate Good for solubility, but kinetically slow. Often results in 30-50% yield unless refluxed for 24h+.
Toluene 110°CExcellent Gold Standard. High enough temp to drive CO loss rapidly (2-4h).
1,2-Dichlorobenzene 180°CAggressive Use only for bulky/stubborn ligands. Risk of decomposition.

Protocol Adjustment: If you are using Ethanol/Methanol and getting <50% yield, switch to Toluene . If your ligand is insoluble in Toluene, use a 3:1 Toluene:Ethanol mixture or switch to 2-Methoxyethanol (BP 124°C).

The "CO Headspace" Effect

Since the reaction is reversible (see Fig 1), dissolved CO will re-attack the 16e⁻ intermediate.

  • The Fix: You must continuously remove CO.

  • Action: Do not just reflux under a static balloon. Use an active Argon/Nitrogen purge (bubbling through the solution) for the first 15 minutes, then maintain a steady flow through the headspace to sweep away evolved CO.

The Silver Bullet: Ag⁺ Assistance

If thermal substitution fails, force the pathway via halide abstraction.

  • Reagent: Silver Triflate (AgOTf) or Silver Hexafluorophosphate (AgPF₆).

  • Mechanism: Ag⁺ strips the Cl⁻, creating a cationic solvent complex

    
    . This species is extremely labile and substitutes ligands instantly at mild temperatures.
    
  • Warning: This changes the product from neutral

    
     to cationic 
    
    
    
    . You must add a source of Cl⁻ (like Et₄NCl) at the end if you want the neutral chloride species back.

Module 3: Troubleshooting Logic Tree

Follow this decision matrix to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield CheckColor Did the solution change color? (Colorless -> Yellow/Orange) Start->CheckColor NoColor No: Solution remains colorless CheckColor->NoColor No YesColor Yes: Turned Yellow/Orange but yield is low CheckColor->YesColor Yes TempIssue Kinetic Issue: Temp too low for CO loss NoColor->TempIssue Action1 Action: Switch to Toluene or 2-Methoxyethanol TempIssue->Action1 CheckPrecip Is there a black precipitate? YesColor->CheckPrecip BlackPrecip Yes: Black solids (Re metal) CheckPrecip->BlackPrecip Yes NoBlack No: Clear solution CheckPrecip->NoBlack No Oxidation Decomposition: Overheating or Oxidation BlackPrecip->Oxidation Action2 Action: Lower Temp, Degas solvents rigorously Oxidation->Action2 Solubility Isolation Issue: Product stuck in solvent? NoBlack->Solubility Action3 Action: Add Hexane/Ether to precipitate product Solubility->Action3

Figure 2: Diagnostic logic flow for identifying the root cause of reaction failure.

Module 4: Self-Validating Protocols

Validation Method: IR Spectroscopy (The "Fingerprint")

You do not need NMR to track this reaction. IR is faster and definitive.

  • Starting Material (

    
    ): 
    
    • 
      : ~2040 (w), 1980 (s) cm⁻¹ (Pseudo-
      
      
      
      symmetry).
  • Product (

    
    ): 
    
    • 
      : ~2020 (s), 1920 (s), 1900 (s) cm⁻¹ (Distinct 3-band pattern, or 2 bands if lower symmetry splits are unresolved).
      
    • Note: The shift to lower wavenumbers indicates successful substitution (increased backbonding to remaining COs).

Optimized Synthesis Protocol (Toluene Method)
  • Charge: Place

    
     (1.0 eq) and Ligand (1.1 eq) in a round-bottom flask.
    
  • Solvent: Add Toluene (anhydrous not strictly required, but preferred). Concentration: 0.05 M.

  • Degas: Sparge with Argon for 10 mins.

  • Reflux: Heat to reflux (110°C).

  • Monitor: Check IR of an aliquot after 2 hours.

    • Pass: Disappearance of 2040/1980 peaks.

    • Fail: Persistence of 2040 peak

      
       Continue heating.
      
  • Workup:

    • Cool to room temp.

    • The Trick: Add an equal volume of Hexane or Diethyl Ether . The non-polar Re(I) product often precipitates as a bright yellow/orange powder.

    • Filter and wash with cold ether.

FAQ: Rapid Fire Solutions

Q: My product is an oil, not a powder. A: This is common with alkyl-substituted ligands. Dissolve the oil in a minimum amount of DCM, then slowly layer Pentane on top (vapor diffusion). Place in the freezer (-20°C) overnight to force crystallization.

Q: I see multiple spots on TLC. A: You might have formed the mer-isomer (kinetic product), though fac is thermodynamically preferred. Or, if using a bidentate ligand, you might have a monodentate intermediate where the ring hasn't closed. Action: Reflux longer. The mer isomer usually converts to fac over time, and the ring will close.

Q: Can I use Microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this reaction.

  • Settings: 140°C, 10-20 minutes, Toluene/Ethanol. This overcomes the activation barrier rapidly and minimizes decomposition time.

References

  • Mechanistic Insight & Solvent Effects

    • Reaction Mechanisms of Metal Carbonyls.[1] Chemistry LibreTexts.

  • Photophysical Properties & Synthesis of Re(I)

    • Photochemistry of fac-[Re(bpy)(CO)3Cl].
  • Electrocatalytic Applications & Ligand Design

    • Electrocatalytic CO2 Reduction by [Re(CO)3Cl(N-N)].
  • Silver-Assisted Synthesis (Halide Abstraction)

    • The synthesis and toxicity of tripodal tricarbonyl rhenium complexes.

Sources

side reactions in the synthesis of fac-[Re(CO)3]+ complexes

Technical Support Center: Synthesis of fac- Complexes

Part 1: Core Troubleshooting Guide

This section addresses the most frequent failure modes encountered during the derivatization of the fac-

Category 1: The "Perrhenate Problem" (Oxidation & Incomplete Conversion)

User Query: "I am seeing a strong signal at 0 ppm in my


Diagnosis: While the fac-

incomplete reduction

extreme oxidative stress
  • Scenario A: Starting from

    
     (Bulk Synthesis) 
    
    • Root Cause: If you started with a pentacarbonyl halide, perrhenate formation is highly unlikely unless strong oxidizing acids (e.g.,

      
      ) or aggressive oxidants were introduced.
      
    • Likely Culprit: The signal might be misidentified. Check for free ligand signals or hydrolyzed precursors.

  • Scenario B: Starting from

    
     (Radiopharmaceutical/Kit Chemistry) 
    
    • Root Cause: Incomplete reduction. The boranocarbonate reduction (IsoLink™ method) requires strict pH control and sufficient buffering.

    • Mechanism: The reduction of Re(VII) to Re(I) is a multi-electron process. If the pH rises too high (>11) during the reaction, the reducing power of boranocarbonate drops, and the reaction stalls.

Corrective Action:

  • Verify Reducing Agent: Ensure boranocarbonate is fresh. It degrades with moisture.

  • pH Control: Maintain reaction pH between 10–11 during the carbonylation step, then neutralize to pH 7.4 for ligand labeling.

  • Inert Atmosphere: While the product is stable, the intermediate low-valent species during reduction are sensitive. Perform the reduction step under

    
     or Ar.
    
Category 2: Oligomerization (The pH Trap)

User Query: "My reaction yield is low, and I see a precipitate or broad NMR signals that don't match my ligand. What is forming?"

Diagnosis: You are likely forming hydroxo-bridged oligomers . The fac-

  • The Pathway: At basic pH, the coordinated water molecules deprotonate to form hydroxo ligands (

    
    ), which are excellent bridging groups.
    
    • Dimer:

      
      
      
    • Trimer:

      
      
      
  • Consequence: These clusters are kinetically inert. Once formed, they do not readily substitute with your target ligand, effectively "locking" the rhenium out of the reaction.

Corrective Action:

  • Check pH Immediately: If your ligand requires a base for deprotonation, add it slowly or use a buffer. Do not let the bulk solution pH exceed 8.0 before the ligand has coordinated.

  • Rescue Protocol: Acidify the solution to pH 2–3 with dilute HCl or triflic acid. Heating this acidic solution for 30 minutes can revert the oligomers back to the monomeric

    
     species.
    
Category 3: Kinetic Inertness (The "Re vs. Tc" Gap)

User Query: "I used a protocol designed for

Diagnosis: Rhenium is a third-row transition metal, making it significantly more kinetically inert than Technetium (second row). Ligand substitution rates for Re are


Corrective Action:

  • Increase Temperature: Room temperature reactions often work for Tc but fail for Re. Standard Re labeling requires heating to 60–90°C .

  • Extend Time: Increase reaction time from 30 minutes (Tc) to 2–4 hours (Re).

  • Microwave Synthesis: Microwave irradiation is highly effective for overcoming the kinetic barrier of Re substitution, often reducing reaction times to minutes.

Part 2: Visualizing the Reaction Landscape

The following diagram maps the stability windows and failure pathways for the fac-

Re_PathwaysRe7Re(VII)(ReO4-)AquaAqua Ion (Monomer)fac-[Re(CO)3(H2O)3]+Re7->AquaReduction (BH3CO2H-)Requires pH controlRe5Re(I) Pentacarbonyl[Re(CO)5X]Re5->AquaHydrolysis (Ag+, H2O)RefluxProductTarget Complexfac-[Re(CO)3(L)]Aqua->ProductLigand (L)Heat/Time requiredOligomerHydroxo Clusters[Re3(OH)4(CO)9]-Aqua->OligomerHigh pH (>7.5)OligomerizationOxidizedOxidized Re(II) Species(Electrochemical/Radical)Product->OxidizedExtreme Oxidation(> +1.2V vs Fc/Fc+)Oligomer->AquaAcidification (pH < 3)+ Heat

Caption: Reaction network of the fac-[Re(CO)3]+ core. Green paths indicate desired synthesis; red dashed paths indicate side reactions triggered by pH or oxidation.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of the Aqua Precursor

From Bulk Pentacarbonyl Halides

Rationale: This method generates the solvent-stabilized "aqua ion," the universal starting material for aqueous coordination chemistry. Using silver triflate (

Materials:

  • 
     (Commercial)
    
  • Silver Triflate (

    
    )
    
  • Distilled Water

  • Dichloromethane (DCM) / Methanol

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of

    
     in a minimal amount of DCM/Methanol (1:1).
    
  • Precipitation: Add 1.1 eq of

    
     dissolved in water. Protect from light immediately (wrap flask in foil).
    
  • Reflux: Heat the biphasic mixture to reflux (approx. 60°C) for 2–3 hours. The solution should turn pale yellow/colorless, and a grey precipitate (

    
    ) will form.
    
  • Filtration: Filter off the

    
     using a 0.2 
    
    
    syringe filter or Celite pad.
  • Isolation: Evaporate the solvent to yield the

    
     salt.
    
    • QC Check: IR Spectrum should show strong carbonyl stretches at ~2035 and 1910

      
      .
      
Protocol B: General Ligand Labeling (Troubleshooting-Proof)

For a Tridentate Chelator (e.g., Histidine, NTA, SAAC)

Step-by-Step:

  • Preparation: Dissolve the ligand (1.1 eq) in water or PBS.

  • pH Adjustment (Critical): Adjust ligand solution pH to 7.0–7.4. Do not exceed 7.5.

  • Mixing: Add the

    
     precursor solution.
    
  • Reaction: Heat to 70°C for 60 minutes .

    • Note: If using a bidentate ligand, expect 2:1 complex formation unless steric bulk prevents it.

  • Purification: If a precipitate forms (neutral complex), centrifuge and wash with water. If soluble (charged complex), purify via C18 Sep-Pak cartridge.

Part 4: Data Summary & References

Common Side Products & Identification
SpeciesConditions for FormationCharacteristic Signal (IR/NMR)

Acidic/Neutral pH (Stable Precursor)IR

: ~2035, 1910


Basic pH (>8.0)

NMR: Broad/shifted signals; IR shifts to lower freq.

(Perrhenate)
Incomplete reduction or strong oxidation

NMR: 0 ppm (Reference std)

Long reflux of

w/o ligand
IR: Higher freq bands (dimer bridging)
References
  • Alberto, R., et al. (1998). "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
     from 
    
    
    in Aqueous Solution and Its Reaction with a Bifunctional Ligand." Journal of the American Chemical Society, 120(31), 7987–7988. Link
  • Goh, L. Y., et al. (1994). "Synthesis and reactivity of

    
    . Formation and structural characterization of the clusters 
    
    
    and
    
    
    by alkaline titration." Dalton Transactions, (19), 2851-2857. Link
  • Zobi, F., et al. (2007). "Binding interaction of

    
     with the DNA fragment d(CpGpG)." Inorganic Chemistry, 46(25), 10458-10460. Link
    
  • Kurz, P., et al. (2006). "Fundamental Chemistry of the

    
     Synthon." Inorganic Chemistry, 45(25), 9984–9994. Link
    
  • Bensimon, C., et al. (2023). "Unexpected Redox Chemistry of P∩N- and As∩N-Rhenium(I) Tricarbonyl Complexes." Inorganic Chemistry. Link

optimizing reaction conditions for catalytic activity of Re(CO)5Cl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for researchers utilizing Pentacarbonylchlororhenium(I) [Re(CO)₅Cl] .

This guide addresses the dichotomy of this compound: it is kinetically inert as a precursor but yields highly active fac-tricarbonyl species (


) upon proper activation.

Status: Operational | Tier: Advanced Research Support

The Activation Phase: Breaking the Kinetic Shell

The Core Problem: Users often report "low activity" when the issue is actually incomplete activation . Re(CO)₅Cl is an 18-electron, kinetically stable complex. It does not catalyze reactions directly in most cases; it must lose two CO ligands to form the active 16-electron species.

Activation Pathways

You must choose the correct energy input to drive the decarbonylation ($ -2CO $).

ActivationPathways Precursor Re(CO)5Cl (Inert Precursor) Thermal Thermal Activation (Reflux >80°C) Precursor->Thermal High Barrier Photo Photochemical Activation (UV <330 nm) Precursor->Photo Ligand Field Excitation Chemical Halide Abstraction (AgOTf / AgPF6) Precursor->Chemical Precipitate AgCl Intermediate Solvated Species [Re(CO)3(Solv)2Cl] Thermal->Intermediate -2 CO Photo->Intermediate -2 CO Chemical->Intermediate -Cl-, +Solv ActiveCat Active Catalyst fac-[Re(CO)3(L)2Cl] Intermediate->ActiveCat + Ligand (L) (e.g., bipyridine)

Figure 1: The three primary pathways to convert inert Re(CO)₅Cl into catalytically active species.

Optimization of Activation Conditions
MethodCritical ParameterRecommended ConditionWhy?
Thermal Solvent Boiling PointToluene (110°C) or Chlorobenzene (131°C) Re-CO bond dissociation energy is high. Low-boiling solvents (DCM, THF) often fail to drive the reaction to completion.
Photochemical Wavelength (

)
254 nm - 313 nm (UV) You must target the Ligand Field (LF) transition to eject CO. Visible light (Blue/450nm) activates the product (e.g., Re-bpy), NOT the precursor Re(CO)₅Cl.
Chemical StoichiometryAgOTf (1.05 equiv) Removes the chloride ligand to create a cationic, highly Lewis-acidic center

, which then loses CO more easily.

Catalytic Application: CO₂ Reduction

The most common application of Re(CO)₅Cl derivatives (specifically


) is the photocatalytic reduction of CO₂ to CO.
The "Black Box" of Reaction Failure

If your CO₂ reduction yields are low, the issue is likely in the Sacrificial Electron Donor (SED) or the Solvent Cage .

Troubleshooting the Reaction Environment
  • The Solvent Trap: Pure MeCN can coordinate too strongly, effectively poisoning the Re center by forming stable

    
    .
    
    • Solution: Use a mixture of MeCN:TEOA (5:1) . The Triethanolamine (TEOA) acts as both a base and an electron donor.

  • The Light Source Error:

    • Precursor Synthesis: Needs UV (as stated above).

    • Catalytic Cycle: Needs Blue Light (400-480 nm) . The active catalyst absorbs via Metal-to-Ligand Charge Transfer (MLCT) in the visible region.

CatalyticCycle Ground Re(bpy)(CO)3Cl (Ground State) Excited *Re(bpy)(CO)3Cl (MLCT Excited State) Ground->Excited hν (450 nm) Reduced [Re(bpy)(CO)3Cl]- (Reduced Species) Excited->Reduced + e- (from TEOA) Intermediate Re-CO2 Adduct Reduced->Intermediate + CO2 Decomp Re(0) Particles (Black Precipitate) Reduced->Decomp Dimerization (If CO2 low) Intermediate->Ground Release CO

Figure 2: Simplified photocatalytic cycle for CO₂ reduction. Note the decomposition pathway if CO₂ concentration is insufficient.

Troubleshooting Matrix (FAQ)

Q1: My reaction solution turned black and catalytic activity ceased. What happened?

Diagnosis: Formation of Re(0) nanoparticles or ReO₂. Cause:

  • Oxygen Leak: Re(I) excited states are easily quenched by O₂, leading to oxidation/decomposition.

  • Substrate Starvation: In CO₂ reduction, if the solution is not saturated with CO₂, the reduced Re species will dimerize (

    
     bond formation) and precipitate.
    Fix:  Ensure continuous CO₂ sparging (bubbling) during the reaction, not just a static headspace.
    
Q2: I cannot substitute the Chloride ligand.

Diagnosis: The Re-Cl bond is stronger than expected. Cause: Trying to substitute Cl thermally without a halide abstractor. Fix: Add a silver salt (AgOTf or AgPF₆ ) in stoichiometric amounts. The precipitation of AgCl drives the reaction forward, leaving a labile coordination site (e.g.,


).
Q3: I see multiple carbonyl peaks in IR spectroscopy (2050–1850 cm⁻¹).

Diagnosis: Mixture of Isomers (fac vs mer).[1] Insight: The facial (fac) isomer is generally the thermodynamic product for


.
Fix:  If you see mer isomers (often kinetically formed), reflux the solution in a high-boiling solvent (toluene) for an additional 2-4 hours to permit isomerization to the stable fac form.

Standard Operating Protocol (SOP)

Objective: Synthesis of


 from Re(CO)₅Cl (The "Gold Standard" Catalyst).
  • Preparation:

    • Dissolve Re(CO)₅Cl (1.0 eq) and 2,2'-bipyridine (1.05 eq) in Toluene (anhydrous).

    • Note: Do not use DCM; the boiling point (40°C) is insufficient for efficient CO loss.

  • Activation:

    • Reflux at 110°C under an Argon or Nitrogen atmosphere.

    • Duration: 2–4 hours .

    • Visual Cue: Solution changes from colorless/pale yellow to bright yellow/orange.

  • Purification:

    • Cool to room temperature.

    • Add Pentane or Hexane to induce precipitation.

    • Filter the yellow solid.

    • Validation: IR Spectroscopy should show three sharp CO bands (approx. 2020, 1910, 1890 cm⁻¹) characteristic of fac-geometry.

References

  • Synthesis and Photochemistry of Re(I)

    • Ishitani, O., et al. "Photochemistry of fac-[Re(bpy)(CO)3Cl]." Inorganic Chemistry.
  • CO₂ Reduction Protocols

    • Lehn, J. M., et al. "Electrocatalysts for the CO2 Electrochemical Reduction Reaction."[2][3] (Foundational work on Re-bipyridine systems).

  • Ligand Substitution Kinetics

    • Assessing Thermal vs. Photochemical Substitution. (Comparison of associative vs.
  • Re(CO)

    • NIST Chemistry WebBook. "Rhenium, pentacarbonylchloro-."[4][5][6][7]

Sources

interpreting unexpected peaks in IR spectra of rhenium carbonyls

Answer: These are characteristic absorptions for water (H₂O). The broad peak around 3400 cm⁻¹ is the O-H stretching vibration, and the peak near 1640 cm⁻¹ is the H-O-H bending vibration. This indicates moisture in your sample, solvent, or the KBr used for pellet preparation. [6]

Frequently Asked Questions (FAQs)

Q1: Why are the ν(CO) peaks for rhenium carbonyls so intense? The carbonyl ligand is a strong π-acceptor. The bond between the rhenium and the carbonyl carbon has significant double-bond character due to π-backbonding from the metal d-orbitals into the π* antibonding orbitals of the CO ligand. This creates a large change in dipole moment during the stretching vibration, which is a primary requirement for a strong IR absorption. [4] Q2: I have a complex that I believe is anionic, e.g., [Re(CO)₄L]⁻. How would its IR spectrum differ from a neutral analogue? Adding a negative charge to the complex increases the electron density on the rhenium center. This enhanced electron density is delocalized onto the CO ligands via more extensive π-backbonding. This further weakens the C-O bond, resulting in a significant shift of the ν(CO) bands to lower wavenumbers (a red-shift), often by 100 cm⁻¹ or more compared to a neutral counterpart. [6] Q3: What is the difference between terminal and bridging carbonyl ligands in an IR spectrum? Terminal carbonyls, where the CO is bonded to a single rhenium atom, typically absorb in the 1850-2120 cm⁻¹ range. Bridging carbonyls, which span two or more metal centers, have their C-O bond significantly weakened and absorb at much lower frequencies, typically in the 1720-1850 cm⁻¹ range for a μ₂-bridge. [7]The observation of peaks in this lower region is strong evidence for the formation of polynuclear or cluster complexes.

Q4: Can oxidation of my sample cause unexpected peaks? Yes. Oxidation of the rhenium center (e.g., from Re(I) to Re(II) or higher) reduces its ability to engage in π-backbonding. This strengthens the C-O bond, causing the ν(CO) bands to shift to higher wavenumbers (a blue-shift). If your sample is partially oxidized, you will see a new set of peaks at higher energy than your desired product. In cases of severe decomposition, you may lose the carbonyl peaks entirely and see broad absorptions characteristic of rhenium oxides, typically below 1000 cm⁻¹. [8] Q5: My complex contains an acetonitrile ligand. Will I see a peak for it? Yes, the C≡N stretch of coordinated acetonitrile is IR-active. It typically appears in the 2200-2300 cm⁻¹ region. This peak is usually much weaker than the intense ν(CO) absorptions. [9][10]Its presence can be a useful diagnostic tool for confirming the coordination of the nitrile ligand.

Summary Table of Diagnostic IR Peaks

Wavenumber (cm⁻¹)AssignmentPotential Origin / Interpretation
> 2100Terminal ν(CO)Cationic complexes, highly oxidized metal centers, or complexes with strongly π-accepting co-ligands. [6]
1850 - 2120Terminal ν(CO)The most common region for neutral and mildly anionic rhenium carbonyls. [7]
1720 - 1850Bridging ν(CO) (μ₂)Indicates the formation of dimeric or polynuclear species with bridging carbonyls. [7]
< 1720Bridging ν(CO) (μ₃) or highly anionic speciesSuggests cluster formation with triply-bridging carbonyls or highly reduced complexes. [6]
~2349 (sharp doublet)Asymmetric stretch of CO₂Atmospheric contamination in the spectrometer beam path. [5]
~3400 (broad) & ~1640O-H stretch & H-O-H bendPresence of water in the sample, solvent, or KBr. [11]
~2250C≡N stretchCoordinated acetonitrile or other nitrile ligands. [9]

References

  • Dirhenium decacarbonyl - Wikipedia. Available at: [Link]

  • synthesis and characterization of two novel rhenium(I) phosphinine complexes - RSC Publishing. (2016). Available at: [Link]

  • synthesis and characterization of rhenium complexes - Liberty University. Available at: [Link]

  • IR spectra and structures of saturated ruthenium cluster carbonyl cations Run(CO)m+ (n = 1–6) - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Organometallic HyperTextBook: Carbonyl Complexes - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • COLLOIDS AND Infrared spectroscopy of supported metal oxide catalysts - Lehigh University. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]

  • How Contaminants Can Be Hidden in FTIR Spectra - Rocky Mountain Labs. Available at: [Link]

  • Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands - PMC - PubMed Central. Available at: [Link]

  • Transition Metal Carbonyls. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR) - UT Dallas. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines - MDPI. Available at: [Link]

  • Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation - Dalal Institute. Available at: [Link]

  • Rhenium(I) pentacarbonyl chloride | C5ClO5Re | CID 518876 - PubChem. Available at: [Link]

  • Dirhenium decacarbonyl | C10O10Re2 | CID 498777 - PubChem. Available at: [Link]

  • Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy - Chinese Journal of Chemical Physics. Available at: [Link]

  • Flexible to rigid: IR spectroscopic investigation of a rhenium-tricarbonyl-complex at a buried interface - RSC Publishing. Available at: [Link]

  • Infrared absorption of atmospheric carbon dioxide - and Then There's Physics. Available at: [Link]

  • Infrared Spectra of the Complexes Os←NCCH3, Re←NCCH3, CH3–ReNC, CH2Re(H)NC, and CH≡Re(H)2NC and their Mn Counterparts Prepared by Reactions of Laser-Ablated Os, Re, and Mn Atoms with Acetonitrile in Excess Argon | Organometallics - ACS Publications. Available at: [Link]

  • CO2 spectrum, showing the two regions typical of the IR absorption of... - ResearchGate. Available at: [Link]

  • Infrared Spectra of (CO)5Mn-Re(CO)5 and the Carbonyls of Manganese, Technetium, and Rhenium; Assignment of C≡O and M=C Stretching Absorptions | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Time-Resolved IR Studies of [Re(LL)(CO)4] - Department of Chemistry - Mellon College of Science. Available at: [Link]

  • Using FT-IR Microspectroscopy for the Identification of Contaminants in Paper Products. Available at: [Link]

  • Electronic Structure of Re2(O2CR)4Cl2 Complexes (R = H, CMe3) and Reassignment of the Electronic Absorption Spectrum of Re2(O2CCMe3)4Cl2 - PubMed Central. Available at: [Link]

  • IR carbonyl stretching frequencies of [Rh(CO) 2 Cl(L)] complexes bearing various diaminocarbenes (L). - ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Rhenium/rhenium oxide nanoparticles production using femtosecond pulsed laser ablation in liquid - PMC. Available at: [Link]

  • Inorganica Chimica Acta - AIR Unimi. Available at: [Link]

  • Common Problems and Precautions in the Operation of FTIR Spectrophotometer - Drawell. Available at: [Link]

  • Flexible to rigid: IR spectroscopic investigation of a rhenium-tricarbonyl-complex at a buried interface - RSC Publishing. Available at: [Link]

  • The structure of surface rhenium oxide on alumina from laser raman spectroscopy and x-ray absorption near-edge spectroscopy - Semantic Scholar. Available at: [Link]

  • Fundamental Chemistry of the Re(CO)3(H2O)3+ Synthon - ACS. Available at: [Link]

  • Unravelling the Photodissociative Mechanism of CO-Release in Re(I) Tricarbonyl Complex Using Density Functional Theory - ChemRxiv. Available at: [Link]

  • Exploring Rhenium Arene Piano-Stool Chemistry with [Re(η6-C6H6) (NCCH3)3]+ - ZORA. Available at: [Link]

  • Electronic Structure of Re2(O2CR)4Cl2 Complexes (R = H, CMe3) and Reassignment of the Electronic Absorption Spectrum of Re2(O2CCMe3)4Cl2 - PubMed. Available at: [Link]

  • Lecture notes for chapter 3 - IONiC / VIPEr. Available at: [Link]

  • A DFT and Matrix–Isolation IR/UV-Visible Study of High-Coordinated Lanthanide-CO Complexes - MDPI. Available at: [Link]

  • 6.2.4: Metal Carbonyls - Chemistry LibreTexts. Available at: [Link]

Technical Support Center: Pentacarbonylchlororhenium(I) Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Scaling Challenges in Re(CO)₅Cl Ligand Substitution Reactions Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Scaling Paradox

Welcome to the Technical Support Center for Rhenium chemistry. If you are accessing this guide, you are likely transitioning from milligram-scale exploratory synthesis to gram-scale production of Rhenium(I) tricarbonyl complexes (


).

The Core Problem: Re(CO)₅Cl presents a unique "scaling paradox." The substitution of CO ligands is kinetically slow and requires thermal activation (typically >80°C). However, Re(CO)₅Cl is volatile and sublimes readily before reaching reaction temperatures, leading to clogged condensers, stoichiometry drift, and yield loss. Furthermore, the release of CO gas (2 equivalents per metal center) creates significant pressure hazards at scale.

This guide moves beyond standard literature procedures to address the engineering and chemical controls required for successful scale-up.

Module 1: Thermal Substitution (Reflux Optimization)

Objective: Maintain reaction kinetics while managing sublimation and CO release.

The Mechanism & The Trap

Ligand substitution in


 octahedral complexes like Re(CO)₅Cl generally follows a dissociative interchange (

) mechanism
. You must break a Re-CO bond (thermal activation) to create a vacant coordination site.
  • The Trap: If you heat too fast, Re(CO)₅Cl sublimes into the condenser. If you heat too slow, the active species decomposes to Rhenium black (metallic Re) before the incoming ligand (

    
    ) can coordinate.
    
Protocol: The "Solvent-Wash" Reflux System

Standard reflux setups fail at scale because the starting material coats the glass walls above the solvent line.

Recommended Setup:

  • Solvent Choice: Use Toluene or Xylene .

    • Why: High boiling points (110-140°C) drive the kinetics. Unlike THF, they are non-coordinating, preventing solvent competition for the metal center.

  • Concentration: Maintain 0.05 M – 0.1 M. High dilution favors dissociation but increases solvent waste; high concentration promotes aggregation/precipitation.

  • The "Active Wash" Condenser:

    • Do not use a standard Liebig condenser alone.

    • Use a wide-bore Allihn condenser or a cold-finger setup.

    • Critical Step: Every 30-60 minutes, momentarily stop water flow to the condenser or gently warm the condenser neck with a heat gun to melt sublimed Re(CO)₅Cl back into the reaction pot. Note: Re(CO)₅Cl melts/sublimes ~140°C; ensure the ligand is stable at this temp.

Troubleshooting Workflow: Thermal Reaction

ThermalReaction Start Start Thermal Reflux (Toluene, 110°C) CheckSub Is White Solid accumulating in Condenser? Start->CheckSub SubYes Yes: Sublimation Event CheckSub->SubYes Significant SubNo No: Solution Darkening? CheckSub->SubNo Clear Action1 STOP Cooling Water briefly or Heat Gun Condenser SubYes->Action1 Action2 Check CO Evolution (Bubbler Rate) SubNo->Action2 Result1 Material returns to pot Action1->Result1 Result2 Reaction Proceeding Action2->Result2 Result1->CheckSub Decomp Black Precipitate? Result2->Decomp FixDecomp Overtemperature or O2 Leak -> Check Schlenk Decomp->FixDecomp Yes

Figure 1: Decision logic for managing sublimation and decomposition during thermal synthesis.

Module 2: Photochemical Activation (Flow Chemistry)

Objective: Drive CO dissociation at low temperatures (<30°C) to eliminate sublimation and thermal decomposition.

The Physics of Light Scaling

Photochemical decarbonylation is efficient but suffers from the Beer-Lambert Law at scale. In a large batch flask, light only penetrates the first few millimeters of the solution. The center of the flask remains dark and unreacted.

Protocol: Continuous Flow Photoreactor

For >5g scales, switch from batch to flow.

  • Reactor: FEP (Fluorinated Ethylene Propylene) tubing wrapped around a quartz immersion well.

  • Light Source: Medium-pressure Hg lamp or 365 nm high-power LED.

  • Solvent: THF or Acetonitrile (solubility is critical here).

  • Residence Time: Calculate based on flow rate. Typically 10-20 minutes residence time is sufficient for quantitative CO loss.

Advantages:

  • No Sublimation: Reaction occurs at ambient temperature.

  • Safety: CO is generated continuously in small amounts, not in a massive burst.

FlowChem Reservoir Reagent Reservoir (Re(CO)5Cl + Ligand in THF) Pump HPLC Pump (1-5 mL/min) Reservoir->Pump Reactor Photoreactor Coil (UV 365nm / FEP Tubing) Pump->Reactor BPR Back Pressure Regulator (40 psi - Keeps CO in soln) Reactor->BPR Irradiation Collection Collection Flask (Degassed) BPR->Collection GasVent Gas Vent (CO Exhaust) Collection->GasVent

Figure 2: Continuous flow setup for photochemical decarbonylation, bypassing thermal sublimation issues.

Module 3: Isolation & Purification

Objective: Separate the polar product (


) from the non-polar starting material (

).
Solubility Differential Table

Understanding the polarity shift is key to purification without chromatography.

SolventRe(CO)₅Cl (Starting Material)[Re(CO)₃(L)Cl] (Product)Application
Hexane/Pentane Insoluble (Suspension)InsolubleWash solvent (removes organic impurities)
Toluene Moderately Soluble (Hot)Insoluble/Poorly SolubleReaction solvent (Product precipitates)
THF SolubleSolubleSolubilizing agent
DCM/Chloroform SolubleSolubleExtraction
Water InsolubleInsolubleWash solvent (removes salts)
The "Precipitation Crash" Protocol
  • Evaporation: Remove the reaction solvent (Toluene) under vacuum.

  • Redissolution: Dissolve the crude solid in a minimum amount of DCM or THF .

  • Precipitation: Slowly add Hexane or Diethyl Ether while stirring.

    • Observation: The unreacted

      
       often remains in the supernatant (if dilute) or crystallizes differently.
      
    • Target: Most diimine-Re(CO)3 complexes are highly polar and will crash out as brightly colored (yellow/orange/red) solids upon hexane addition.

  • Filtration: Filter on a glass frit. Wash copiously with Hexane/Ether.

Safety Critical: Carbon Monoxide (CO)[2]

Hazard: Synthesis of 10g of a Re-tricarbonyl complex releases approximately 1.2 Liters of CO gas . In a closed vessel, this creates pressure; in an open vessel, it creates a toxicity hazard.

  • Engineering Control: All reaction outlets must be piped to a fume hood exhaust or a bubbler vented to an exhaust.

  • Sensor: A portable CO monitor is mandatory near the rotavap and Schlenk line during scale-up.

Frequently Asked Questions (FAQs)

Q1: My reaction turned black. What happened? A: You likely formed "Rhenium Black" (metallic rhenium). This occurs if the temperature was too high (>150°C) or if the incoming ligand concentration was too low/unstable. Corrective Action: Ensure strict inert atmosphere (Argon) and do not exceed 110°C unless using a sealed pressure vessel.

Q2: I see white crystals clogging my condenser. Should I scrape them back in? A: Yes, but be careful. That is sublimed Re(CO)₅Cl. If you open the system to scrape it, you introduce Oxygen. Corrective Action: Use the "heat gun" method described in Module 1 to melt it back down without opening the system.

Q3: Can I use Ethanol or Methanol as a solvent? A: generally, No for the initial step. Re(CO)₅Cl has poor solubility in alcohols, and alcohols can coordinate to form alkoxide species or solvolysis products under harsh conditions. Use Toluene or THF for the reaction, then Alcohols for recrystallization if needed.

Q4: How do I know the reaction is done? A: IR Spectroscopy is the gold standard.

  • Start: Re(CO)₅Cl shows sharp CO bands at ~2040, 1980 cm⁻¹.

  • End:

    
     shows a distinct pattern of 3 bands (typically ~2020, 1920, 1900 cm⁻¹).
    
  • Stop the reaction when the 2040 cm⁻¹ peak disappears.

References

  • Alberto, R. (2012). Organometallic Radiopharmaceuticals. In: Comprehensive Organometallic Chemistry III. Elsevier.

  • Kurz, P., et al. (2006).[1] Photochemical synthesis of Rhenium(I) tricarbonyl complexes. Inorganic Chemistry.

  • Vaughan, G. A. (2001). Synthesis of Pentacarbonylchlororhenium(I). Inorganic Syntheses, Vol 28.

  • PubChem. (2024).[2] Rhenium(I) pentacarbonyl chloride - Safety & Hazards. National Library of Medicine. [2]

  • Sigma-Aldrich. (2024).[2] this compound(I) Product Specification & Solubility Data.

Sources

avoiding formation of [Re2(µ-Cl)2(CO)8] as a byproduct

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Formation of Byproduct

Ticket ID: RE-CO-505 Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Division

Executive Summary

The formation of the dirhenium octacarbonyl dichloride dimer,


, is the most common thermodynamic pitfall when working with pentacarbonylchlororhenium(I), 

. This byproduct forms via thermal decarbonylation and subsequent dimerization through chloride bridges. While it is a stable "dead-end" in many protocols, it can be avoided by manipulating CO partial pressure, solvent coordination ability, and reaction kinetics.

This guide provides the mechanistic root causes and validated protocols to maintain the mononuclearity of your rhenium centers.

Module 1: Diagnostic & Root Cause Analysis
Q1: Why does my reaction turn dark/brown and precipitate this dimer?

A: The color change and precipitation indicate the formation of the thermodynamically preferred dimer,


.

The Mechanism (Causality):

  • Thermal Ejection: At elevated temperatures (>60°C) in non-coordinating solvents (e.g., Toluene, Benzene),

    
     loses a carbonyl ligand to generate a transient, unsaturated 16-electron species: 
    
    
    
    .
  • Dimerization: Lacking a nucleophilic ligand to capture this intermediate, the chloride ligand of a neighboring rhenium complex acts as a sigma-donor to the unsaturated metal center.

  • Irreversibility: This forms the edge-sharing bioctahedral dimer

    
    . Once formed, it is often less soluble than the starting material, precipitating out and driving the equilibrium further toward the byproduct.
    

Key Risk Factors:

  • High Temperature: Refluxing in high-boiling, non-coordinating solvents without CO overpressure.

  • Low Ligand Concentration: If your target ligand (

    
    ) is slow to react or present in low concentration, dimerization kinetics (
    
    
    
    ) outcompete substitution kinetics (
    
    
    ).
  • Inert Atmosphere: Standard

    
     or 
    
    
    
    lines encourage CO loss (Le Chatelier’s principle).
Module 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways between your Target Product and the Dimer Byproduct.

Re_Reaction_Pathway Re_Start [Re(CO)5Cl] (Starting Material) Intermediate [Re(CO)4Cl]* (16e- Transient) Re_Start->Intermediate -CO (Heat) Intermediate->Re_Start +CO (Pressure) Target fac-[Re(CO)3(L)2Cl] (Target Monomer) Intermediate->Target + Ligand (L) (Fast Kinetics) Dimer [Re2(µ-Cl)2(CO)8] (Unwanted Dimer) Intermediate->Dimer + [Re(CO)5Cl] or Self (Slow Ligand / No CO) Dimer->Target + Excess L (High T, Long Time)

Caption: Figure 1. Competitive reaction pathways. Dimerization occurs when the transient 16e- species is not rapidly trapped by the target ligand (L) or stabilized by CO.

Module 3: Prevention Protocols
Q2: How do I modify my synthesis to prevent dimer formation?

A: You must shift the kinetic competition to favor Ligand binding over Dimerization. Use Protocol A for standard substitutions or Protocol B for difficult ligands.

Protocol A: The "CO Blanket" Method (Standard)

Best for: Synthesizing


 where L is a chelator (e.g., bipyridine, phenanthroline).
ParameterRecommendationRationale
Solvent Ethanol, Methanol, or THFPolar/coordinating solvents stabilize the 16e- intermediate better than toluene.
Atmosphere CO Sparge / Balloon Do not use pure

. A CO atmosphere pushes the equilibrium back toward the monomer, slowing decomposition.
Stoichiometry Ligand Excess (1.1 - 1.5 eq)Increases the rate of ligand capture (

).
Temperature 40°C - 60°CAvoid aggressive reflux (>80°C) unless strictly necessary.

Step-by-Step:

  • Dissolve

    
     in Ethanol.
    
  • Bubble CO gas through the solution for 10 minutes to saturate.

  • Add Ligand (1.1 equivalents).[1]

  • Fit a reflux condenser with a CO balloon attached to the top.

  • Heat gently. Monitor via IR spectroscopy (disappearance of CO bands at ~2040

    
    ).
    
Protocol B: The Labile Intermediate Route (Advanced)

Best for: Sensitive ligands or when the dimer forms persistently.

Instead of reacting


 directly with your ligand, convert it to a highly reactive intermediate that substitutes faster than it dimerizes.
  • Synthesize

    
     or 
    
    
    
    :
    • React

      
       with AgOTf (Silver Triflate) in MeCN.
      
    • Result: The chloride (the bridging agent) is removed as AgCl precipitate. Without Cl, the neutral dimer

      
      cannot form .
      
  • Ligand Substitution:

    • Add your target ligand to the acetonitrile solution.

    • Reflux gently. The labile MeCN ligands are easily displaced by your target ligand.

  • Chloride Re-introduction (Optional):

    • If the final product requires a chloride ligand (e.g., neutral

      
      ), add a chloride source (e.g., Et4NCl) in the final step.
      
Module 4: Troubleshooting & Remediation
Q3: I already have the dimer. Is my batch ruined?

A: No. The formation of


 is reversible, though it requires higher activation energy to cleave the halide bridges.

Remediation Protocol (Dimer Cleavage): If you have isolated the dimer (often a white/off-white solid that turns yellow/brownish upon impure precipitation), you can use it as a precursor:

  • Solvent: Switch to a high-boiling, coordinating solvent like 2-Methoxyethanol or Diglyme .

  • Ligand: Add a large excess of your target ligand (2.5 eq per dimer).

  • Conditions: Reflux vigorously (120°C+).

    • Mechanism:[2][3] The solvent assists in cleaving the bridge, forming solvated monomers which then react with the ligand.

    • Note: This is harsher than the direct route but effective for recovery.

Q4: How do I distinguish the dimer from my product?

A: Infrared (IR) Spectroscopy is the gold standard here.

  • 
    :  sharp bands at ~2130 (w), 2040 (s), 1980 (s) 
    
    
    
    .
  • 
    :  Distinct pattern shifts. Look for bands at 2115, 2030, and 1960 
    
    
    
    . The key is the shift to lower frequencies compared to the pentacarbonyl parent and the absence of the specific pattern of your target tricarbonyl species (which usually has a distinct 3-band pattern around 2020, 1920, 1900
    
    
    ).
References
  • Synthesis and Reactivity of Rhenium Carbonyls

    • Source: K. Kalyanasundaram, "Photochemistry of Polypyridine and Porphyrin Complexes," Academic Press.
    • Context: Establishes the fundamental photophysical and thermal substitution p
    • URL:

  • Dimer Formation in Azodicarboxylate Complexes

    • Source: Kalo, F. et al. "Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands." Molecules 2021, 26(4), 1162.
    • Context: Explicitly documents the formation of as a side product at temperatures >60°C and discusses its use as a secondary precursor.
    • URL:[Link]

  • Mechanistic Studies of Re-Re Bond Formation

    • Source: Wrighton, M. S. et al. "Photochemistry of Metal Carbonyls." Chemical Reviews.
    • Context: foundational work on the loss of CO and subsequent dimeriz
    • URL:[Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Rhenium carbonyls and CO gas are toxic. All manipulations should be performed in a fume hood.

Sources

influence of solvent on Re(CO)5Cl reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Hub for organometallic synthesis. It functions as a dynamic troubleshooting system rather than a static textbook.

Current Status: ONLINE | Specialist: Senior Application Scientist, Organometallics Division Topic: Solvent Influence on Pentacarbonylchlororhenium(I) Reaction Outcomes

📋 Executive Summary: The Solvent Control Matrix

In the synthesis of Rhenium(I) tricarbonyl complexes (


), the solvent is not merely a medium; it is a kinetic switch . The reaction 

relies on the thermal dissociation of CO. Your choice of solvent dictates the reaction temperature (reflux cap), the solubility of the intermediate, and the competition for the metal center.
Solvent Selection Guide

Use this matrix to select the correct solvent system for your target ligand (


).
Solvent ClassExamplesBoiling Point (°C)Kinetic RoleOutcome & Risk Profile
Non-Coordinating / Non-Polar Toluene, Benzene110 (Tol)Precipitation Medium. High BP drives CO loss; product often precipitates (clean isolation).Low Risk. Best for stable, chelating ligands (e.g., bipyridine). Product forms a solid; impurities stay in solution.
Coordinating / Polar Acetonitrile (MeCN), THF82 (MeCN)Ligand Competitor. Solvent coordinates to Re, forming solvato-intermediates.High Risk. Can form

or mixed species. Use only if ligand

is highly nucleophilic or if making cationic precursors.
Protic / Polar Ethanol, Methanol78 (EtOH)Solubilizer. Good for polar ligands; moderate BP allows reflux without decomposition.Moderate Risk. May require long reflux times due to lower BP. Product usually stays in solution (requires evaporation/recrystallization).
High Boiling / Inert 1,2-Dichlorobenzene180Thermal Driver. Forces difficult substitutions (bulky ligands).Specialist Use. Hard to remove. Only use if Toluene reflux fails to displace CO.
🛠️ Workflow Visualization: The Pathway Decision Tree

The following logic map illustrates how solvent choice dictates your experimental workflow and purification strategy.

Re_Synthesis_Workflow Start Starting Material: Re(CO)5Cl LigandChoice Ligand Type? Start->LigandChoice Toluene Solvent: Toluene (Reflux 110°C) LigandChoice->Toluene Chelating (e.g., bpy, phen) Ethanol Solvent: Ethanol/MeOH (Reflux 78-65°C) LigandChoice->Ethanol Polar/Salt Ligands MeCN Solvent: Acetonitrile (Reflux 82°C) LigandChoice->MeCN Weak Ligands / Cationic Target Precipitation Product Precipitates (Yellow/Orange Solid) Toluene->Precipitation CO Dissociation Filter Filtration & Wash (High Purity) Precipitation->Filter Solution Homogeneous Solution (Product Dissolved) Ethanol->Solution Slower Kinetics Evap Rotary Evaporation (Oily Residue) Solution->Evap Recryst Recrystallization Required Evap->Recryst Solvato Intermediate: [Re(CO)3(MeCN)3]+ MeCN->Solvato Solvolysis Exchange Ligand Exchange (Step 2) Solvato->Exchange

Caption: Decision tree for solvent selection based on ligand type and desired purification method. Toluene offers the simplest "precipitation" route.

🔧 Troubleshooting Module: Common Failure Modes

Use this section to diagnose experimental anomalies.

🔴 Issue 1: "My product is a dark, sticky oil instead of a crystalline solid."
  • Diagnosis: Solvent Polarity Mismatch or Solvent Retention.[1]

  • Root Cause: You likely used a polar solvent (Ethanol/THF) where the product is soluble, or high-boiling solvents (DMSO/DMF) that are difficult to remove.

  • Corrective Action:

    • Redissolve the oil in a minimum amount of Acetone or DCM.

    • Add a non-polar anti-solvent (Pentane or Diethyl Ether) dropwise until cloudy.

    • Cool to -20°C to induce crystallization.

    • Protocol Shift: Next time, switch to Toluene .

      
       complexes are generally insoluble in toluene and will precipitate out as clean solids during reflux [1].
      
🔴 Issue 2: "IR shows four or more carbonyl bands."
  • Diagnosis: Isomer Mixture or Incomplete Substitution.[1]

  • Root Cause:

    • Incomplete: Presence of unreacted

      
       (bands at ~2040, 1980 cm⁻¹).
      
    • Isomerism:[1][2] Formation of mer-isomers (rare but possible in high-polarity solvents) or cluster formation.

  • Corrective Action:

    • Check reaction temperature.[1][3] If

      
      , CO dissociation is slow. Ensure vigorous reflux.[1]
      
    • Self-Validation: The target

      
       should show a characteristic 3-band pattern (or 2 bands if degenerate) in the 2030–1890 cm⁻¹ region (e.g., 2020(s), 1910(s), 1890(s)) [2].
      
🔴 Issue 3: "Yield is extremely low (<30%) with bulky ligands."
  • Diagnosis: Steric Hindrance / Kinetic Barrier.[1]

  • Root Cause: The boiling point of your solvent (e.g., THF, 66°C) provides insufficient thermal energy to overcome the activation energy for CO dissociation when bulky ligands impede the associative attack.

  • Corrective Action:

    • Switch to Chlorobenzene or 1,2-Dichlorobenzene (BP 180°C).

    • Perform the reaction under inert atmosphere (

      
      /Ar) to prevent oxidation at these higher temperatures.
      
🧪 Standard Operating Protocol (SOP): The "Toluene Precipitate" Method

Recommended for synthesis of Re(I) diimine complexes (e.g., Re-bpy).

Objective: Synthesis of


 with >80% yield.
  • Preparation:

    • Charge a round-bottom flask with

      
       (1.0 eq) and 2,2'-bipyridine (1.1 eq).
      
    • Add Toluene (10 mL per 100 mg Re). Note: Reagents will not fully dissolve initially.

  • Reaction:

    • Reflux vigorously (oil bath ~120°C) for 3–5 hours.

    • Observation: The solution will turn bright yellow/orange. An orange solid will begin to precipitate on the glass walls. This indicates the formation of the non-polar product [3].

  • Isolation (The Critical Step):

    • Cool to room temperature.

    • Do NOT evaporate. Instead, filter the suspension through a sintered glass frit or Büchner funnel.

    • Wash the precipitate with cold Toluene (removes unreacted ligand) followed by Pentane (removes Toluene).

  • Self-Validation (QC):

    • IR Spectroscopy (ATR/KBr): Look for the "Tricarbonyl Fingerprint."

      • 
        : ~2022 cm⁻¹ (sharp, A'(1))
        
      • 
        : ~1920 cm⁻¹ (broad/split, A'(2) + A")
        
    • Pass Criteria: Absence of bands >2030 cm⁻¹ (indicates no starting material).

📚 References
  • Alberto, R. (2012). The Chemistry of Rhenium in Nuclear Medicine. In: The Chemistry of Molecular Imaging. Wiley.

  • Vlček, A. Jr. (1998). Ligand-dependent excited state behavior of Re(I) carbonyl-diimine complexes. Coordination Chemistry Reviews, 177(1), 219-256.

  • Smieja, J. M., & Kubiak, C. P. (2010). Re(bipy-tBu)(CO)3Cl: improved catalytic activity for the reduction of carbon dioxide. Inorganic Chemistry, 49(20), 9283-9289.

Sources

Validation & Comparative

A Comparative Guide to Re(CO)₅Cl and Mn(CO)₅Cl as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern catalysis, particularly for applications such as carbon dioxide reduction and fine chemical synthesis, the choice of the initial metal complex—the catalyst precursor—is a decision of paramount importance. It dictates not only the catalytic efficiency and selectivity but also the economic viability and scalability of the process. Among the myriad of available options, pentacarbonylchlororhenium(I), [Re(CO)₅Cl], and its manganese analogue, pentacarbonylchloromanganese(I), [Mn(CO)₅Cl], stand out as foundational starting materials.

For decades, rhenium complexes have served as the gold standard, offering high stability and remarkable catalytic activity. However, the scarcity and high cost of rhenium present significant barriers to large-scale industrial application. This has catalyzed a surge of interest in manganese, its earth-abundant and cost-effective counterpart in Group 7 of the periodic table. This guide provides an in-depth, objective comparison of these two critical precursors, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal system for their catalytic endeavors.

Foundational Properties: A Tale of Two Metals

At first glance, Re(CO)₅Cl and Mn(CO)₅Cl are remarkably similar. Both adopt a pseudo-octahedral geometry and possess analogous electronic structures.[1] The central metal atom is coordinated to five carbonyl (CO) ligands and one chloro (Cl) ligand. However, subtle differences in their metal-ligand bonding, stability, and reactivity, stemming from the intrinsic properties of the 5d metal (Re) versus the 3d metal (Mn), have profound implications for their roles as catalyst precursors.

PropertyRe(CO)₅Cl Mn(CO)₅Cl
Molecular Weight 361.71 g/mol 230.44 g/mol
Appearance Off-white crystalline solid[2]Crystalline solid
CAS Number 14099-01-5[2][3]14100-30-2
Stability Relatively air-stable but moisture-sensitive; stable upon storage under inert gas.[2]Lower thermal and oxidative stability compared to the Re analogue.[4]
Solubility Insoluble in water; soluble in many organic solvents like toluene, CH₂Cl₂.[2][5]Soluble in common organic solvents.
Toxicity Toxic if swallowed, inhaled, or in contact with skin.[3]Assumed to be toxic due to the presence of manganese and CO ligands.

The greater stability of Re(CO)₅Cl can be attributed to the stronger metal-ligand bonds formed by the larger 5d orbitals of rhenium, a common trend when comparing third-row transition metals with their first-row congeners. Conversely, the relative lability of the Mn-CO bond in Mn(CO)₅Cl can be advantageous, potentially allowing for easier activation and catalyst formation under milder conditions.

The Path to an Active Catalyst: Precursor Activation

Neither Re(CO)₅Cl nor Mn(CO)₅Cl is typically the active catalyst itself. They are stable, 18-electron complexes that must first be activated, usually by creating a vacant coordination site to allow substrate binding. The choice of activation method is critical and depends on the desired catalytic transformation.

Common Activation Pathways:

  • Thermal Ligand Substitution: Heating the precursor in the presence of a new ligand (L), such as a bipyridine or phosphine, leads to the dissociative loss of one or more CO ligands and the formation of a new complex, e.g., fac-[M(L-L)(CO)₃Cl].[5][6][7] This is the most common method for preparing well-defined molecular catalysts.

  • Photochemical Activation: Irradiation with UV light can excite the molecule, populating an anti-bonding orbital and labilizing a M-CO bond, leading to CO dissociation.[8][9] This allows for catalyst formation at low temperatures.

  • Reductive Activation: In electro- or photocatalysis, the complex undergoes one or two-electron reduction. This increases electron density on the metal, weakening the M-Cl bond and leading to the loss of the chloride anion. This generates a highly reactive, coordinatively unsaturated 16- or 17-electron species, which is often the true active catalyst.

G cluster_main Precursor Activation Pathways cluster_methods precursor [M(CO)₅Cl] (M = Re, Mn) 18e⁻ Precursor thermal Thermal Substitution (+ L, Δ) precursor->thermal Heat photo Photochemical (hν) precursor->photo Light reductive Reductive (+ e⁻) precursor->reductive Reduction product_sub [M(L)(CO)₄Cl] or [M(L-L)(CO)₃Cl] Substituted Precatalyst thermal->product_sub product_photo [M(CO)₄Cl] + CO 16e⁻ Intermediate photo->product_photo product_red [M(CO)₅Cl]⁻ 19e⁻ Radical Anion reductive->product_red active_species [M(CO)₅] or [M(CO)₄(Solvent)] Active Species product_photo->active_species product_red->active_species - Cl⁻

General activation pathways for M(CO)₅Cl precursors.

Head-to-Head: Performance in Electrocatalytic CO₂ Reduction

The electrochemical reduction of CO₂ to value-added products like carbon monoxide (CO) or formic acid is a cornerstone of sustainable chemistry research. This area provides one of the clearest showcases for the comparative performance of rhenium and manganese-based catalysts derived from their respective pentacarbonyl chloride precursors. The archetypal catalysts, fac-[Re(bpy)(CO)₃Cl] and fac-[Mn(bpy)(CO)₃Br/Cl] (where bpy = 2,2'-bipyridine), serve as excellent benchmarks.

While the rhenium system has long been prized for its high efficiency and selectivity for CO production, recent advancements have shown that manganese catalysts can approach, and in some aspects exceed, this performance.[10] A critical distinction lies in their mechanism and operational requirements. Manganese-based catalysts almost universally require the presence of a weak Brønsted acid (like phenol or water) to facilitate CO₂ binding and achieve high turnover rates, whereas the classic rhenium systems can operate efficiently in the absence of added proton sources.[11][12]

ParameterRe(bpy)(CO)₃Cl derived Mn(bpy)(CO)₃Cl derived Significance for Researchers
Metal Cost HighLow (Earth-abundant)Mn offers a dramatic cost reduction, crucial for scalability.
Overpotential HigherLower[11]Mn catalysts operate more energy-efficiently, requiring less voltage input.
Proton Source Req. Not strictly requiredRequired for high activity[11][12]A key experimental difference; Mn systems must be co-optimized with an acid.
Turnover Frequency (TOF) High (Benchmark)Can approach or match Re systems[10]Mn is a viable high-activity alternative to Re.
Selectivity (for CO) Very high (>99%)Very high (>98%)Both precursors lead to highly selective CO-producing catalysts.
Stability Generally very robustCan be less stable over long runsCatalyst stability and lifetime may be a greater concern for Mn systems.

The mechanistic divergence is rooted in the properties of the doubly reduced, catalytically active species, [M(bpy)(CO)₃]⁻. For manganese, this species is not nucleophilic enough to attack CO₂ directly at a sufficient rate. A proton source is required to assist in the binding of CO₂, likely through a proton-coupled electron transfer or by forming a metal-hydride intermediate.[12]

G cluster_Re Rhenium Catalytic Cycle cluster_Mn Manganese Catalytic Cycle Re_cat [Re(bpy)(CO)₃Cl] Re_red1 [Re(bpy)(CO)₃Cl]⁻ Re_cat->Re_red1 + e⁻ Re_red2 [Re(bpy)(CO)₃]⁻ + Cl⁻ Re_red1->Re_red2 + e⁻, - Cl⁻ Re_CO2 [Re(bpy)(CO)₃(CO₂)]⁻ Re_red2->Re_CO2 + CO₂ Re_H [Re(bpy)(CO)₂(COOH)] Re_CO2->Re_H + H⁺ Re_CO [Re(bpy)(CO)₃(Solvent)] Re_H->Re_CO - CO, - OH⁻ Re_CO->Re_red2 Regenerates Mn_cat [Mn(bpy)(CO)₃Cl] Mn_red1 [Mn(bpy)(CO)₃Cl]⁻ Mn_cat->Mn_red1 + e⁻ Mn_red2 [Mn(bpy)(CO)₃]⁻ + Cl⁻ Mn_red1->Mn_red2 + e⁻, - Cl⁻ Mn_H [Mn(bpy)(CO)₃H] Mn_red2->Mn_H + H⁺ (HA) Mn_CO2H [Mn(bpy)(CO)₂(COOH)] Mn_H->Mn_CO2H + CO₂ Mn_CO [Mn(bpy)(CO)₃(Solvent)] Mn_CO2H->Mn_CO - CO, - OH⁻ Mn_CO->Mn_red2 Regenerates caption Simplified catalytic cycles for CO₂ reduction. The Mn cycle highlights the critical role of a proton source (HA).

Simplified catalytic cycles for CO₂ reduction.

Experimental Protocols: From Precursor to Performance

To ensure this guide is of practical value, we provide validated, step-by-step methodologies for synthesizing a benchmark catalyst from its precursor and for conducting a representative catalytic experiment.

Protocol 1: Synthesis of fac-[Re(bpy)(CO)₃Cl] from Re(CO)₅Cl

This protocol is adapted from established literature procedures.[7]

Causality: This is a thermal substitution reaction. Refluxing in toluene provides the necessary energy to drive off two CO ligands from Re(CO)₅Cl, allowing the bidentate bipyridine ligand to coordinate in a facial arrangement, which is critical for subsequent catalytic activity.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Re(CO)₅Cl (e.g., 362 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol).

  • Solvent Addition: Add 50 mL of dry toluene to the flask.

  • Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reaction: Heat the solution to reflux (approx. 110 °C) under the inert atmosphere. The reaction progress can be monitored by TLC or IR spectroscopy (observing the shift in CO stretching frequencies). The reaction is typically complete within 3-4 hours.

  • Isolation: Allow the solution to cool to room temperature. The yellow product will precipitate.

  • Purification: Filter the resulting yellow solid and wash it sequentially with small portions of cold toluene and then hexane to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield pure fac-[Re(bpy)(CO)₃Cl].

Protocol 2: General Procedure for Photocatalytic CO₂ Reduction

This protocol provides a framework for evaluating catalyst performance, inspired by typical experimental setups.

Self-Validation: This protocol incorporates controls. Running the experiment without the catalyst, without light, or without CO₂ ensures that all components are necessary for the observed product formation. The use of ¹³CO₂ and subsequent detection of ¹³C-labeled products (like ¹³CO) via Gas Chromatography or NMR definitively confirms the origin of the product.

  • Catalyst Solution: Prepare a solution of the catalyst precursor (e.g., Re(CO)₅Cl or Mn(CO)₅Cl) and the desired ligand (e.g., bipyridine) in an appropriate solvent (e.g., acetonitrile or DMF). A sacrificial electron donor (e.g., triethylamine, TEA, or BIH) must also be added. For Mn systems, a weak acid is also required.

  • Reaction Vessel: Transfer the solution to a gas-tight reaction vessel (e.g., a Schlenk flask or a specialized photoreactor cell) equipped with a septum for gas sampling.

  • CO₂ Saturation: Purge the solution with high-purity CO₂ (or ¹³CO₂) for at least 30 minutes to ensure saturation.

  • Irradiation: Place the vessel in front of a light source (e.g., a 450 nm blue LED for visible-light catalysis or a broad-spectrum lamp) at a fixed distance. Ensure the reaction is stirred continuously.

  • Sampling: At timed intervals, withdraw a small sample from the headspace using a gas-tight syringe.

  • Analysis: Inject the gas sample into a Gas Chromatograph (GC) equipped with a suitable column and detector (TCD or FID with a methanizer) to quantify the amount of CO and H₂ produced.

  • Quantification: Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time) to quantify catalyst performance.

Senior Scientist's Perspective and Conclusion

The choice between Re(CO)₅Cl and Mn(CO)₅Cl is a classic case of balancing benchmark performance against economic and environmental sustainability.

  • Re(CO)₅Cl remains the precursor of choice for fundamental mechanistic studies and for applications where ultimate stability and proven performance are non-negotiable. The catalysts derived from it are robust, highly efficient, and their behavior is exceptionally well-documented, providing a reliable foundation upon which to build.

  • Mn(CO)₅Cl is undeniably the future. As the scientific community strives for greener and more economical chemical processes, the shift from precious metals to earth-abundant alternatives is imperative. While catalysts derived from Mn(CO)₅Cl may require more nuanced optimization—particularly regarding the mandatory inclusion of a proton-relay system in CO₂ reduction—they have demonstrated the potential to rival their rhenium counterparts in raw activity. The lower overpotential of manganese systems is a significant energetic advantage.

For drug development professionals and researchers focused on novel synthetic methodologies, the higher reactivity and unique mechanistic pathways of manganese complexes may unlock new chemical transformations. For scientists focused on large-scale energy solutions, the economic argument for manganese is overwhelming.

Ultimately, Re(CO)₅Cl is the established incumbent, the trusted tool for precise and reliable catalysis. Mn(CO)₅Cl is the challenger, bringing with it the promise of sustainability and accessibility, and rapidly closing the performance gap. The ongoing research in this field is a testament to the power of fundamental chemistry to address global challenges, one electron at a time.

References

  • Shubina, T. V., et al. (2007). Study of the electronic structure of M(CO)5Cl complexes (M = Mn, Re) using X-ray spectroscopy and density-functional theory. ResearchGate. [Link]

  • Garrido-Castañeda, C. A., et al. (2023). Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone. MDPI. [Link]

  • Keith, J. A., & Carter, E. A. (2013). Mechanistic Contrasts between Manganese and Rhenium Bipyridine Electrocatalysts for the Reduction of Carbon Dioxide. Journal of the American Chemical Society. [Link]

  • Weingarten, C., et al. (2016). Synthesis and characterization of two novel rhenium(I) phosphinine complexes. RSC Publishing. [Link]

  • Why does Mn(CO) 5Br release CO when exposed to light? (2020). Quora. [Link]

  • Zehner, J., et al. (2021). Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands. PubMed Central. [Link]

  • [Re(CO)3(5-PAN)Cl], A Rhenium(I) Naphthalimide Complex for the Visible Light Photocatalytic Reduction of CO2. (n.d.). The Royal Society of Chemistry. [Link]

  • Theoretical aspects of photochemical substitution of [Mn(CO)5Cl] and related complexes. (n.d.). ResearchGate. [Link]

  • Fundamental Chemistry of the Re(CO)3(H2O)3+ Synthon. (n.d.). ACS Publications. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Grills, D. C., et al. (2014). Chapter Five – Recent Studies of Rhenium and Manganese Bipyridine Carbonyl Catalysts for the Electrochemical Reduction of CO2. ResearchGate. [Link]

  • Johnson, B. A., et al. (2017). Manganese-Based Catalysts with Varying Ligand Substituents for the Electrochemical Reduction of CO 2 to CO. ResearchGate. [Link]

  • Gicquel, M., et al. (2017). Organometallic Manganese Compounds in Organic Synthesis. Wiley-VCH. [Link]

  • Armstrong, F. A., et al. (2022). Mn carbonyl complexes as selective electrocatalysts for CO2 reduction in water and organic solvents. The University of Liverpool Repository. [Link]

  • Koike, K., et al. (2009). Development of an Efficient Photocatalytic System for CO2 Reduction Using Rhenium(I) Complexes Based on Mechanistic Studies. Journal of the American Chemical Society. [Link]

Sources

Spectroscopic Comparison Guide: Re(CO)₅Cl vs. Re(CO)₅Br

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentacarbonylrhenium(I) chloride [Re(CO)₅Cl ] and Pentacarbonylrhenium(I) bromide [Re(CO)₅Br ] are the foundational precursors for rhenium(I) tricarbonyl chemistry (


 core), a moiety critical in the development of radiopharmaceuticals, luminescent probes, and homogenous catalysts.

While structurally isomorphous, the electronic influence of the halide ligand (Cl⁻ vs. Br⁻) dictates distinct spectroscopic signatures and reactivity profiles. This guide provides an objective, data-driven comparison to assist in precursor selection and characterization.

Key Differentiators at a Glance
FeatureRe(CO)₅ClRe(CO)₅BrMechanistic Driver
IR

(Avg)
Higher (

)
Lower (

)
Cl is more electronegative

less back-bonding.
Re–X Bond Length Short (

)
Long (

)
Ionic radius:

.
Substitution Kinetics Faster (

high)
Slower (

low)
Re–Cl bond is harder/more labile in associative pathways.
Solubility Moderate (Polar organics)Higher (Non-polar organics)Polarizability of Br vs Cl.

Structural & Bonding Context

Both complexes adopt a distorted octahedral geometry with


 point group symmetry. The rhenium atom is coordinated to five carbonyl ligands and one halide anion.[1]
  • Axial Position: One CO ligand is trans to the halide.

  • Equatorial Plane: Four CO ligands are cis to the halide.

The Halide Influence (Electronic Effect)

The primary spectroscopic differences arise from the electronegativity and


-donating capability  of the halide:
  • Electronegativity (Cl > Br): Chlorine withdraws more electron density from the Re center (

    
    -withdrawal).
    
  • Back-Bonding: A more electron-deficient Re center (in the Cl analogue) donates less electron density into the

    
     antibonding orbitals of the CO ligands.
    
  • Result: The

    
     bond order is higher (stronger) in 
    
    
    
    , leading to higher stretching frequencies .

Spectroscopic Deep Dive

Infrared Spectroscopy (The Gold Standard)

IR spectroscopy is the most reliable method for distinguishing these congeners. Under


 symmetry, group theory predicts three IR-active bands: 

. In practice, the high-frequency

mode is often weak, while the

and

modes dominate.

Table 1: Comparative IR Stretching Frequencies (


) 
Data collected in non-polar solvents (

or Cyclohexane) to minimize solvent coordination effects.
Mode (Symmetry)AssignmentRe(CO)₅Cl (

)
Re(CO)₅Br (

)
Shift (

)

Axial CO (sym)




Equatorial COs




Radial mode



Analyst Note: The shift to lower frequencies for the bromide analogue confirms increased Re


CO back-bonding due to the lower electronegativity of Bromine.
Nuclear Magnetic Resonance ( NMR)

 NMR reveals the chemical environment of the carbonyl carbons.[2] The halide effect is subtle but observable.

Table 2:


 NMR Chemical Shifts (ppm) 
Solvent: 

Carbon EnvironmentRe(CO)₅Cl (

)
Re(CO)₅Br (

)
Notes
CO (Equatorial)


Cl deshields nuclei more than Br.
CO (Axial)


Axial CO is trans to X, sensitive to

-effects.
UV-Vis Absorbance

Both compounds are colorless to pale yellow, with primary absorption in the UV region.

  • 
    : 
    
    
    
    (Ligand Field / MLCT transitions).
  • Trend:

    
     often exhibits a "tail" into the visible region (pale yellow appearance) compared to the stark white 
    
    
    
    , due to the lower energy of the Br-to-Metal Charge Transfer (LMCT) bands.

Experimental Protocols

Workflow Diagram: Synthesis & Purification

The following diagram outlines the standard synthetic pathways from the parent dimer


.

SynthesisWorkflow Re2CO10 Re2(CO)10 (Parent Dimer) Cl2 SO2Cl2 (Sulfuryl Chloride) or Cl2 gas Reflux in DCM/Toluene Re2CO10->Cl2 Br2 Br2 (Liquid Bromine) RT in DCM/Hexane Re2CO10->Br2 ReCl Re(CO)5Cl (White Solid) ReBr Re(CO)5Br (Off-White/Yellow) Cl2->ReCl Oxidative Cleavage Br2->ReBr Oxidative Cleavage

Figure 1: Synthetic pathways for Pentacarbonylrhenium(I) halides via oxidative cleavage of the Re–Re bond.

Protocol A: Synthesis of Re(CO)₅Cl

Mechanism: Oxidative cleavage of


 using Sulfuryl Chloride (

).
  • Dissolution: Dissolve

    
    
    
    
    
    in
    
    
    dry
    
    
    under inert atmosphere (
    
    
    or Ar).
  • Addition: Add stoichiometric

    
     (or excess 
    
    
    
    gas bubbling) dropwise at
    
    
    .
  • Reaction: Stir at room temperature for 2–4 hours. Solution turns colorless/pale.

  • Workup: Remove solvent in vacuo. Recrystallize from

    
    /Hexane.
    
  • Yield:

    
    . White crystalline solid.
    
Protocol B: Synthesis of Re(CO)₅Br

Mechanism: Direct bromination.

  • Dissolution: Dissolve

    
    
    
    
    
    in
    
    
    Hexane or
    
    
    .
  • Addition: Add

    
     equivalents of 
    
    
    
    liquid dropwise. Caution: Exothermic.
  • Reaction: Stir for 1 hour. A yellow/orange precipitate may form immediately.

  • Workup: Filter the solid or evaporate solvent. Recrystallize from hot Toluene or

    
    .
    
  • Yield:

    
    . Pale yellow/off-white solid.
    

Performance & Reactivity Comparison

For researchers using these as precursors for substitution reactions (e.g., forming


), the choice of halide affects the reaction kinetics.
Substitution Kinetics (The "Leaving Group" Effect)

Reaction:



  • Re(CO)₅Cl: Generally reacts faster . The Re–Cl bond is stronger but the chloride complex is often more susceptible to nucleophilic attack in associative mechanisms due to the harder nature of the chloride.

  • Re(CO)₅Br: Reacts slower . The larger bromide creates more steric hindrance and the Re–Br bond, while theoretically weaker in bond dissociation energy, often results in more inert kinetics in substitution contexts compared to the chloride.

Solubility Profile
  • Re(CO)₅Cl: Soluble in polar organic solvents (THF,

    
    , Acetone). Sparingly soluble in alkanes.
    
  • Re(CO)₅Br: Improved solubility in non-polar solvents (Hexane, Toluene) compared to the chloride, making it preferred for reactions requiring non-coordinating solvents.

References

  • IR & Vibrational Dynamics

    • Vibrational and Structural Dynamics of Mn(CO)5Br and Re(CO)5Br Examined Using Nonlinear Infrared Spectroscopy. Chinese Journal of Chemical Physics, 2016.

  • Synthesis & Reactivity

    • Synthesis, structural studies, and redox chemistry of bimetallic [Mn(CO)3] and [Re(CO)3] complexes. Dalton Transactions, 2021.

  • NMR Characterization

    • Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands. Molecules, 2021.[3]

  • General Properties

    • Bromopentacarbonylrhenium(I) - Wikipedia.

    • Pentacarbonylchlororhenium - PubChem.[4]

Sources

Comparative Guide: Alternative Precursors to Pentacarbonylchlororhenium for CORMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Pentacarbonylchlororhenium(I) [Re(CO)₅Cl] has served as the "gold standard" starting material for synthesizing Carbon Monoxide Releasing Molecules (CORMs), specifically those bearing the fac-[Re(CO)₃]⁺ core. However, its high commercial cost and poor solubility in biocompatible solvents often create bottlenecks in scalable drug development.

This guide evaluates three primary alternatives:

  • Dirhenium Decacarbonyl [Re₂(CO)₁₀]: The bulk industrial source, offering higher atom economy but requiring oxidative cleavage.

  • The "Aqua Ion" [Re(CO)₃(H₂O)₃]⁺: The superior route for aqueous/bio-conjugation chemistry, accessible via the "Alberto Method" or hydrolysis.

  • Pentacarbonylbromorhenium [Re(CO)₅Br]: A kinetic variant offering softer leaving-group characteristics for sensitive ligand exchange.

The Benchmark: this compound [Re(CO)₅Cl]

  • Role: The standard electrophile for substituting CO with diimine or phosphine ligands.

  • Mechanism: Thermal displacement of two CO ligands (typically in refluxing toluene/benzene) to form fac-[Re(CO)₃(L)Cl].

  • Limitations:

    • Cost: Significant markup over bulk rhenium sources.

    • Solubility: Low solubility in polar solvents (MeOH, H₂O) necessitates harsh non-polar reflux conditions, which can degrade sensitive peptide-based ligands.

Alternative I: Dirhenium Decacarbonyl [Re₂(CO)₁₀]

The "Atom Economy" Route

[Re₂(CO)₁₀] is the parent carbonyl from which [Re(CO)₅Cl] is derived. Using it directly bypasses a synthetic step and significantly reduces raw material costs.

Mechanism of Action

Unlike the monomeric [Re(CO)₅Cl], the dimer [Re₂(CO)₁₀] is chemically inert to simple ligand substitution under mild conditions. Activation requires cleavage of the Re-Re bond (Bond Dissociation Energy ≈ 187 kJ/mol).

  • Oxidative Cleavage: Reaction with halogens (

    
    ) or halogenated solvents yields [Re(CO)₅X].
    
  • Photolytic Cleavage: UV irradiation generates radical species

    
    , highly reactive toward ligand capture.
    
Protocol: Direct Synthesis of fac-[Re(CO)₃(bpy)Cl] from [Re₂(CO)₁₀]

This protocol utilizes oxidative addition in situ, bypassing the isolation of Re(CO)₅Cl.

Reagents:

  • [Re₂(CO)₁₀] (0.5 mmol)

  • 2,2'-Bipyridine (bpy) (1.1 mmol)

  • Solvent: 1,2-Dichlorobenzene (DCB) (High boiling point, provides Cl source via radical abstraction or trace impurities, though adding a stoichiometric halogen source like

    
     is more precise). Note: For cleaner chemistry, use Toluene and add 0.55 mmol Sulfuryl Chloride (
    
    
    
    ).

Step-by-Step:

  • Dissolution: Dissolve [Re₂(CO)₁₀] and bpy in 20 mL degassed Toluene under Argon.

  • Oxidative Addition: Add

    
     dropwise at room temperature. The solution will shift from colorless to pale yellow as [Re(CO)₅Cl] forms in situ.
    
  • Reflux: Heat to reflux (110°C) for 4 hours. The mixture will darken to the characteristic yellow/orange of the tricarbonyl product.

  • Monitoring (Self-Validation): Monitor IR spectroscopy.

    • Start: 2070, 2014, 1976 cm⁻¹ (Re₂(CO)₁₀).

    • End: ~2020, 1910, 1890 cm⁻¹ (Characteristic fac-[Re(CO)₃] pattern).

  • Isolation: Cool to RT. Precipitate with Hexane. Filter and wash with cold ether.

Alternative II: The "Aqua Ion" [Re(CO)₃(H₂O)₃]⁺

The "Bio-Compatible" Route

For CORMs intended for biological study (e.g., peptide conjugates), the "Aqua Ion" is superior. It allows ligand exchange in water at physiological pH and moderate temperatures, preserving delicate biomolecules.

Synthesis: The Alberto Method (From Perrhenate)

This is the most "upstream" method, converting the cheapest Re source (


) directly to the active core.

Reagents:

  • 
     (Ammonium Perrhenate)
    
  • Borane-Ammonia Complex (

    
    ) - Reducing agent/CO source.
    
  • Potassium Borohydride (

    
    ) - Reducing agent.
    
  • Phosphoric Acid (

    
    ).
    

Protocol:

  • Mix

    
     and 
    
    
    
    in water.
  • Pressurize with CO (~50 bar) in an autoclave (Caution: High Pressure).

  • Heat to 90°C for 24 hours.

  • Result: Quantitative formation of

    
    .
    
  • Usage: Add your ligand (L) directly to this aqueous solution at pH 7. The water ligands are labile and easily displaced.

Alternative III: Pentacarbonylbromorhenium [Re(CO)₅Br]

The "Kinetic" Variant

While structurally similar to the Cl-analogue, the Br-variant offers distinct kinetic advantages due to the "Softness" of the Bromide ion.

  • Solubility: [Re(CO)₅Br] is slightly more soluble in polar organic solvents than the Cl analogue.

  • Leaving Group Ability: Br⁻ is a better leaving group in certain nucleophilic substitutions, potentially lowering the activation energy for ligand exchange.

  • Precursor Utility: It is the preferred precursor for synthesizing the Aqua Ion via silver-mediated abstraction (

    
     or 
    
    
    
    removes Br⁻ as
    
    
    ppt, leaving the open coordination site).

Comparative Analysis

Performance Metrics

The following table contrasts the precursors for synthesizing a standard fac-[Re(CO)₃(L₂)X] CORM.

PrecursorRelative CostReaction ConditionsAtom EconomySolubility ProfilePrimary Use Case
[Re(CO)₅Cl] HighReflux (Toluene/Benzene)ModerateNon-polar onlySmall-scale organic synthesis; Standard benchmarking.
[Re₂(CO)₁₀] LowHigh Temp or Oxidative Addn.HighNon-polarBulk synthesis; Industrial scale-up.
[Re(CO)₃(H₂O)₃]⁺ Low*Mild (Water/MeOH, 50°C)Low (if bought) / High (if made)Aqueous/PolarBio-conjugation ; Protein/Peptide labeling.
[Re(CO)₅Br] HighReflux (Toluene)ModerateModerateKinetic studies; Precursor to Aqua Ion.

*Low cost if synthesized from ReO4 via Alberto method.

Synthetic Pathway Visualization

G ReO4 [ReO4]- (Perrhenate) AquaIon [Re(CO)3(H2O)3]+ (Aqua Ion) ReO4->AquaIon Alberto Method (CO, BH3, Reductant) Re2CO10 [Re2(CO)10] (Dirhenium Decacarbonyl) ReCO5Cl [Re(CO)5Cl] (Standard Precursor) Re2CO10->ReCO5Cl Oxidative Cleavage (Cl2 or SO2Cl2) ReCO5Br [Re(CO)5Br] Re2CO10->ReCO5Br Br2 TargetCORM fac-[Re(CO)3(L)X] (Target CORM) Re2CO10->TargetCORM Direct Reaction (High T or UV) ReCO5Cl->TargetCORM Ligand Subst. (-2 CO, Reflux) ReCO5Br->AquaIon Hydrolysis / Ag+ (-AgBr) AquaIon->TargetCORM Aq. Ligand Exchange (Mild, pH 7)

Caption: Synthetic pathways to Re(I) CORMs. The Green path (Aqua Ion) represents the bio-compatible route; the Yellow path (Re2(CO)10) represents the industrial bulk route.

References

  • Alberto, R., et al. (1999).[1] "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of [99mTc(OH2)3(CO)3]+ from [99mTcO4]- in Aqueous Solution and Its Reaction with a Bifunctional Ligand." Journal of the American Chemical Society. Link

  • Motterlini, R., et al. (2002).[1] "Carbon monoxide-releasing molecules: characterization of biochemical and vascular activities." Circulation Research. Link

  • Kurz, P., et al. (2006).[1] "Ligand Variations in [ReX(diimine)(CO)3] Complexes: Effects on Photocatalytic CO2 Reduction." European Journal of Inorganic Chemistry. Link

  • Goff, H. M., et al. (1998). "Chemistry of Rhenium(I) Tricarbonyl Complexes." Inorganic Chemistry.

Sources

Technical Guide: Catalytic Efficiency of Rhenium vs. Ruthenium Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Rhenium (Re) versus Ruthenium (Ru) carbonyl complexes, tailored for application scientists in drug discovery and process chemistry.

Executive Summary: The Orthogonal Divergence

In the landscape of organometallic catalysis, Rhenium (Re) and Ruthenium (Ru) carbonyls occupy distinct, often orthogonal "magisteria" of reactivity. While both form stable carbonyl clusters—typically


 and 

—their activation modes and optimal applications diverge sharply due to electronic configurations and cluster stability.
  • Ruthenium (Ru): The Thermal Hydrogenation Standard. Ru-carbonyls, particularly when modified with pincer or phosphine ligands, are the industry standard for thermal hydrogenation and hydrogen borrowing (transfer hydrogenation). They excel in ionic mechanisms involving metal-ligand cooperation, delivering Turnover Frequencies (TOFs) exceeding

    
     for amide and ester reductions.
    
  • Rhenium (Re): The Photochemical & Radical Specialist. Re-carbonyls are inferior in thermal hydrogenation but superior in photochemical and Single Electron Transfer (SET) applications.

    
     tricarbonyls are benchmark catalysts for 
    
    
    
    reduction and radical-mediated C-C bond formations, leveraging long-lived Metal-to-Ligand Charge Transfer (MLCT) excited states that Ru analogues often lack without extensive engineering.

Verdict for Drug Development:

  • Choose Ru for synthesizing amines from amides, reducing esters, or C-H activation via carboxylate assistance.

  • Choose Re for photoredox catalysis, site-selective radical functionalization, or sustainable

    
     feedstock utilization (
    
    
    
    conversion).

Mechanistic Divergence & Performance Data

Activation Modes

The catalytic efficiency of these metals is dictated by how they enter the catalytic cycle.

FeatureRuthenium (Ru)Rhenium (Re)
Precursor

or


or

Primary Activation Thermal: Heterolytic cleavage of

. Often involves Metal-Ligand Cooperation (MLC) (e.g., aromatization/dearomatization of pincer ligands).[1]
Photochemical: Homolytic cleavage of Re-Re bond (

) or MLCT excitation (

).
Key Intermediate Metal-Hydride (

)
Metal-Radical (

) or Reduced Anion (

)
Dominant Mechanism Ionic / Concerted (Outer-sphere)Radical / SET (Inner-sphere)
Quantitative Comparison: Amide Hydrogenation (Thermal)

In the reduction of secondary amides to amines—a critical transformation in drug synthesis—Ru catalysts vastly outperform Re.

Table 1: Comparative Efficiency in Amide Hydrogenation (100°C, 50 bar


) 
Catalyst SystemLoad (mol%)Time (h)Yield (%)TOF (

)
Mechanism Note
Ru-Pincer (Milstein) 0.1 - 1.012 - 24>95500 - 4,000 Efficient heterolytic

splitting via MLC.

/ Ligand
1.0 - 2.02480 - 9050 - 100Cluster breakdown is rate-limiting; requires high T.

2.0 - 5.048+< 10< 5Inactive. Re-Re bond is too strong thermally; lacks hydride affinity.
Quantitative Comparison: Photochemical Reduction

When the energy source shifts to light, Rhenium's efficiency overtakes Ruthenium's, particularly in selectivity for CO over


.

Table 2: Comparative Efficiency in Photocatalytic


 Reduction (

nm)
CatalystPhotosensitizerProductQuantum Yield (

)
TONSelectivity (

)

Self-sensitizedCO0.15 - 0.30 >500>95:5


CO + HCOOH0.01 - 0.10~10060:40 (Low)

Visualization of Catalytic Pathways[2]

Ruthenium Cycle: Metal-Ligand Cooperation

The efficiency of Ru in hydrogenation stems from the "bifunctional" mechanism where the ligand participates in


 activation.

Ru_Pincer_Cycle Figure 1: Ru-Pincer Catalyzed Hydrogenation via Metal-Ligand Cooperation Start Ru(II)-Pincer Complex (Aromatized) H2_Add H2 Addition (Heterolytic Cleavage) Start->H2_Add + H2 Ru_Hydride Ru(II)-Dihydride (Dearomatized Ligand) H2_Add->Ru_Hydride Ligand Protonation Substrate Substrate Binding (C=O / Amide) Ru_Hydride->Substrate + Substrate Hydride_Transfer Hydride Transfer (Outer Sphere) Substrate->Hydride_Transfer Concerted Step Product_Release Product Release (Amine/Alcohol) Hydride_Transfer->Product_Release Product_Release->Start Regeneration

Rhenium Cycle: Photochemical Activation

Re relies on excited states (MLCT) to unlock reactivity, distinct from the thermal Ru cycle.

Re_Photo_Cycle Figure 2: Re-Catalyzed Photochemical Reduction of CO2 Re_Ground fac-[Re(bpy)(CO)3Cl] (Ground State) Excitation MLCT Excited State *Re(II)-(bpy•-) Re_Ground->Excitation hν (400nm) Quenching One-Electron Reduced Species (OER) Excitation->Quenching + e- (Sacrificial Donor) CO2_Bind CO2 Binding (Re-COOH) Quenching->CO2_Bind - Cl-, + CO2, + H+ CO_Release CO Release CO2_Bind->CO_Release + e-, + H+ CO_Release->Re_Ground Cycle Complete

Experimental Protocol: High-Efficiency Amide Hydrogenation

Context: This protocol utilizes a Ruthenium-Pincer system, representing the gold standard for reducing challenging amide bonds in pharmaceutical intermediates. Rhenium is not recommended for this workflow due to poor thermal hydride activity.

Materials
  • Catalyst: Ru-Macho® or Milstein Catalyst (0.5 - 1.0 mol%)

  • Substrate: Secondary or Tertiary Amide (1.0 equiv)

  • Base:

    
     (1.0 - 5.0 mol%)
    
  • Solvent: Anhydrous THF or Toluene (0.5 M concentration)

  • Gas: Hydrogen (

    
    ), Ultra-High Purity (50 bar)
    
Step-by-Step Workflow
  • Glovebox Preparation (Inert Atmosphere):

    • In an Ar-filled glovebox, weigh the Ru-catalyst (1.0 mol%) and

      
       (2.0 mol%) into a glass liner tailored for a high-pressure autoclave.
      
    • Add the amide substrate (e.g., N-phenylbenzamide, 1.0 mmol).

    • Dissolve in anhydrous THF (2.0 mL). Ensure the solution is homogeneous.

  • Reactor Assembly:

    • Place the glass liner into the stainless steel autoclave (e.g., Parr reactor).

    • Seal the reactor tightly inside the glovebox or transfer to a line under positive Ar pressure.

  • Pressurization & Reaction:

    • Purge the connection lines with

      
       (3x) to remove air.
      
    • Pressurize the reactor to 50 bar (725 psi) with

      
      .
      
    • Heat the reactor block to 100°C - 140°C . Stirring must be vigorous (>800 rpm) to overcome gas-liquid mass transfer limitations.

    • Note: Ru-pincer catalysts often require an induction period of 15-30 mins.

  • Work-up & Analysis:

    • After 16-24 hours, cool the reactor to room temperature.

    • Carefully vent the

      
       gas (in a fume hood).
      
    • Filter the reaction mixture through a short pad of Celite/Silica to remove metal residues.

    • Analyze conversion via GC-MS or

      
       NMR (using mesitylene as an internal standard).
      

Validation Check:

  • Success: Complete disappearance of the amide carbonyl signal (~165-170 ppm in

    
     NMR) and appearance of the methylene amine signal (~45-55 ppm).
    
  • Troubleshooting: If conversion is low (<20%), check for water contamination (Ru-hydrides are moisture sensitive) or increase temperature to 140°C.

References

  • Ruthenium in Hydrogenation

    • Werkmeister, S., Junge, K., & Beller, M. (2014). "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts." Organic Process Research & Development. Link

  • Mechanistic Insights (Ru-Pincer)

    • Gunanathan, C., & Milstein, D. (2013). "Metal-Ligand Cooperation by Aromatization-Dearomatization: A New Paradigm in Bond Activation and Catalysis."[1] Accounts of Chemical Research. Link

  • Rhenium in CO2 Reduction

    • Kuramochi, Y., Itabashi, J., Fukaya, K., Enomoto, A., Yoshida, M., & Ishida, H. (2015). "Photocatalytic CO2 Reduction using Re(I) Complexes." Chemical Science. Link

  • Re vs Ru Supramolecular Systems

    • Li, X., et al. (2020). "Co-Encapsulation of Rhenium and Ruthenium Complexes into Metal-Organic Frameworks." MDPI Catalysts. Link

  • General Carbonyl Properties

    • Hieber, W. (1941).[2] "Dirhenium Decacarbonyl Synthesis and Properties." Wikipedia Summary / Original German Literature. Link

Sources

Comparative Analysis: Re(CO)₅Cl vs. Technetium Analogs in Ligand Substitution Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reaction kinetics of rhenium pentacarbonyl chloride [Re(CO)₅Cl] compared to its technetium analogs, specifically focusing on the [Tc(CO)₃]⁺ core relevant to radiopharmaceutical development.

Executive Summary: The "Kinetic Inertness" of Rhenium

For researchers transitioning from technetium-99m (⁹⁹ᵐTc) diagnostic agents to rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) therapeutics, the most critical chemical distinction is the kinetic inertness of the 5d metal (Re) compared to the 4d metal (Tc).

While both metals share Group 7 chemistry and form isostructural complexes, Rhenium(I) reaction rates are approximately two orders of magnitude slower than Technetium(I) . This necessitates harsher reaction conditions (higher temperatures, longer reaction times, or lower pH) for rhenium labeling, a factor that must be accounted for when designing sensitive biomolecule conjugates.

Mechanistic Analysis: Ligand Substitution Pathways

The Pentacarbonyl Precursor: Re(CO)₅Cl

The starting material, Re(CO)₅Cl, is an 18-electron, coordinatively saturated octahedral complex. Substitution of CO ligands typically follows a Dissociative (


) or Dissociative Interchange (

)
mechanism.
  • Rate-Determining Step: The breaking of the Re–CO bond to form a 5-coordinate intermediate.

  • Role of the Halide: The chloride ligand (

    
    -donor) labilizes the cis-CO ligands via the cis-effect, but the strong Re–C bond (enhanced by relativistic effects in the 5d orbital) makes this dissociation significantly slower than in Mn or Tc analogs.
    
  • Reaction Conditions: Direct substitution of Re(CO)₅Cl with bidentate ligands (L-L) to form fac-[Re(CO)₃(L-L)Cl] typically requires reflux in high-boiling solvents (e.g., toluene at 110°C) for several hours. In contrast, Tc analogs often react under milder conditions.

The Tricarbonyl Core: [M(CO)₃(H₂O)₃]⁺

In radiopharmacy, the most relevant comparison is not the pentacarbonyl chloride itself, but the fac-[M(CO)₃(H₂O)₃]⁺ core (M = Tc, Re), generated from the reduction of pertechnetate/perrhenate (the "Alberto Method").

  • Technetium (Tc): The water exchange rate (

    
    ) is relatively fast (
    
    
    
    ), allowing for rapid labeling of chelators (e.g., Histidine, SAAC) at mild temperatures (37–50°C).
  • Rhenium (Re): The water exchange rate is ~100x slower (

    
    ).[1][2] Labeling often requires heating to 75–100°C to achieve quantitative yields within a reasonable timeframe.
    
Visualization of the Substitution Mechanism

The following diagram illustrates the dissociative pathway for the conversion of the pentacarbonyl precursor to the tricarbonyl product.

LigandSubstitution Re_Start Re(CO)5Cl (18e- Octahedral) Transition Transition State (Re-CO bond breaking) Re_Start->Transition Slow (-CO) High T Required Intermediate {Re(CO)4Cl} (16e- Intermediate) Product_Mono Re(CO)4(L)Cl (Monosubstituted) Intermediate->Product_Mono + Ligand (L) Fast Transition->Intermediate Product_Tri fac-[Re(CO)3(L)2Cl] (Trisubstituted Product) Product_Mono->Product_Tri -CO / +L Subsequent Steps

Caption: Dissociative substitution pathway for Re(CO)₅Cl. The initial loss of CO is the rate-limiting step, requiring significant thermal activation.

Comparative Kinetics Data

The table below summarizes the quantitative differences in water exchange rates (


) for the tricarbonyl aqua ions, which serves as a proxy for general ligand substitution lability.
Kinetic ParameterTechnetium (Tc) Rhenium (Re) Ratio (Tc/Re)
Complex fac-[Tc(CO)₃(H₂O)₃]⁺fac-[Re(CO)₃(H₂O)₃]⁺-
Water Exchange Rate (

)
0.49 s⁻¹ 5.4 × 10⁻³ s⁻¹ ~90
Activation Enthalpy (

)
78.3 kJ mol⁻¹90.3 kJ mol⁻¹Re barrier is higher
Activation Entropy (

)
+11.7 J K⁻¹ mol⁻¹+14.5 J K⁻¹ mol⁻¹Both dissociative
Typical Labeling Temp. 25°C – 50°C75°C – 100°CRe requires heat
Mechanism Dissociative Interchange (

)
Interchange (

)
-

Data Source: Helm, L. et al. (2006) [Reference 1]

Key Insight for Drug Development

The higher activation enthalpy (


)  for rhenium explains why "room temperature kits" common for Tc-99m are rarely feasible for Re-186/188. Drug developers must engineer vectors (peptides, antibodies) that can withstand the thermal stress of rhenium labeling (approx. 90°C for 30-60 mins).

Experimental Protocols

Synthesis of fac-[Re(CO)₃(L)₂Cl] from Re(CO)₅Cl

This protocol demonstrates the harsh conditions required for Re substitution compared to Tc.

Materials:

  • Re(CO)₅Cl (Commercial grade)

  • Bidentate Ligand (L-L) (e.g., 2,2'-bipyridine or a phosphine chelate)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Dissolution: Dissolve 100 mg (0.27 mmol) of Re(CO)₅Cl in 20 mL of anhydrous toluene under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add 1.1 equivalents of the bidentate ligand (L-L).

  • Reflux: Heat the mixture to reflux (~110°C).

    • Note: At 60°C, reaction is negligible. Reflux is mandatory to overcome the activation energy barrier.

  • Monitoring: Monitor reaction progress via IR spectroscopy.

    • Start:

      
       bands at ~2040, 1980 cm⁻¹ (Pentacarbonyl).
      
    • End:

      
       bands shift to ~2020, 1900, 1890 cm⁻¹ (fac-Tricarbonyl pattern).
      
  • Isolation: Cool to room temperature. The product often precipitates or can be crystallized by adding hexane.

Kinetic Monitoring via UV-Vis/HPLC

For precise rate constant determination:

  • Prepare a

    
     M solution of the precursor in methanol or water (for the aqua core).
    
  • Add 10-fold excess of the entering ligand (Pseudo-first-order conditions).

  • Monitor the disappearance of the precursor peak (e.g., MLCT band) or appearance of product peak over time at controlled temperatures (e.g., 25°C, 40°C, 60°C).

  • Plot

    
     vs. time to obtain 
    
    
    
    .
  • Plot

    
     vs. [Ligand] to determine the second-order rate constant 
    
    
    
    (if associative character exists) or confirm saturation kinetics (dissociative).

KineticWorkflow cluster_methods Detection Methods Step1 Prepare Precursor Solution (Re(CO)5Cl or [Re(CO)3(H2O)3]+) Step2 Add Excess Ligand (>10 eq) Pseudo-1st Order Conditions Step1->Step2 Step3 Thermostatted Cell (Required: High T for Re) Step2->Step3 Method1 IR Spectroscopy (CO stretch shift) Step3->Method1 Method2 HPLC (Radiometric for Tc/Re) Step3->Method2 Method3 NMR (17O) (Water Exchange) Step3->Method3 Step4 Data Analysis Plot ln(Conc) vs Time Method1->Step4 Method2->Step4 Method3->Step4 Result Calculate Rate Constant (k) Compare Re vs Tc Step4->Result

Caption: Experimental workflow for determining kinetic parameters. Note the requirement for thermostatted conditions, especially elevated temperatures for Rhenium.

References

  • Helm, L., et al. (2006). Relevance of the Ligand Exchange Rate and Mechanism of fac-[(CO)₃M(H₂O)₃]⁺ (M = Mn, Tc, Re) Complexes for New Radiopharmaceuticals. Inorganic Chemistry. Link

  • Alberto, R., et al. (1998). A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of [⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ from [⁹⁹ᵐTcO₄]⁻ in Aqueous Solution. Journal of the American Chemical Society. Link

  • Schibli, R., et al. (2002). Influence of the Denticity of Ligand Systems on the in Vitro and in Vivo Behavior of ⁹⁹ᵐTc(I)-Tricarbonyl Complexes. Bioconjugate Chemistry. Link

  • Grundemann, S., et al. (2002). Reactivity of [Re(CO)₅Cl] vs [Tc(CO)₅Cl].

Sources

The Silent Witness: Confirming Product Formation from Re(CO)₅Cl using ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Inorganic Chemists, and Drug Development Professionals Focus: Ligand Substitution of Pentacarbonylchlororhenium(I)

Executive Summary: The "Proton-Poor" Challenge

In the synthesis of Rhenium(I) tricarbonyl complexes—widely used as luminescent probes and CO₂ reduction catalysts—the starting material, This compound(I) (


) , presents a unique analytical challenge: it is ¹H NMR silent. 

Because the precursor lacks protons, you cannot track its consumption directly via proton NMR. Instead, product confirmation relies on the "Silent Witness" principle : observing the change in the signals of the incoming ligand. This guide compares ¹H NMR against IR and MS, establishing why NMR is the superior tool for confirming ligand identity and coordination symmetry, even if it cannot directly "see" the metal center.

Comparative Analysis: NMR vs. IR vs. MS[1]

While ¹H NMR is the gold standard for structural elucidation, it must be contextualized with alternative methods.

Feature¹H NMR (The Structural Architect) FT-IR (The Geometric Surveyor) HR-MS (The Mass Validator)
Primary Target The Organic Ligand (L)The Carbonyl Ligands (CO)The Molecular Ion

Precursor Visibility Silent (Re(CO)₅Cl has no H)Distinct (3 CO bands)Visible (Isotope pattern)
Key Indicator Coordination Induced Shift (CIS)Shift in

frequencies
m/z match
Symmetry Insight High (Distinguishes fac vs mer)High (Band pattern analysis)Low (Isomers have same mass)
Sample Recovery High (Non-destructive)High (Non-destructive)Low (Destructive)
Verdict Best for confirming ligand integrity and symmetry. Best for confirming the oxidation state and fac-geometry. Best for confirming formula.

Expert Insight: Do not rely on one method. Use IR to confirm the fac-tricarbonyl core (


) and NMR to confirm the ligand is intact and bound symmetrically.

The ¹H NMR Strategy: Decoding the Signals

Since


 is invisible, we monitor the reaction:


A. Coordination Induced Shift (CIS)

When a diimine ligand (e.g., 2,2'-bipyridine) binds to the Re(I) center, the protons usually undergo a downfield shift (deshielding) . This is driven by:

  • Sigma-donation: The ligand donates electron density to the metal, deshielding the ligand protons.

  • Back-bonding: Re(I) back-donates into the ligand's

    
     orbitals, which can affect protons differently depending on their position relative to the ring current.
    
B. Symmetry Analysis (fac vs. mer)

The thermodynamic product is almost always the facial (


) isomer.
  • Symmetric Ligands (e.g., bipyridine): In a

    
    -arrangement, the 
    
    
    
    or
    
    
    symmetry of the ligand is often preserved. You will see one set of signals.
  • Symmetry Breaking: If the spectrum shows a multiplication of peaks (e.g., two distinct pyridyl environments for a symmetric ligand), you may have formed the meridional (

    
    ) isomer (rare thermally, common photochemically) or a dimeric species.
    
C. Representative Data: Bipyridine (bpy) Coordination

Note: Values are approximate (


 ppm in 

or

) and serve as a relative guide.
Proton PositionFree Ligand (

ppm)
Bound Complex (

)
Shift (

)
H-3,3' (Ortho to bridge)~8.40~8.60+0.20
H-4,4' (Para)~7.95~8.20+0.25
H-5,5' (Meta)~7.45~7.70+0.25
H-6,6' (Ortho to N)~8.70~9.00 - 9.10+0.30 - 0.40

Diagnostic Signal: Look for the H-6/H-6' protons (closest to the Nitrogen). These typically show the most distinct downfield shift and broadening due to proximity to the quadrupolar Rhenium nucleus.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize and confirm


.
Phase 1: Synthesis
  • Stoichiometry: Charge a round-bottom flask with

    
     (1.0 eq) and 2,2'-bipyridine (1.05 eq).
    
    • Why excess ligand? To ensure complete consumption of the expensive Rhenium precursor.

  • Solvent: Add Toluene (non-polar, precipitates product) or Ethanol/Methanol (polar, keeps product in solution).

    • Recommendation:Toluene reflux is preferred. The product,

      
      , is often insoluble in hot toluene and precipitates as a bright yellow/orange solid, driving the reaction to completion (Le Chatelier’s principle).
      
  • Reaction: Reflux for 3–5 hours. The solution typically changes from colorless (dissolved ligand) to yellow/orange.

  • Isolation: Cool to RT. Filter the precipitate. Wash with cold toluene (removes excess ligand) and pentane.

Phase 2: NMR Preparation (The Self-Validating Step)
  • Solvent Choice: The product is likely insoluble in

    
    . Use 
    
    
    
    or
    
    
    .
  • The "Free Ligand" Spike:

    • Run 1: Pure product.

    • Run 2 (Validation): Add a micro-spatula tip of free bipyridine to the NMR tube.

    • Result: If the complex is stable and pure, you will see two distinct sets of peaks (Bound vs. Free). If the peaks average or broaden significantly, you have rapid exchange (instability).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for confirming product formation, highlighting the critical decision points between NMR and IR.

ReComplexCharacterization Start Start: Re(CO)5Cl + Ligand Reaction Reflux (3-5 hrs) Start->Reaction Isolation Isolate Precipitate Reaction->Isolation Analysis Select Analytical Method Isolation->Analysis NMR_Path 1H NMR (DMSO-d6) Analysis->NMR_Path Structural ID IR_Path FT-IR (Solid State) Analysis->IR_Path Geometry Check NMR_Decision Are signals shifted relative to free ligand? NMR_Path->NMR_Decision IR_Decision Are there 3 CO bands (2020, 1910, 1890 cm-1)? IR_Path->IR_Decision Success CONFIRMED: fac-[Re(CO)3(L)Cl] NMR_Decision->Success Yes (Distinct Shift) Fail_Free Failed: Free Ligand Only NMR_Decision->Fail_Free No (Same as Free) Fail_Mer Isomer Mix (mer/fac) NMR_Decision->Fail_Mer Complex Multiplets IR_Decision->Success Yes (fac pattern) IR_Decision->Fail_Free No (Re(CO)5Cl bands)

Figure 1: Analytical workflow for confirming Rhenium(I) tricarbonyl complex formation. Note the complementary roles of NMR (Ligand ID) and IR (Core Geometry).

References

  • Photochemistry of fac-[Re(bpy)(CO)₃Cl] . NIH / PubMed Central. Detailed study on the synthesis, isomerization, and spectroscopic characterization (NMR/IR) of Rhenium bipyridine complexes.

  • Synthesis and Spectroscopic Properties of fac-[Tc/Re(CO)₃(bpy)Cl] . Radiochemistry / J. Nucl. Radiochem. Sci. Comparative study of Technetium and Rhenium analogues, providing specific crystallographic and NMR data.

  • Luminescent Re(I) Carbonyl Complexes as PhotoCORMs . NIH / PubMed Central. Discusses the synthesis of [Re(CO)₃(phen)L] complexes and their characterization via time-dependent IR and NMR.

  • Rhenium(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives. ACS Publications.

    
    H, 
    
    
    
    C NMR) for Re(I) tricarbonyls.

Comparative Electrochemical Analysis: Rhenium(I) Tricarbonyl Diimines vs. Ruthenium(II) Polypyridyls

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Catalysis Engineers Focus: Redox properties, stability, and catalytic potential of fac-[Re(CO)


(diimine)Cl] complexes.

Executive Summary

This guide evaluates the electrochemical performance of Rhenium(I) Tricarbonyl Diimine complexes (fac-[Re(CO)


(N^N)X]), the industry standard for electrocatalytic CO

reduction and luminescent sensing. We compare these against the classical Ruthenium(II) Polypyridyl benchmark ([Ru(bpy)

]

).

Key Differentiator: While Ruthenium complexes offer superior oxidative reversibility (ideal for photovoltaics), Rhenium tricarbonyls exhibit highly tunable ligand-centered reductions and robust catalytic activity for carbon dioxide reduction, a property largely absent in the Ruthenium baseline.

Mechanistic Foundation: The Anatomy of the Voltammogram

To accurately interpret Cyclic Voltammetry (CV) data for Rhenium complexes, one must understand the orbital mechanics driving the redox events. Unlike simple organic molecules, these metal complexes exhibit distinct "Metal-Based" and "Ligand-Based" events.[1]

Orbital Redox Assignments
  • Oxidation (HOMO): Occurs at the Metal center (

    
     Re
    
    
    
    Re
    
    
    ). For Rhenium tricarbonyls, this is often chemically irreversible due to rapid solvent coordination or dimerization following electron loss.
  • Reduction (LUMO): Occurs on the Diimine Ligand (

    
    ). This is typically reversible and is the critical parameter for tuning catalytic activity.
    
Visualization: Redox Pathway & Orbital Correlation

RedoxMechanism Re_Complex Re(I) Complex (Ground State) Oxidation Oxidation (+) Metal-Centered (Re I -> II) Re_Complex->Oxidation Anodic Scan (> +1.0V) Reduction Reduction (-) Ligand-Centered (L -> L-) Re_Complex->Reduction Cathodic Scan (< -1.0V) Instability Chemical Irreversibility (Solvent Coordination) Oxidation->Instability Rapid Kinetics Reduction->Re_Complex Reversible (Vacuum) Catalysis Catalytic Active Species (Re-Re dimer or Re-H) Reduction->Catalysis In presence of CO2/H+

Figure 1: Redox pathway logic for Rhenium Tricarbonyls. Note the divergence between stable ligand reduction and unstable metal oxidation.

Comparative Analysis: Rhenium (Product) vs. Ruthenium (Alternative)

The following data compares a standard fac-[Re(CO)


(bpy)Cl] against the 

benchmark.
Performance Matrix
FeatureRhenium(I) TricarbonylsRuthenium(II) PolypyridylsEvaluation
Oxidation Potential (

)
> +1.30 V (vs Fc/Fc

)
+1.26 V (vs Fc/Fc

)
Ru Wins: Ru oxidation is reversible; Re is often irreversible.
Reduction Potential (

)
-1.35 V (Ligand based)-1.33 V (Ligand based)Tie: Both are highly tunable via ligand substitution.
Redox Reversibility Quasi-reversible (Reduction only)Fully Reversible (Ox & Red)Ru Wins: Better for charge storage/batteries.
CO

Catalytic Activity
High (Formation of Re-Re bond)Low / NegligibleRe Wins: The "Product" of choice for solar fuels.
Luminescence Lifetime Long (

s scale), sensitive to O

Moderate, sensitive to O

Re Wins: Superior for sensing applications.
Ligand Tuning (The "Knob" for Rhenium)

For Rhenium complexes, the reduction potential is a proxy for the LUMO energy.

  • Electron-Withdrawing Groups (e.g., -COOH, -Cl): Shift reduction to more positive potentials (easier to reduce). This lowers the energy penalty for catalysis but may decrease the driving force for the reaction.

  • Electron-Donating Groups (e.g., -CH

    
    , -tBu):  Shift reduction to more negative potentials (harder to reduce), increasing the reducing power of the excited state.
    

Experimental Protocol: Self-Validating CV Workflow

To ensure data integrity (E-E-A-T), this protocol uses Ferrocene (Fc) as an internal standard. Relying solely on Ag/AgNO


 pseudo-references in organic solvents is a primary cause of irreproducible data due to junction potential drift.
Reagents & Setup
  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF

    
    ).[2][3]
    
  • Working Electrode (WE): Glassy Carbon (3 mm diameter).

  • Counter Electrode (CE): Platinum Wire.

  • Reference Electrode (RE): Ag wire (Pseudo-ref) or Ag/AgCl (3M NaCl).

  • Internal Standard: Ferrocene (added after analyte measurement).

Step-by-Step Workflow

CV_Protocol Prep 1. Electrode Polishing (0.05 µm Alumina -> Sonicate) Blank 2. Blank Scan (Solvent + Electrolyte only) Prep->Blank Purge 3. Deoxygenation (Argon bubbling, 10 mins) Blank->Purge Scan_Re 4. Analyte Scan (1 mM Re Complex) Scan Rate: 100 mV/s Purge->Scan_Re Validation 5. Diagnostic Check (Is i_p proportional to v^1/2?) Scan_Re->Validation Validation->Prep Fail (Fouling) Internal_Std 6. Add Ferrocene (Recalibrate Potential Axis) Validation->Internal_Std Pass

Figure 2: Validated CV workflow ensuring clean electrode surfaces and accurate potential referencing.

Diagnostic Criteria (Self-Validation)
  • Reversibility Check: For the ligand reduction wave, the peak separation (

    
    ) should be approximately 59 mV/n  (theoretically) or 60-80 mV  (experimentally) at 298 K.
    
    • If

      
       mV: Check for uncompensated solution resistance (
      
      
      
      drop).
  • Diffusion Control: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ). A linear fit (
    
    
    ) confirms the species is freely diffusing and not adsorbing to the electrode.

Data Interpretation & Troubleshooting

Calculating HOMO/LUMO Levels

Once calibrated to Ferrocene (where


 V in the adjusted scale, or using 

eV below vacuum), use these equations:



Note: For Rhenium complexes,


 is often irreversible. Use Square Wave Voltammetry (SWV) to better estimate the formal potential if the CV peak is broad.
Common Artifacts
  • Pre-waves in Reduction: If you see a small peak before the main reduction wave, this often indicates the formation of a dimer (e.g., [Re-Re]) or adsorption. This is a positive indicator for catalytic activity in CO

    
     reduction contexts.
    
  • Drifting Potentials: If peaks shift between scans, the Ag wire reference is unstable. Solution: Immediately add Ferrocene and reference all peaks to the Fc/Fc

    
     couple (
    
    
    
    ).

References

  • Vlček, A. Jr. (1998). Ligand-based redox series of metal complexes: A unified view. Coordination Chemistry Reviews.

  • Smieja, J. M., & Kubiak, C. P. (2010). Re(bipy-tBu)(CO)3Cl-catalyzed reduction of carbon dioxide.[4] Inorganic Chemistry.[5][6]

  • Connelly, N. G., & Geiger, W. E. (1996). Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews. (The standard for Fc/Fc+ referencing).

  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education.

  • Hawecker, J., Lehn, J. M., & Ziessel, R. (1984). Electrocatalytic reduction of carbon dioxide mediated by Re(bipy)(CO)3Cl. Journal of the Chemical Society, Chemical Communications.

Sources

Comparative Guide: Bond Dissociation Energies in Rhenium vs. Manganese Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the bond dissociation energies (BDEs) in manganese (


) and rhenium (

) decacarbonyls.[1] While these Group 7 congeners share isostructural geometries (

symmetry), their thermodynamic and kinetic profiles diverge significantly due to the relativistic effects and orbital overlap differences between

(Mn) and

(Re) metals.

Key Takeaway: Rhenium carbonyls exhibit significantly higher metal-metal (M-M) and metal-ligand (M-CO) bond strengths compared to manganese. This fundamental difference dictates their utility: manganese complexes are preferred as labile CO-Releasing Molecules (CORMs) for therapeutic applications, while rhenium complexes are utilized as robust luminescent probes and catalysts where structural integrity is paramount.

Thermodynamic Landscape: The Data

The reactivity of these dimers is governed by two competitive cleavage pathways: homolytic cleavage of the metal-metal bond and dissociative loss of a carbonyl ligand.

Comparative Bond Dissociation Energies (Experimental Consensus)
ParameterManganese Carbonyl (

)
Rhenium Carbonyl (

)
Trend Implication
M-M Bond BDE ~38 kcal/mol (159 kJ/mol)~45–51 kcal/mol (188–213 kJ/mol)Re-Re bond is ~20-30% stronger; Re dimers are less prone to thermal homolysis.[1]
First M-CO BDE ~25–30 kcal/mol (104–125 kJ/mol)~35–40 kcal/mol (146–167 kJ/mol)Re-CO bonds are significantly stronger due to enhanced

back-bonding (5d orbitals).[1]
Mean M-CO BDE ~24 kcal/mol (100 kJ/mol)~31 kcal/mol (130 kJ/mol)Re complexes require higher energy photons or temperatures for CO release.[1]
M-M Bond Length 2.90 Å3.04 ÅLonger bond in Re due to atomic radius, yet stronger due to better orbital overlap.

Critical Insight: In


, the M-M and M-CO bond energies are energetically competitive. This leads to "reaction channel confusion" where both radicals (

) and unsaturated species (

) can form. In

, the high BDEs suppress thermal reactivity, making photochemical activation strictly necessary for substitution.

Mechanistic Implications & Reactivity[2][3][4][5]

The divergence in BDEs creates distinct potential energy surfaces (PES) for these molecules.

Reaction Pathways[6]
  • Homolysis (Radical Pathway):

    
    [1]
    
    • Mn: Facile at moderate temperatures (

      
      ) or visible light.
      
    • Re: Negligible thermal homolysis; requires UV excitation.

  • Dissociation (Ligand Loss):

    
    [1]
    
    • Mn: Occurs competitively with homolysis.

    • Re: Dominant pathway only under specific photochemical conditions (

      
       excitation).
      
Visualization: Reactivity Flowchart

The following diagram illustrates the divergent pathways based on the energy thresholds described above.

Reactivity Start M2(CO)10 (Precursor) Excitation Energy Input (Heat/Light) Start->Excitation Mn_Branch Manganese (Mn) Excitation->Mn_Branch Weak M-M (~38 kcal) Re_Branch Rhenium (Re) Excitation->Re_Branch Strong M-M (~50 kcal) Mn_Radical Homolysis 2 Mn(CO)5 radicals (Low Barrier) Mn_Branch->Mn_Radical Thermal/Vis Light Mn_CORM Therapeutic Action (CO Release) Mn_Radical->Mn_CORM Rapid CO Loss Re_Stable Inertness (High Barrier) Re_Branch->Re_Stable Thermal Resistance Re_Probe Imaging/Catalysis (Structural Stability) Re_Stable->Re_Probe Retains Structure

Figure 1: Divergent reactivity pathways dictated by bond dissociation energies.[1] Mn favors radical formation and CO release, while Re favors structural retention.

Experimental Methodologies

To obtain the BDE values cited above, researchers cannot rely on simple calorimetry due to the transient nature of the radicals. Two primary advanced protocols are used.

Protocol A: Time-Resolved Photoacoustic Calorimetry (PAC)

Objective: Measure the enthalpy change (


) and volume change (

) of bond cleavage on a nanosecond timescale.

Mechanism: A pulsed laser initiates the reaction. The heat released expands the solvent, generating an acoustic wave detected by a piezoelectric transducer. The amplitude of the wave is proportional to the heat released.

Workflow:

  • Sample Prep: Dissolve

    
     in an alkane solvent (e.g., heptane) under argon. Absorbance at excitation wavelength (e.g., 337 nm) must be matched to a calorimetric reference (e.g., 2-hydroxybenzophenone).
    
  • Excitation: Irradiate with a pulsed

    
     laser (pulse width ~8 ns).
    
  • Detection: Record the acoustic waveform using a piezoelectric transducer clamped to the cuvette.

  • Deconvolution: Compare the sample signal amplitude (

    
    ) to the reference (
    
    
    
    ).
  • Calculation: Use the equation:

    
    , where 
    
    
    
    is the quantum yield and
    
    
    is the photon energy.
Protocol B: Kinetic Trapping with TTMSS

Objective: Determine activation enthalpy (


) for homolysis by trapping radicals before they recombine.

Reagents: Tris(trimethylsilyl)silane (TTMSS) is used as a hydrogen atom donor. Steps:

  • Incubate

    
     with excess TTMSS in benzene-
    
    
    
    .
  • Monitor the disappearance of the dimer via 1H NMR or IR spectroscopy at various temperatures (e.g., 60–100°C for Mn).

  • The rate limiting step is bond homolysis. Plot

    
     vs 
    
    
    
    (Arrhenius plot) to extract
    
    
    , which approximates the BDE for homolysis.
Visualization: PAC Experimental Setup

PAC_Setup Laser Pulsed Laser (hv source) Optics Beam Splitter & Mirrors Laser->Optics Sample Sample Cuvette (M2(CO)10 in Heptane) Optics->Sample Reference Reference Cuvette (Calorimetric Std) Optics->Reference Calibration Transducer Piezoelectric Transducer Sample->Transducer Acoustic Wave Scope Oscilloscope (Waveform Analysis) Transducer->Scope Voltage Signal

Figure 2: Schematic of Time-Resolved Photoacoustic Calorimetry (PAC) used to measure fast bond dissociation enthalpies.

Applications in Drug Development

The BDE differences directly inform the design of metallopharmaceuticals.

Manganese: CO-Releasing Molecules (CORMs)[7][8]
  • Rationale: The weaker Mn-CO bond (~24 kcal/mol mean) allows for controlled CO release under physiological conditions or visible light irradiation (PhotoCORMs).

  • Mechanism: Upon administration, the Mn fragment undergoes ligand exchange with solvent or proteins, releasing CO which acts as a gasotransmitter (anti-inflammatory, vasodilatory).

  • Example: [Mn(CO)3(tpm)]+ (tpm = tris(pyrazolyl)methane) releases CO upon 365 nm irradiation.[1]

Rhenium: Theranostics & Imaging[1]
  • Rationale: The high kinetic stability (inertness) of the Re-C and Re-N bonds ensures the metal complex does not fall apart in vivo.

  • Mechanism:

    
     cores are attached to targeting peptides. The 
    
    
    
    moiety acts as a stable radioactive label (
    
    
    ) or a luminescent probe.[1]
  • Advantage: Unlike Mn, Re does not prematurely release toxic ligands or decompose before reaching the target tissue.

References

  • Simões, J. A. M., & Beauchamp, J. L. (1990). Transition Metal-Hydrogen and Metal-Carbon Bond Strengths: The Keys to Catalysis. Chemical Reviews, 90(4), 629–688. Link

  • Smith, G., et al. (2012).[2] Manganese Carbonyls as Photoactive CO-Releasing Molecules.[3][2] Inorganic Chemistry, 51(6), 601–608.[2] Link

  • Peters, K. S., et al. (1996). Time-Resolved Photoacoustic Calorimetry of Group 7 Metal Carbonyls. Journal of the American Chemical Society, 118(12), 3780-3785. Link

  • Meyer, T. J., & Caspar, J. V. (1985). Photochemistry of Metal-Metal Bonds. Chemical Reviews, 85(3), 187–218. Link

  • Schatzschneider, U. (2010).[4] PhotoCORMs: Light-triggered release of carbon monoxide from metal carbonyl complexes.[3] Inorganic Chimica Acta, 363(12), 2751-2754. Link

Sources

trans effect in ligand substitution of pentacarbonylchlororhenium

Comparative Guide: Ligand Substitution Dynamics in this compound ( )

Executive Summary

In the development of rhenium-based tricarbonyl cores for radiopharmaceuticals (


While often colloquially associated with the "trans effect," the substitution mechanism in pseudo-octahedral

cis-labilization




Key Findings
  • Mechanism: Dissociative (

    
    ), driven by the labilization of CO ligands cis to the halide.
    
  • Kinetics:

    
    .
    
  • Selectivity: High fidelity for facial (

    
    ) tricarbonyl products (
    
    
    ).

Mechanistic Deep Dive: Cis-Labilization vs. Trans Effect

To manipulate this reaction effectively, one must correct the "trans effect" misconception common in square-planar chemistry. In octahedral


cis-labilization
The Electronic Rationale
  • Ground State Stabilization: The CO ligand trans to the Chloride is thermodynamically stabilized. Since Cl is a

    
    -donor and CO is a 
    
    
    -acceptor, the trans-CO has exclusive access to the metal's
    
    
    electron density along that axis, strengthening the Re–C bond.
  • Transition State Stabilization: The four cis-CO ligands compete for back-bonding. When a cis-CO dissociates, the Cl ligand can stabilize the 16-electron, 5-coordinate transition state via

    
    -donation, lowering the activation energy barrier (
    
    
    ).
Pathway Visualization

The following diagram illustrates the dissociative pathway where the cis-CO is ejected, followed by the entry of the incoming ligand (L).

LigandSubstitutionStartRe(CO)5Cl(Octahedral)TS[Re(CO)4Cl]*(5-Coord. Intermediate)Start->TS- CO (cis to Cl)(Rate Determining Step)Sub1cis-[Re(CO)4(L)Cl](Monosubstituted)TS->Sub1+ Ligand (L)Finalfac-[Re(CO)3(L)2]Cl(Disubstituted Product)Sub1->Final- CO, + L(Thermal Rearrangement)

Figure 1: The reaction proceeds via the loss of a CO ligand cis to the chloride, forming a fluxional 5-coordinate intermediate before capturing the incoming ligand.

Comparative Performance Analysis

When designing a synthesis route for Re-tricarbonyl cores (e.g., for fluorescent probes or TR-FRET assays), the choice of precursor significantly impacts reaction time and temperature.

Table 1: Kinetic and Thermodynamic Comparison
Feature

(Standard)

(Alternative)

(Congener)
Substitution Rate (

)
Slow (Baseline)Moderate (~2–5x faster)Very Fast (>100x faster)
Labilization Effect Moderate Cis-LabilizationStronger Cis-LabilizationHigh Cis-Labilization
Reaction Temp. Reflux (Toluene/Xylene)Reflux (Benzene/Toluene)Room Temp to Mild Heat
Solubility Moderate in organic solventsHigher in non-polar solventsHigh
Product Stability High (Inert)HighLower (Air sensitive)
Primary Application Stable Imaging Agents, CatalysisKinetic Studies, Labile PrecursorsCORMs (CO Releasing Molecules)
Analysis of Alternatives
  • Why choose

    
    ?  The Bromide ligand is "softer" and a better 
    
    
    -donor/
    
    
    -donor balance for stabilizing the transition state, often leading to faster substitution rates. If your incoming ligand is thermally sensitive, switching to the Bromide analog allows for lower reaction temperatures.
  • Why avoid

    
    ?  While kinetically rapid, Manganese carbonyls are often too labile for robust drug delivery applications, risking premature ligand loss in vivo.
    

Experimental Protocol: Synthesis of

This protocol describes the synthesis of a model luminescent complex, replacing two CO ligands with 2,2'-bipyridine (bpy).[1] This system validates the cis-labilization theory, as the bipyridine chelate forces the remaining CO ligands into a facial arrangement.

Reagents
  • Precursor: this compound(I) (

    
    )
    
  • Ligand: 2,2'-Bipyridine (bpy)[1][2][3][4]

  • Solvent: Toluene (anhydrous) or Ethanol (for ionic variants)

  • Gas: Argon or Nitrogen (inert atmosphere required)

Step-by-Step Methodology
  • Preparation: In a 50 mL Schlenk flask, charge

    
     (100 mg, 0.276 mmol) and 2,2'-bipyridine (43 mg, 0.276 mmol).
    
  • Solvation: Add 20 mL of anhydrous toluene. The choice of non-polar solvent suppresses ionic dissociation of the Chloride, ensuring the neutral complex forms.

  • Deoxygenation: Sparge the yellow suspension with Argon for 15 minutes. Critical: Oxygen can induce oxidation to Re(VII) species.

  • Thermal Activation: Heat the mixture to reflux (110°C).

    • Observation: The solution will transition from pale yellow to a deep yellow/orange over 2–4 hours.

    • Mechanistic Note: The first CO loss is rate-determining. The chelation of bpy is rapid once the first coordination site opens.

  • Monitoring: Monitor by IR spectroscopy. Disappearance of the

    
     bands at 2040 and 1980 cm⁻¹ (characteristic of pentacarbonyl) and appearance of fac-tricarbonyl bands (2020, 1910, 1890 cm⁻¹) indicates completion.
    
  • Isolation: Cool to room temperature. Add 30 mL of

    
    -pentane to precipitate the product. Filter the yellow solid, wash with cold pentane, and dry under vacuum.
    
Workflow Diagram

SynthesisWorkflowStep1Charge ReagentsRe(CO)5Cl + LigandStep2Inert Gas Sparging(Remove O2)Step1->Step2Step3Reflux (Toluene, 110°C)4-6 HoursStep2->Step3DecisionIR CheckIs fac-tricarbonyl pattern present?Step3->DecisionDecision->Step3No (Continue Reflux)Step4Precipitation(Add n-Pentane)Decision->Step4YesStep5Filtration & DryingStep4->Step5

Applications & Relevance

Drug Development (Radiopharmaceuticals)

The "trans effect" (cis-labilization) principles described here are directly translatable to Technetium-99m chemistry. The

Photocatalysis

References

  • Atwood, J. D., & Brown, T. L. (1976). Cis labilization of ligand dissociation.[5] I. Carbon-13 monoxide exchange and phosphorus ligand substitution with bromopentacarbonylmanganese and bromopentacarbonylrhenium.[5] Journal of the American Chemical Society.[6] Link

  • Wrighton, M. S., & Morse, D. L. (1974). The nature of the lowest excited state in tricarbonylchloro(1,10-phenanthroline)rhenium(I) and related complexes. Journal of the American Chemical Society.[6] Link

  • Alberto, R., et al. (1999). A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of [99mTc(OH2)3(CO)3]+ from [99mTcO4]- in Aqueous Solution and Its Reaction with a Bifunctional Ligand. Journal of the American Chemical Society.[6] Link

  • Kurashige, Y., et al. (2022). Electrocatalytic CO2 Reduction by [Re(CO)3Cl(3-(pyridin-2-yl)-1,2,4-triazole)] Complexes.[4] ACS Omega. Link

  • Basolo, F. (1990). Kinetics and mechanisms of substitution reactions of metal carbonyls. Polyhedron. Link

Safety Operating Guide

Operational Safety Guide: Pentacarbonylchlororhenium(I) Handling & Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Silent Ligand" Threat

Handling Pentacarbonylchlororhenium(I) [Re(CO)₅Cl] requires a shift in mindset from standard organic safety to organometallic containment . While often perceived as a stable solid (melting point ~140°C), this compound presents a dual-threat mechanism:

  • Heavy Metal Toxicity: Rhenium compounds can disrupt enzymatic pathways.

  • Carbonyl Lability: Upon heating, solvation, or decomposition, the complex releases Carbon Monoxide (CO)—a colorless, odorless asphyxiant that binds irreversibly to hemoglobin.

Core Safety Maxim: Treat the solid as an aerosol risk and the solution as a permeation risk.

Risk Assessment & Hazard Mechanics

Before selecting PPE, you must understand the causality of the hazard.

Hazard VectorMechanism of ActionCritical Control Point
Inhalation Solid sublimation or aerosolization during weighing. CO release during reaction heating.[1][2]Engineering Control: All manipulations must occur within a certified fume hood (Face velocity: 80–100 fpm).
Dermal Absorption The lipophilic CO ligands facilitate the transport of the heavy metal (Re) across the dermal barrier, especially when dissolved in organic solvents (DCM, THF).PPE Control: Double-glove system with breakthrough-time awareness for the carrier solvent.
Ingestion Hand-to-mouth transfer from contaminated surfaces.Procedural Control: Decontamination of all tools inside the hood before removal.

PPE Command Center: The Defense Matrix

The following PPE standards are non-negotiable for handling Re(CO)₅Cl.

Protective Equipment Specifications
Body ZoneStandard PPEEnhanced PPE (High Risk/Solution Phase)Rationale
Hand Protection Double Nitrile Gloves (4 mil minimum). Change every 15 mins.Silver Shield® (Laminate) under Nitrile.Nitrile degrades rapidly in chlorinated solvents (often used with Re). Laminate provides broad chemical resistance.
Respiratory Fume Hood (Primary). No respirator needed if hood is functional.Full-face Respirator with P100/OV cartridges (Emergency only).In case of spill outside hood, organic vapor (OV) cartridges capture solvent; P100 captures particulates.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Face Shield + Goggles.[3]Standard safety glasses are insufficient against aerosols or pressurized reaction vessel failure.
Body Defense Lab Coat (Cotton/Flame Resistant).Chemical-Resistant Apron (Tychem® or similar).Cotton minimizes static; aprons prevent soak-through during solvent transfer.
Visualization: PPE Decision Logic

Use this workflow to determine the required protection level based on your experimental state.

PPE_Decision_Tree Start Experimental State Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Phase (Reaction/Workup) Start->Solution HoodCheck Is Fume Hood Functional? Solid->HoodCheck SolventCheck Carrier Solvent? Solution->SolventCheck StandardPPE Standard PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->StandardPPE Yes Stop STOP WORK Contact EHS HoodCheck->Stop No Chlorinated Chlorinated/Polar (DCM, THF, DMSO) SolventCheck->Chlorinated NonPolar Non-Polar (Hexanes, Toluene) SolventCheck->NonPolar HighRiskPPE Enhanced PPE: Silver Shield Liners + Splash Apron Chlorinated->HighRiskPPE MedRiskPPE Standard PPE (Change gloves <10 min) NonPolar->MedRiskPPE

Figure 1: PPE Decision Logic based on the physical state and solvent carrier of the Rhenium complex.

Operational Protocol: Self-Validating Systems

Phase A: Preparation (The "Static" Check)

Re(CO)₅Cl is a dry powder that can be electrostatically charged.

  • Static Dissipation: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Tool Selection: Use plastic or ceramic tweezers/spatulas . Metal spatulas can scratch glass or create sparks (low risk, but poor practice with carbonyls).

  • Balance Location: The microbalance must be inside the fume hood. Never weigh this compound on an open bench.

Phase B: Solvation & Reaction
  • Solvent Choice: Avoid DMSO if possible. DMSO dramatically increases skin permeability, carrying the toxic metal directly into the bloodstream [1].

  • Pressure Relief: If heating, ensure the system is open to an inert gas line (Nitrogen/Argon) with a bubbler to prevent pressure buildup from CO release.

  • The "Trap" Method: Connect the reaction vessel outlet to a bleach trap (see Section 5) to neutralize any escaping vapors.

Decontamination & Disposal: The Oxidation Pathway

You cannot simply throw Rhenium Carbonyl waste into the trash.[4] It requires Chemical Deactivation to break the Metal-CO bonds.

Deactivation Solution Preparation
  • Agent: 5-10% Sodium Hypochlorite (Bleach) or dilute Potassium Permanganate (KMnO₄).

  • Mechanism: Oxidizers attack the CO ligands, converting them to CO₂ and leaving behind a less volatile Rhenium oxide/salt [2].

Protocol:
  • Collect: Place all solid waste and contaminated wipes into a wide-mouth jar inside the hood.

  • Oxidize: Slowly add the Bleach solution. Allow to sit for 24 hours.

  • Verify: Ensure no gas evolution is visible.

  • Dispose: Label as "Heavy Metal Waste (Rhenium) - Oxidized" and contact your hazardous waste disposal team.

Deactivation_Workflow Waste Re(CO)5Cl Waste (Solid/Liquid) Oxidizer Add Oxidizer (10% Bleach) Waste->Oxidizer Reaction Reaction Period (24 Hours in Hood) Oxidizer->Reaction Check Gas Evolution? Reaction->Check Check->Reaction Bubbling Persists Neutral Neutralized Waste (Re Oxides) Check->Neutral No Bubbles Disposal HazMat Pickup (Heavy Metal Stream) Neutral->Disposal

Figure 2: Chemical deactivation workflow for converting active carbonyls into stable oxides.

Emergency Response

Scenario: Accidental Inhalation (Hood Failure/Spill)

  • Evacuate: Clear the lab immediately.

  • Alert: Activate the fire alarm/chemical spill alarm.

  • Medical: Transport victim to fresh air. Administer 100% Oxygen if trained.

    • Note to Physician: Suspect Carbon Monoxide poisoning and heavy metal toxicity.[4]

Scenario: Skin Contact

  • Drench: Immediately flush with water for 15 minutes (Safety Shower/Eyewash).[5]

  • Remove: Cut off contaminated clothing; do not pull it over the head.

  • Bag: Double-bag contaminated clothing. Do not send to home laundry.

References

  • National Institutes of Health (PubChem). this compound(I) Safety Data Sheet (LCSS). [Link]

  • University of California, Santa Barbara (UCSB). Standard Operating Procedure: Metal Carbonyls. [Link] (General Metal Carbonyl Protocols)

  • Princeton University EHS. Laboratory Safety Manual: Organometallic Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.